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  • Product: 6-Methyl-1-oxa-4-azaspiro(4.5)decane
  • CAS: 83522-06-9

Core Science & Biosynthesis

Foundational

6-Methyl-1-oxa-4-azaspiro[4.5]decane: A Technical Guide to Molecular Structure and Conformational Analysis

An In-depth Technical Guide for Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational landscape of 6-Methyl-1-oxa-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational landscape of 6-Methyl-1-oxa-4-azaspiro[4.5]decane. Tailored for researchers, medicinal chemists, and drug development professionals, this document integrates fundamental principles with advanced analytical and computational methodologies. We explore the causality behind experimental choices for conformational elucidation and discuss the relevance of this spirocyclic scaffold in modern drug design. Every protocol described is designed as a self-validating system, combining experimental data with computational modeling to ensure scientific integrity.

Introduction: The Significance of the Spirocyclic Scaffold

Spirocyclic motifs, where two rings are joined by a single common atom, are increasingly recognized as privileged structures in drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems by enabling more precise and selective interactions with biological targets. The 1-oxa-4-azaspiro[4.5]decane framework, which combines a piperidine and an oxazolidine ring, is of particular interest.

The introduction of a methyl group at the 6-position of this scaffold creates 6-Methyl-1-oxa-4-azaspiro[4.5]decane , a molecule with a new chiral center. This seemingly simple modification has profound implications:

  • Stereoisomerism: It introduces (R) and (S) enantiomers, which can have vastly different pharmacological activities.

  • Conformational Bias: It significantly influences the conformational equilibrium of the piperidine ring, impacting the spatial orientation of pharmacophoric features.

A thorough understanding of this molecule's structure and preferred conformation is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in structure-activity relationship (SAR) studies and rational drug design.

Part 1: Molecular Structure and Stereoisomerism

The fundamental structure of 6-Methyl-1-oxa-4-azaspiro[4.5]decane consists of a piperidine ring and an oxazolidine ring fused at a spiro nitrogen atom.[3]

  • Molecular Formula: C₉H₁₇NO[3]

  • Spiro Center: The nitrogen atom at position 4 (N4) is the spirocyclic junction.

  • Chiral Center: The carbon atom at position 6 (C6), bearing the methyl group, is a stereocenter.

The presence of this single stereocenter gives rise to a pair of enantiomers. The absolute configuration at C6 dictates the three-dimensional arrangement of the entire molecule.

cluster_structure Figure 1: Stereoisomers of 6-Methyl-1-oxa-4-azaspiro[4.5]decane R_isomer (R)-6-Methyl-1-oxa-4-azaspiro[4.5]decane S_isomer (S)-6-Methyl-1-oxa-4-azaspiro[4.5]decane R_isomer->S_isomer Enantiomers (Non-superimposable mirror images)

Caption: The C6 stereocenter results in (R) and (S) enantiomers.

Part 2: In-depth Conformational Analysis

The overall shape of the molecule is determined by the puckering of the two rings and the orientation of the C6-methyl group. For the piperidine portion, a chair conformation is overwhelmingly favored as it minimizes both torsional and steric (angle) strain. The key analytical challenge is to determine the preferred orientation—axial or equatorial—of the methyl group.

The Guiding Principle: A-Value

In substituted cyclohexanes (and by extension, piperidines), there is a thermodynamic preference for substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. This energetic cost is known as the "A-value." For a methyl group, this value is approximately 1.7 kcal/mol, implying a strong preference for the equatorial position. Our analysis aims to confirm if this principle holds true in this specific spirocyclic system.

Experimental Elucidation: A Self-Validating NMR Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.[4] The following workflow is designed to provide unambiguous evidence of the dominant conformation.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of a single, purified enantiomer of 6-Methyl-1-oxa-4-azaspiro[4.5]decane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a single enantiomer prevents spectral complexity arising from diastereomeric interactions with chiral solvents or additives.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

    • Causality: This initial spectrum provides the first clues. We will focus on the coupling constants (J-values) of the proton at C6 (the proton attached to the chiral center). A large J-value (typically > 8 Hz) for coupling to an adjacent proton on the ring suggests a trans-diaxial relationship, which is a hallmark of a specific chair conformation.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Causality: The chemical shift of the methyl carbon can be indicative of its environment. Axial methyl groups are often shielded (shifted to a lower ppm value) compared to equatorial ones due to the gamma-gauche effect.[6]

  • 2D NMR (COSY & HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra.

    • Causality: These experiments are essential for unambiguously assigning which proton signal corresponds to which carbon signal, a critical prerequisite for the definitive NOESY experiment.

  • 2D NMR (NOESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.

    • Causality & Trustworthiness: This is the cornerstone of the analysis. The NOE effect reveals through-space proximity between protons, regardless of their bonding.

      • If the methyl group is Equatorial: We expect to see strong NOE cross-peaks between the methyl protons and the adjacent equatorial (C5eq, C7eq) and C6-axial protons.

      • If the methyl group is Axial: We expect to see strong NOE cross-peaks between the methyl protons and the other axial protons on the same face of the ring (C8ax, C10ax), which are spatially close in a 1,3-diaxial relationship. The presence or absence of these specific signals provides definitive, visual proof of the methyl group's orientation.

cluster_workflow Figure 2: Experimental Workflow for Conformational Analysis prep 1. Sample Preparation (Single Enantiomer) H_NMR 2. ¹H NMR (Measure J-couplings) prep->H_NMR C_NMR 3. ¹³C NMR (Observe γ-gauche effect) prep->C_NMR assign 4. COSY / HSQC (Unambiguous Signal Assignment) H_NMR->assign C_NMR->assign NOESY 5. NOESY / ROESY (Definitive Proof of Spatial Proximity) assign->NOESY conclusion Conformational Determination NOESY->conclusion

Caption: A multi-step NMR workflow provides self-validating conformational data.

Computational Modeling: The In-Silico Validation

Computational Protocol:

  • Conformational Search: A systematic search is performed using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers (e.g., equatorial-chair, axial-chair, twist-boat).

  • Geometry Optimization & Energy Calculation: The geometries of the identified conformers are re-optimized at a higher level of theory, typically Density Functional Theory (DFT) (e.g., B3LYP/6-31G*). This provides accurate relative energies.[8]

  • Validation: The lowest energy computed structure is compared with the conformation determined by NMR. Furthermore, advanced calculations can predict NMR J-couplings and chemical shifts, which can be directly compared to the experimental values for a final layer of validation.[4]

Table 1: Representative Calculated Relative Energies for 6-Methyl Conformers

Conformer ConformationRelative Gibbs Free Energy (ΔG) in kcal/molPredicted Population at 298 KKey Feature
Equatorial-Methyl, Chair-Piperidine 0.00 ~96% Lowest Energy; Thermodynamically Favored
Axial-Methyl, Chair-Piperidine+1.75~4%Destabilized by 1,3-diaxial interactions
Equatorial-Methyl, Twist-Boat+5.60<0.1%High energy due to ring strain

Note: The values presented are illustrative, based on known principles of conformational analysis, and serve as a predictive model.

The synergy between the NMR results and the computational energy calculations provides a high-confidence assignment of the molecule's predominant solution-state structure.

Part 3: Synthetic Considerations

While numerous methods exist for creating oxa-azaspirocycles, a common strategy for this target would involve building the substituted piperidine ring first, followed by the formation of the spiro-fused oxazolidine ring.[9][10] An enantioselective synthesis is required to access the individual (R) and (S) isomers.

cluster_synthesis Figure 3: Generalized Enantioselective Synthetic Logic start Chiral Precursor (e.g., Chiral Pool or Asymmetric Catalyst) step1 Piperidine Ring Formation start->step1 step2 Functionalization (N-alkylation with 2-carbon electrophile) step1->step2 step3 Intramolecular Cyclization (Spiro-oxazolidine formation) step2->step3 product Enantiopure 6-Methyl-1-oxa-4- azaspiro[4.5]decane step3->product

Caption: A plausible synthetic route to access enantiomerically pure target molecules.

Part 4: Relevance and Application in Drug Development

The precise, conformationally constrained nature of 6-Methyl-1-oxa-4-azaspiro[4.5]decane makes it an attractive scaffold for presenting pharmacophoric elements to a target protein.

  • Structure-Activity Relationships (SAR): Knowing that the methyl group is predominantly equatorial allows chemists to design derivatives where other substituents are placed in defined axial or equatorial positions with high confidence. This reduces the conformational uncertainty that often plagues SAR studies with flexible molecules.

  • Improving Pharmacokinetics: The sp³-rich, non-planar character of the scaffold can lead to improved solubility and metabolic stability compared to traditional flat aromatic compounds.

  • Novel Chemical Space: These scaffolds provide access to novel regions of chemical space, increasing the probability of discovering new biological activities.[2]

References

  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal (via PMC) URL: [Link]

  • Title: 6-methyl-1-oxa-4-azaspiro(4.5)decane Source: PubChem URL: [Link]

  • Title: The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach Source: ResearchGate (from Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives...) URL: [Link]

  • Title: A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification... Source: SAR and QSAR in Environmental Research (via PubMed) URL: [Link]

  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing (MedChemComm) URL: [Link]

  • Title: SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS Source: ProQuest URL: [Link]

  • Title: Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics Source: Molecules (MDPI) URL: [Link]

  • Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: NMR spectroscopic analysis of new spiro-piperidylrifamycins Source: Magnetic Resonance in Chemistry (via PubMed) URL: [Link]

  • Title: Spirocyclic Motifs in Natural Products Source: Molecules (via PMC) URL: [Link]

Sources

Exploratory

"biological activity of 6-Methyl-1-oxa-4-azaspiro(4.5)decane derivatives"

An In-Depth Technical Guide to the Biological Activities of 1-Oxa-4-azaspiro[4.5]decane Derivatives: Current Research and Future Directions Abstract Spirocyclic systems represent a fascinating and increasingly important...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 1-Oxa-4-azaspiro[4.5]decane Derivatives: Current Research and Future Directions

Abstract

Spirocyclic systems represent a fascinating and increasingly important class of compounds in medicinal chemistry, offering three-dimensional diversity that can lead to enhanced target specificity and improved physicochemical properties. Among these, the 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a privileged structure, with its derivatives demonstrating significant biological activities. This technical guide provides a comprehensive overview of the current state of research into these compounds, with a primary focus on their well-documented anticancer properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating efficacy. Furthermore, this guide will explore the potential for other therapeutic applications, drawing insights from structurally related spiro-heterocycles. Finally, we will address the specific, yet underexplored, case of 6-Methyl-1-oxa-4-azaspiro[4.5]decane, offering a medicinal chemistry perspective on how this substitution could modulate biological activity and outlining future research directions to unlock its full therapeutic potential.

Introduction to the 1-Oxa-4-azaspiro[4.5]decane Scaffold

The 1-oxa-4-azaspiro[4.5]decane core consists of a cyclohexane ring and a morpholine-like ring fused at a single, shared carbon atom—the spirocenter. This unique architecture imparts a rigid, non-planar conformation that distinguishes it from more traditional, flat aromatic systems used in drug design. This three-dimensionality can facilitate novel and highly specific interactions with biological targets.

The inclusion of oxygen and nitrogen heteroatoms within the scaffold introduces sites for hydrogen bonding and improves the hydrophilic character of the molecules, which can be crucial for solubility and target engagement[1]. The majority of research has focused on derivatives with a diene-dione or dien-one system on the cyclohexane ring, specifically the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione and deca-6,9-dien-8-one skeletons. These α,β-unsaturated ketone moieties are known to be reactive and can participate in Michael addition reactions, a characteristic that may be linked to their biological effects[1][2].

Predominant Biological Activity: Anticancer Properties

The most extensively documented biological activity of 1-oxa-4-azaspiro[4.5]decane derivatives is their potent in vitro activity against various human cancer cell lines.

Mechanism of Action

Multiple studies have confirmed that these compounds exhibit significant cytotoxicity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines[3][4]. The primary mechanism appears to involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death). Flow cytometry analysis of MDA-MB-231 cells treated with a potent sulfonylazaspirodienone derivative, 7j , revealed that the compound arrests the cell cycle in the G2/M phase[5]. This cell cycle blockade is a common mechanism for anticancer agents, preventing cells from dividing and proliferating. Following this arrest, the compounds can trigger apoptosis. For instance, compound 8b was shown to increase the percentage of both early-stage and late-stage apoptotic cells compared to controls[2].

Anticancer_Mechanism Compound 1-Oxa-4-azaspiro[4.5]decane Derivative (e.g., 7j, 8b) Cell Cancer Cell (e.g., MDA-MB-231) Compound->Cell Enters G2M G2/M Phase Arrest Cell->G2M Inhibits Progression Apoptosis Induction of Apoptosis G2M->Apoptosis Leads to Death Cell Death Apoptosis->Death

Caption: Proposed anticancer mechanism of action.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the substituents attached to the core scaffold. Key SAR observations include:

  • The Core is Essential: The 1-oxa-4-azaspiro[4.5]indole-6,9-diene-3,8-dione moiety is considered an "active essential group" for the observed antitumor activity[3].

  • N-4 Substitution: The nitrogen atom at position 4 is a critical handle for modification. Attaching various benzyl groups has yielded highly potent compounds. For example, compound 11h (4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) emerged as a particularly effective agent against all three tested cancer cell lines (A549, MDA-MB-231, and HeLa)[3][4].

  • C-2 Substitution: Introducing a methyl group at the C-2 position (on the oxazolidinone ring) is tolerated and can lead to highly active compounds, such as 11k [6].

  • Sulfonyl Derivatives: Replacing the N-4 benzyl group with an aromatic sulfonyl group also produces potent anticancer agents. Derivatives linked to acetyl-protected mannose (7i–7l ) showed greatly improved activity, with compound 7j being the most potent derivative identified in its series[5].

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several key derivatives against common cancer cell lines. Lower values indicate higher potency.

CompoundSubstitutionA549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)Reference
11b 4-(4-Fluorobenzyl)-0.18>10.22[3]
11d 4-(4-Chlorobenzyl)-0.440.080.21[3]
11h 4-(4-Bromobenzyl)-0.190.080.15[3][4]
11k 4-(4-Bromobenzyl)-2-methyl-0.400.090.14[3]
7j 4-(Mannose-linked sulfonyl)-0.170.050.07[5]
6d Michael addition product0.260.350.41[2]
8d Cyclopropanated product0.580.100.33[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions[7]. A series of dilutions is prepared in the cell culture medium. The old medium is removed from the wells, and 100 µL of medium containing the test compound at various concentrations is added. Control wells receive medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Emerging and Related Biological Activities

While anticancer activity is the most studied, the broader class of spiro-heterocycles exhibits a range of other biological effects, suggesting potential new avenues of research for 1-oxa-4-azaspiro[4.5]decane derivatives.

Neuromodulatory and Neuroprotective Potential

Spiro compounds are actively being investigated for their effects on the central nervous system.

  • Muscarinic Agonism: A structurally related scaffold, 1-oxa-8-azaspiro[4.5]decane, has been explored for its potential in treating Alzheimer's disease. Derivatives like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one were designed as M1 muscarinic agonists, showing potent antiamnesic activity in rat models[8][9]. This suggests that the spiro-scaffold can be tailored to interact with CNS receptors.

  • Neuroprotection: Other spirocyclic derivatives have demonstrated neuroprotective effects. Spirocyclic chalcones, for example, have been shown to protect against traumatic optic nerve injury by mitigating oxidative stress and inhibiting apoptosis in neuronal cells[10]. This general neuroprotective capacity of spiro compounds warrants investigation for the 1-oxa-4-azaspiro[4.5]decane class[11][12].

Antimicrobial and Antiviral Activities

The replacement of the oxygen atom at position 1 with sulfur leads to the 1-thia-4-azaspiro[4.5]decane scaffold, which has shown promising antimicrobial and antiviral activities.

  • Antiviral Activity: Derivatives of this thia-analog were evaluated against human coronavirus 229E. Several compounds were found to inhibit viral replication, with the most active having an EC₅₀ value of 5.5 µM, comparable to a known coronavirus inhibitor[13].

  • Antimicrobial Activity: Other synthesized thia-azaspiro decanone derivatives have demonstrated moderate to good activity against bacteria such as S. aureus, E. coli, P. aeruginosa, and B. subtilis[14].

These findings highlight the versatility of the azaspiro[4.5]decane core and suggest that the 1-oxa derivatives should also be screened for these activities.

The 6-Methyl Substitution: A Medicinal Chemistry Perspective

To date, there is a notable lack of published research specifically detailing the synthesis or biological evaluation of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives[15]. However, based on established medicinal chemistry principles, we can hypothesize the potential impact of adding a methyl group at the C6 position of the cyclohexane ring.

SAR_Perspective Scaffold Core 1-Oxa-4-azaspiro[4.5]decane Scaffold Methylation Introduce Methyl Group at C6 Position Scaffold->Methylation Lipophilicity Increased Lipophilicity (LogP) Methylation->Lipophilicity Sterics Altered Steric Profile Methylation->Sterics Metabolism Potential Metabolic Blocking Methylation->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Modified Target Binding Affinity/ Selectivity Sterics->Binding PK Improved Pharmacokinetic Profile Metabolism->PK

Caption: Potential impacts of C6-methylation.

Predicted Physicochemical Impact
  • Increased Lipophilicity: The addition of a non-polar methyl group will increase the molecule's lipophilicity (fat-solubility). This could enhance its ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake.

  • Steric Hindrance: A methyl group at C6 introduces steric bulk. This could influence the overall conformation of the cyclohexane ring and how the molecule presents itself to a biological target.

  • Metabolic Stability: If the C6 position is a site of metabolic degradation (e.g., hydroxylation by cytochrome P450 enzymes) in the parent compound, adding a methyl group could block this pathway, potentially increasing the compound's half-life in vivo.

Potential Pharmacological Impact

The physicochemical changes would likely translate into altered pharmacological activity:

  • Modified Potency and Selectivity: The new steric and electronic profile could either improve or hinder the fit within the binding pocket of a target protein. An improved fit could lead to higher potency, while the added bulk might also enhance selectivity by preventing the molecule from binding to off-targets.

  • Altered Reactivity: For derivatives containing a dienone system, a methyl group at C6 could electronically influence the reactivity of the Michael acceptor, potentially fine-tuning its interaction with biological nucleophiles.

Synthesis Strategies

The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been well-documented. A key and innovative step in the process is a metal-catalyzed intramolecular oxidative cyclization.

Caption: General synthesis workflow for derivatives.

The typical route begins with 4-aminophenol and an α-hydroxy acid (like glycolic or lactic acid)[3][6]. These are coupled to form an N-(4-hydroxyphenyl)acetamide intermediate. The crucial spirocyclization is then achieved using a metal catalyst, which facilitates an oxidative cyclization to form the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core[1][3]. From this core, a wide variety of derivatives can be synthesized, typically through N-alkylation or N-arylation at the nitrogen atom.

Conclusion and Future Outlook

The 1-oxa-4-azaspiro[4.5]decane scaffold is a validated platform for the development of potent anticancer agents. The existing body of research provides a strong foundation in its synthesis, mechanism of action, and structure-activity relationships. However, the full therapeutic potential of this chemical class is far from realized.

The clear next step is the rational design, synthesis, and biological evaluation of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives. Based on the insights from related spiro-heterocycles, future work should not be limited to oncology. It is highly recommended that novel derivatives, including the 6-methyl analogs, be screened for:

  • Neuroprotective and neuromodulatory activity , particularly for M1 muscarinic receptor agonism.

  • Antiviral activity , with a focus on coronaviruses and influenza viruses.

  • Antibacterial and antifungal activity against a broad panel of pathogenic microbes.

By exploring these diverse biological activities, researchers can unlock the full potential of this versatile and promising spirocyclic scaffold, paving the way for the development of next-generation therapeutics.

References

  • [Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives. (2019). Molecules, 24(5), 936.]([Link])

  • [Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives. (2019). PubMed.]([Link])

  • [Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione Derivatives. (2019). PMC.]([Link])

Sources

Foundational

Identifying and Validating Therapeutic Targets for 6-Methyl-1-oxa-4-azaspiro(4.5)decane Analogs

An In-depth Technical Guide: Introduction: The Spirocyclic Scaffold as a Privileged Structure in Drug Discovery The 1-oxa-4-azaspiro(4.5)decane core represents a class of spirocyclic compounds that have garnered signific...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Introduction: The Spirocyclic Scaffold as a Privileged Structure in Drug Discovery

The 1-oxa-4-azaspiro(4.5)decane core represents a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry. Their inherent three-dimensional and rigid conformation can lead to improved potency, enhanced selectivity, and favorable pharmacokinetic properties when compared to more flexible, non-spirocyclic counterparts.[1] The strategic placement of heteroatoms (oxygen and nitrogen) provides key hydrogen bonding capabilities, while the modifiable carbocyclic ring allows for fine-tuning of lipophilicity and spatial arrangement of substituents. This guide provides a comprehensive overview of potential therapeutic targets for analogs of 6-Methyl-1-oxa-4-azaspiro(4.5)decane, moving from established evidence to exploratory avenues, and details the critical experimental workflows required for target validation.

The central thesis of this guide is that a dual-pronged approach is optimal for this chemical series. The first prong involves pursuing established target classes where similar spirocyclic structures have shown high affinity, primarily G-protein coupled receptors (GPCRs) in neuroscience. The second, equally important prong, is to engage in phenotypic screening to uncover novel activities, particularly in oncology, where potent cytotoxic effects have already been observed.[2]

Section 1: High-Priority Avenue - Modulation of G-Protein Coupled Receptors (GPCRs) for Central Nervous System (CNS) Disorders

1.1. Scientific Rationale: A Strong Precedent for GPCR Activity

A substantial body of evidence points towards GPCRs as the most promising target class for 1-oxa-4-azaspiro(4.5)decane analogs. GPCRs are the largest family of membrane receptors and are central to regulating a vast array of CNS functions, including neurotransmission, mood, and cognition.[3][4] Their dysfunction is implicated in numerous CNS disorders, making them highly valuable therapeutic targets.[5][6] Multiple research efforts have successfully developed spiro-compounds that act on this receptor class.

The causality behind this choice rests on precedent. The rigid spiro-scaffold is adept at orienting pharmacophoric elements into the constrained binding pockets of GPCRs. This has been demonstrated across several key GPCR subfamilies:

  • Tachykinin (Neurokinin) Receptors: Spiro-substituted piperidines and spiroketals have been developed as potent Neurokinin-1 (NK1) and dual NK1/NK2 receptor antagonists.[7] The NK1 receptor, which binds Substance P, is a critical mediator of emesis, pain, and inflammation.[8][9]

  • Serotonin (5-HT) Receptors: Analogs such as 1-oxa-4-thiaspiro[4.5]decane derivatives are identified as potent and selective 5-HT1A receptor agonists, a target for treating depression and anxiety.[10][11]

  • Sigma (σ) Receptors: The related 1-oxa-8-azaspiro[4.5]decane core has been used to generate high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in neurodegenerative diseases and pain.[1][12]

  • Opioid Receptors: Patent literature describes 6-oxaspiro[4.5]decane analogs as mu-opioid receptor (MOR) agonists, indicating potential applications in pain management.[13]

1.2. Experimental Workflow for GPCR Target Identification and Validation

The following workflow is a self-validating system, progressing from broad affinity screening to specific functional characterization.

GPCR_Workflow cluster_0 Step 1: Primary Screening cluster_1 Step 2: Hit Confirmation & Selectivity cluster_2 Step 3: Functional Characterization A Compound Library (Spiro-Analogs) B Radioligand Binding Assay (Panel of GPCR Targets: NK1, 5-HT1A, σ1, MOR) A->B Screening C Ki Determination (Competition Binding) B->C Primary Hits D Selectivity Profiling (Against related GPCRs) C->D Confirmed Hits E Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin recruitment) D->E Selective Hits F Determine Agonist, Antagonist, or Allosteric Modulator E->F G Lead Optimization F->G Validated Lead

Caption: Workflow for GPCR target validation.

1.3. Detailed Experimental Protocol: Radioligand Binding Assay

This protocol is foundational for determining the affinity of a compound for its target receptor. The choice to use a radioligand assay first is based on its robustness, sensitivity, and its ability to provide a direct measure of binding affinity (Ki) without the complexities of downstream signaling.

  • Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR (e.g., human NK1 receptor).

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [3H]-Substance P for NK1).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., MgCl2, BSA).[10]

    • Test compounds (analogs) dissolved in DMSO.

    • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds in assay buffer.

    • Assay Setup: In a 96-well plate, add in order:

      • Assay buffer.

      • Test compound or vehicle (for total binding) or non-specific control.

      • Radioligand at a concentration near its Kd.

      • Cell membrane suspension.

    • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium. The specific time and temperature must be optimized for each receptor system.

    • Harvesting: Rapidly filter the plate contents through the filter mat using a cell harvester, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding DPM) - (Non-specific Binding DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 2: High-Potential Avenue - Oncology

2.1. Scientific Rationale: Demonstrated Potent Cytotoxicity

While the mechanistic targets are less defined than in the CNS space, the phenotypic evidence for the anticancer potential of this scaffold is compelling. A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated potent in vitro antitumor activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines.[2] Several compounds exhibited IC50 values in the nanomolar range, in some cases proving more potent than control drugs like bendamustine and vorinostat.

The causality for investigating this area is direct: the compounds kill cancer cells effectively. The key challenge, and the focus of the subsequent workflow, is target deconvolution—identifying the specific molecular mechanism responsible for this cytotoxicity.

2.2. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, highlighting their potent cytotoxic effects.

Compound IDA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
11b 0.18>1>1
11d >10.09>1
11f >1>10.20
11h 0.190.080.15
11k >10.080.14
12c >1>10.14

2.3. Experimental Workflow for Target Identification in Oncology

This workflow begins with the observed phenotype (cytotoxicity) and employs modern proteomics and computational methods to identify the molecular target(s).

Oncology_Workflow A Primary Screen: Phenotypic Assay (e.g., MTT) Across Cancer Cell Line Panel B Synthesize Affinity Probe: Immobilize Active Analog on a Solid Support (e.g., Beads) A->B Active Hit F Computational Approach: Reverse Docking / Target Prediction A->F Parallel Path C Affinity Chromatography- Mass Spectrometry (AC-MS) B->C D Incubate Probe with Cancer Cell Lysate C->D E Elute Bound Proteins & Identify via LC-MS/MS D->E G List of Potential Protein Targets E->G F->G H Target Validation G->H I Biochemical Assays (e.g., Kinase Inhibition) H->I In Vitro J Cell-Based Target Engagement (e.g., CETSA, NanoBRET) H->J In Cellulo

Caption: Workflow for anticancer target deconvolution.

2.4. Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This is the foundational phenotypic assay used to confirm the cytotoxic activity of the synthesized analogs. Its selection is based on its simplicity, high-throughput nature, and its direct relevance to the desired anticancer effect.

  • Objective: To measure the metabolic activity of cancer cells after treatment with test compounds, as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., A549, MDA-MB-231).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well clear-bottom cell culture plates.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Multichannel pipette and a microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[10]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for a specified period (e.g., 48 or 72 hours).[10]

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[10]

    • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound.

Section 3: Exploratory Avenue - Ion Channel Modulation

3.1. Scientific Rationale: A Structurally Plausible but Untested Hypothesis

Ion channels, which regulate the flow of ions across cell membranes, are a major class of therapeutic targets.[14] Their dysfunction is linked to a wide range of "channelopathies," including epilepsy, cardiac arrhythmias, and chronic pain. The rigid, three-dimensional nature of the 6-Methyl-1-oxa-4-azaspiro(4.5)decane scaffold makes it an intriguing candidate for interacting with the specific voltage-sensing or pore domains of ion channels. While there is no direct evidence linking this specific scaffold to ion channels, its exploration represents a logical step into a less-crowded but therapeutically rich space. Pharmacological agents can modulate ion channels by altering their gating kinetics or blocking the pore, making them highly druggable.[15]

3.2. Proposed Experimental Workflow: High-Throughput Electrophysiology

The most direct and functionally relevant method for identifying ion channel modulators is through electrophysiology. Modern automated patch-clamp systems allow for the screening of compound libraries against a panel of channels in a high-throughput manner.

IonChannel_Workflow A Spiro-Analog Library B High-Throughput Screen (HTS) using Automated Patch-Clamp (e.g., QPatch, Patchliner) A->B D Primary Hits: >30% Inhibition or Activation at 10 µM B->D C Panel of Key Ion Channels: - Voltage-gated Sodium (NaV) - Voltage-gated Calcium (CaV) - Voltage-gated Potassium (KV) - TRP Channels C->B E Hit Confirmation & Concentration-Response Curves (Determine IC50 / EC50) D->E Confirmed Activity F Mechanism of Action Studies: - State-Dependence - Pore Block vs. Gating Modulation E->F Potent Hits

Caption: Workflow for ion channel target screening.

Conclusion

The 6-Methyl-1-oxa-4-azaspiro(4.5)decane scaffold is a versatile and promising starting point for the development of novel therapeutics. This guide outlines a strategic, multi-pronged approach to target identification and validation. The strongest existing evidence supports the pursuit of GPCRs , particularly the neurokinin and serotonin receptor families , for CNS disorders. Simultaneously, the potent cytotoxic effects observed in cancer cell lines demand a robust phenotypic screening and target deconvolution effort to unlock novel oncology applications. Finally, exploratory screening against ion channel panels offers a path to potentially first-in-class medicines. By employing the detailed, self-validating workflows described herein, researchers can systematically and efficiently uncover the full therapeutic potential of this valuable chemical series.

References

  • Title: Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[10][11]deca-6,9-diene-3,8-dione Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Spirocyclic NK(1) antagonists I: [4.5] and [5.5]-spiroketals - PubMed Source: PubMed URL: [Link]

  • Title: Spiro-substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) - PubMed Source: PubMed URL: [Link]

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  • Title: Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors - PubMed Source: PubMed URL: [Link]

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  • Title: CN106588899B - 6- oxaspiro [4.
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Exploratory

In-Depth Technical Guide: In Silico ADMET Profiling of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Executive Summary The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant percentage of failures occurring due to unfavorable pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant percentage of failures occurring due to unfavorable pharmacokinetics and toxicity.[1] The "fail early, fail cheaply" paradigm has become a cornerstone of modern drug discovery, emphasizing the need to identify and eliminate problematic candidates in the initial stages.[2] In silico, or computational, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction has emerged as an indispensable tool in this process.[3] By leveraging computational models, researchers can forecast the ADMET properties of a molecule from its structure alone, enabling rapid, cost-effective screening and prioritization before significant resources are invested in synthesis and experimental testing.[4][5]

This guide provides an in-depth walkthrough of the in silico ADMET profiling process, using the novel compound 6-Methyl-1-oxa-4-azaspiro(4.5)decane as a case study. We will explore the theoretical underpinnings of predictive modeling, detail a practical step-by-step workflow, interpret the resulting data, and provide an integrated risk assessment, demonstrating how computational insights guide rational drug design.

The Imperative of In Silico ADMET in Modern Drug Discovery

ADMET properties collectively define a drug's pharmacokinetic and safety profile. A compound with exceptional potency against its intended target is of little therapeutic value if it cannot be absorbed by the body, fails to reach the site of action, is rapidly metabolized into inactive or toxic byproducts, or causes unacceptable side effects.[1] Historically, these liabilities were often discovered late in development, leading to costly failures. Early ADMET screening mitigates this risk by integrating safety and bioavailability assessments into the lead identification and optimization phases.[2][6]

Computational approaches, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, form the foundation of in silico ADMET prediction.[7][8][9] These models are trained on large datasets of compounds with known experimental ADMET values. By identifying correlations between molecular structures and their biological outcomes, these models can predict the properties of new, untested molecules.[3][10]

Subject Molecule: 6-Methyl-1-oxa-4-azaspiro(4.5)decane

For this technical guide, we will analyze the ADMET profile of 6-Methyl-1-oxa-4-azaspiro(4.5)decane, a spirocyclic compound. Spirocycles are of growing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target specificity and physicochemical properties.

  • Molecular Formula: C₉H₁₇NO[11]

  • SMILES: CC1CCCCC12NCCO2[11]

  • InChIKey: RDILRQSMRVDSEG-UHFFFAOYSA-N[11]

This molecule will serve as our hypothetical lead compound for which a comprehensive ADMET profile is required to justify its progression in a drug discovery pipeline.

A Validated Workflow for In Silico ADMET Prediction

A robust and reproducible workflow is critical for generating reliable in silico data. The following protocol outlines a self-validating system for the comprehensive ADMET assessment of a novel compound.

Experimental Protocol: Step-by-Step ADMET Profiling
  • Molecular Input Preparation:

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule of interest: CC1CCCCC12NCCO2.

    • Verify the 2D structure and molecular formula to ensure accuracy.

    • Standardize the structure by neutralizing charges and removing salts to prepare it for input into predictive models.

  • Computational Toolkit Selection:

    • The choice of software is a critical decision. For this guide, we will utilize a combination of well-regarded, publicly accessible platforms like pkCSM and ADMETlab 2.0 to ensure a comprehensive prediction profile.[12]

    • Causality: Using multiple tools for prediction is a core principle of a self-validating system.[4] It allows for cross-referencing of results; consensus predictions are generally more reliable, while discrepancies can highlight potential areas where model applicability domains may be limited.[13]

  • Execution of Predictions:

    • Submit the standardized SMILES string to the selected platforms.

    • Individually run predictions for all available ADMET endpoints, focusing on those most relevant to oral bioavailability and general safety.

    • Collate the output data into a structured format for analysis.

  • Data Analysis and Interpretation:

    • For each predicted property, compare the output value against established thresholds for "drug-likeness" and potential liabilities.

    • Evaluate the confidence scores or applicability domain assessments provided by the tools, where available.[6]

    • Synthesize the individual data points into a holistic profile to perform a final risk assessment.

Visualization of the Prediction Workflow

ADMET_Workflow cluster_input Step 1: Input Preparation cluster_prediction Step 2 & 3: Prediction cluster_analysis Step 4: Analysis & Assessment mol_id Molecule Identification (6-Methyl-1-oxa-4-azaspiro(4.5)decane) smiles Obtain SMILES String (CC1CCCCC12NCCO2) mol_id->smiles standardize Structure Standardization (Neutralize, Desalt) smiles->standardize tools Select Computational Tools (e.g., pkCSM, ADMETlab) standardize->tools execute Execute ADMET Predictions tools->execute collate Collate Predicted Data execute->collate interpret Interpret Individual Endpoints collate->interpret risk_assess Integrated Risk Assessment interpret->risk_assess

Caption: A step-by-step workflow for in silico ADMET prediction.

Analysis of Predicted ADMET Properties (Illustrative Data)

The following tables summarize the hypothetical predicted ADMET properties for 6-Methyl-1-oxa-4-azaspiro(4.5)decane. Note: These values are illustrative examples generated for educational purposes and represent typical outputs from in silico models.

Absorption Properties

Good oral absorption is often a prerequisite for a successful oral drug. Key predictors include physicochemical properties, intestinal absorption, and permeability.

PropertyPredicted ValueOptimal Range/Interpretation
Molecular Weight ( g/mol )155.24< 500 (Pass)
LogP (Lipophilicity)1.6-0.4 to +5.6 (Good)
H-Bond Donors1< 5 (Pass)
H-Bond Acceptors2< 10 (Pass)
Lipinski's Rule of 5 0 Violations Likely good absorption or permeation [14]
Water Solubility (logS)-2.5> -4 (Soluble)
Caco-2 Permeability (logPapp)0.95> 0.90 indicates high permeability[1]
Human Intestinal Absorption92%> 80% is considered high
P-glycoprotein SubstrateNoNot likely to be subject to efflux from the gut wall

Expertise & Experience: The molecule shows an excellent profile for oral absorption. It adheres to Lipinski's Rule of 5, suggesting good passive diffusion, and exhibits high predicted solubility and permeability.[14] Crucially, it is not predicted to be a substrate of P-glycoprotein, a key efflux transporter that can limit the absorption of many drugs.

Distribution Properties

Distribution describes how a drug spreads throughout the body's fluids and tissues. Key factors include blood-brain barrier penetration and binding to plasma proteins.

PropertyPredicted ValueInterpretation
VDss (L/kg)0.85Moderate distribution into tissues
Fraction Unbound in Plasma (fu)0.35 (35%)Moderate plasma protein binding
Blood-Brain Barrier (BBB) PermeabilityBBB+Likely to cross the BBB
CNS Permeability (logPS)-1.8> -2 indicates good penetration into the Central Nervous System

Expertise & Experience: The predicted distribution profile suggests the compound will not be overly sequestered by plasma proteins, leaving a reasonable fraction free to engage its target. The strong prediction of BBB penetration is a critical finding. If the intended target is in the CNS, this is a highly desirable property. If the target is peripheral, this could be a liability, potentially leading to unwanted CNS side effects.

Metabolism Properties

Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver. Predicting interactions with CYP enzymes is vital to avoid drug-drug interactions.

PropertyPredicted StatusImplication
CYP1A2 InhibitorNoLow risk of interactions with drugs metabolized by CYP1A2
CYP2C9 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C9
CYP2C19 InhibitorNoLow risk of interactions with drugs metabolized by CYP2C19
CYP2D6 InhibitorNoLow risk of interactions with drugs metabolized by CYP2D6
CYP3A4 InhibitorNoLow risk of interactions with drugs metabolized by CYP3A4
CYP2D6 SubstrateYesThe compound is likely metabolized by CYP2D6
CYP3A4 SubstrateYesThe compound is likely metabolized by CYP3A4

Expertise & Experience: The compound is predicted to be "clean" from a CYP inhibition perspective, which is a very favorable attribute, reducing the potential for drug-drug interactions. However, it is predicted to be a substrate for two major metabolic enzymes, CYP2D6 and CYP3A4. This suggests it may be susceptible to moderate to rapid clearance and could be involved in interactions if co-administered with strong inducers or inhibitors of these enzymes.

Excretion Properties

Excretion involves the removal of the drug and its metabolites from the body.

PropertyPredicted ValueInterpretation
Total Clearance (log(ml/min/kg))0.5Predicts moderate clearance rate
Renal OCT2 SubstrateNoUnlikely to be a substrate for this major renal transporter

Expertise & Experience: The predicted clearance is in a desirable moderate range, suggesting a potentially acceptable dosing interval. Not being a substrate for the OCT2 transporter reduces the risk of competition for renal excretion with other drugs.

Toxicity Properties

Early identification of toxicity liabilities is one of the most critical applications of in silico modeling.[15][16]

Toxicity EndpointPredicted ResultInterpretation & Risk Level
AMES MutagenicityNon-mutagenicLow Risk of being carcinogenic
hERG InhibitionNon-inhibitorLow Risk of causing cardiac arrhythmia (Torsades de Pointes)
Hepatotoxicity (DILI)NoLow Risk of causing drug-induced liver injury[14]
Skin SensitizationNoLow Risk for topical application
Minnow Toxicity (LC50)2.8 mg/LModerate environmental toxicity risk

Expertise & Experience: The predicted safety profile is remarkably clean. The absence of flags for AMES mutagenicity, hERG inhibition, and hepatotoxicity is highly encouraging.[8] These are three of the most common and serious toxicities that lead to drug candidate failure.

Integrated Risk Assessment and Decision Making

Synthesizing the individual predictions provides a holistic view of the compound's potential.

Summary of In Silico ADMET Profile:

ADMET CategoryKey FindingsOverall Risk Assessment
Absorption Excellent physicochemical properties, high solubility and permeability.Low
Distribution Moderate tissue distribution, significant BBB penetration.Low-Medium (CNS effect dependent)
Metabolism Clean CYP inhibition profile, but is a substrate for CYP2D6 and CYP3A4.Medium
Excretion Moderate clearance rate predicted.Low
Toxicity No major flags for mutagenicity, cardiotoxicity, or hepatotoxicity.Low
Decision Logic Visualization

Caption: Decision-making logic based on the integrated ADMET profile.

Authoritative Grounding & Recommendation:

Based on this comprehensive in silico profile, 6-Methyl-1-oxa-4-azaspiro(4.5)decane is a promising lead compound.

  • Strengths: The molecule exhibits an excellent absorption and safety profile, which are often the most difficult properties to optimize. Its low risk for mutagenicity, hERG inhibition, and hepatotoxicity is a significant advantage.

  • Potential Liabilities: The primary concern is its status as a substrate for major CYP enzymes (3A4 and 2D6), which could lead to rapid metabolic clearance and potential drug-drug interactions. Its ability to penetrate the blood-brain barrier is a double-edged sword: a benefit for a CNS target, but a liability for a peripheral one.

  • Next Steps:

    • Proceed with Synthesis and In Vitro Confirmation: The overwhelmingly positive profile justifies the investment in synthesis. Key in vitro assays should include Caco-2 permeability, metabolic stability in liver microsomes, and a broad CYP inhibition panel to validate the in silico predictions.

    • Investigate Metabolism: If in vitro metabolic stability is poor, the next step would be metabolite identification studies. This could guide medicinal chemists to block the "metabolic hotspots" on the molecule to improve its half-life, a process that can be guided by further computational modeling.[17]

Methodological Validation and Limitations

It is crucial to acknowledge the limitations of in silico predictions. These models are predictive tools, not definitive assays.[6]

  • Applicability Domain: Every model is trained on a specific set of chemical structures. Its predictions are most reliable for molecules that are structurally similar to those in its training set. For a novel scaffold like a spirocycle, it is important to check if the models used have been validated for this type of chemistry.[13]

  • Data Quality: The accuracy of any predictive model is contingent on the quality of the experimental data on which it was built.[9]

  • Complementary, Not a Replacement: In silico ADMET profiling should never be seen as a replacement for experimental testing. Its purpose is to enable more informed decision-making, prioritize compounds with the highest probability of success, and guide the design of more efficient experimental studies.[5][15]

By integrating these powerful computational tools early and intelligently, drug discovery teams can significantly enhance the quality of their lead candidates, reduce late-stage attrition, and ultimately accelerate the delivery of safe and effective medicines to patients.

References

  • Tang, Y., Zhu, W., & Chen, K. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Drug Metabolism, 14(9), 1015-1029. Available at: [Link][6][13][18]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Available at: [Link][12]

  • Hughes, T. B., & Miller, G. P. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link][7]

  • Hughes, T. B., & Miller, G. P. (2016). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. Available at: [Link][15]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF. Available at: [Link][8]

  • Instem. (2024, December 12). Streamlining Toxicity Predictions with In Silico Profiling. Instem. Available at: [Link][16]

  • Chen, M., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 74. Available at: [Link][9]

  • Bentham Science. (n.d.). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Bentham Science. Available at: [Link][13]

  • Bio-Target. (n.d.). Computational tools for ADMET. Bio-Target. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available at: [Link][18]

  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link][2]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Aurlide. Available at: [Link][3]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Available at: [Link][17]

  • Cambridge University Press. (2015, September 2). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. Available at: [Link][19]

  • ResearchGate. (n.d.). Computational Tools for ADMET Profiling: Risk Assessment for Chemicals. ResearchGate. Available at: [Link]

  • Simulations Plus. (2025, December 11). ADMET Predictor®. Simulations Plus. Available at: [Link][14]

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  • Fiveable. (2026, March 4). 11.4 ADMET prediction. Fiveable. Available at: [Link][1]

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Foundational

The Spirocyclic Scaffold: A Comprehensive Technical Guide to 6-Methyl-1-oxa-4-azaspiro(4.5)decane and Its Congeners in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 1-oxa-4-azaspiro[4.5]decane scaffold and its derivatives, with a particular focus on th...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the 1-oxa-4-azaspiro[4.5]decane scaffold and its derivatives, with a particular focus on the 6-methyl substituted variant. This document delves into the synthesis, biological activities, and structure-activity relationships of this versatile heterocyclic system, offering field-proven insights and detailed experimental protocols.

The unique three-dimensional architecture of spirocyclic compounds, where two rings share a single atom, has positioned them as a privileged scaffold in medicinal chemistry. This guide will illuminate the therapeutic potential of 1-oxa-4-azaspiro[4.5]decane derivatives, which have demonstrated promising activities in oncology, infectious diseases, and neurology.

I. The Synthetic Landscape: Constructing the 1-Oxa-4-azaspiro[4.5]decane Core

The synthesis of the 1-oxa-4-azaspiro[4.5]decane core and its derivatives can be achieved through various strategic approaches. A prevalent and effective method involves a metal-catalyzed oxidative cyclization, particularly for the synthesis of derivatives with significant anticancer activity.[1][2]

A general synthetic route to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones begins with readily available starting materials like 4-aminophenol and α-hydroxy acids (e.g., glycolic acid or lactic acid).[1][3] The key transformation is an intramolecular metal-catalyzed oxidative cyclization of an amide intermediate.[1][3]

Key Synthetic Transformations:
  • Amide Formation: The initial step typically involves the condensation of an aminophenol with a suitable carboxylic acid, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).[2]

  • Oxidative Cyclization: This crucial step establishes the spirocyclic framework. A common protocol utilizes a copper catalyst, such as Cu[(CH₃CN)₄ClO₄], in the presence of an oxidizing agent like PhI(OAc)₂.[2] This reaction proceeds under a nitrogen atmosphere in a dry solvent like dichloromethane (DCM).[2]

SpiroDienone 1-Oxa-4-azaspiro[4.5]deca- 6,9-diene-3,8-dione CellularTargets Cellular Nucleophiles (e.g., Cysteine residues in proteins) SpiroDienone->CellularTargets Michael Addition Apoptosis Apoptosis CellularTargets->Apoptosis Induction of Cellular Stress Oxazolidinone Spiro-Oxazolidinone Derivative Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to A-site InitiationComplex Initiation Complex (fMet-tRNA + mRNA + 30S + 50S) Ribosome->InitiationComplex Prevents Formation ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis Inhibition

Sources

Exploratory

"toxicological profile of 1-oxa-4-azaspiro[4.5]decane derivatives"

An In-depth Technical Guide: Toxicological Profile of 1-Oxa-4-azaspiro[4.5]decane Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-oxa-4-azaspiro[4.5]decane scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Toxicological Profile of 1-Oxa-4-azaspiro[4.5]decane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-oxa-4-azaspiro[4.5]decane scaffold is a heterocyclic motif of significant interest in medicinal chemistry, particularly due to the potent antitumor activities demonstrated by some of its derivatives.[1] As with any promising class of chemical compounds destined for therapeutic development, a thorough and early understanding of their toxicological profile is paramount. Toxicity is a leading cause of attrition at all stages of drug development, making early assessment critical for de-risking candidates and optimizing resource allocation.[2]

This technical guide provides a comprehensive overview of the known toxicological data for 1-oxa-4-azaspiro[4.5]decane derivatives. It synthesizes findings from published in vitro cytotoxicity studies and highlights key structural liabilities that may contribute to adverse effects. More importantly, this document serves as a strategic framework, outlining a tiered, systematic approach for a comprehensive toxicological evaluation. It is designed to guide researchers in making informed decisions, from early-stage screening to preclinical development, by explaining the causality behind experimental choices and providing validated protocols for key assays.

Introduction: The 1-Oxa-4-azaspiro[4.5]decane Scaffold

The 1-oxa-4-azaspiro[4.5]decane framework features a unique spirocyclic system where a cyclohexane ring and an oxazolidine ring share a single carbon atom. This rigid, three-dimensional structure is a compelling starting point for the design of novel therapeutic agents.

Derivatives of this scaffold, particularly 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, have shown promising anticancer activity.[3][4] However, the journey from a biologically active "hit" to a safe and effective drug is contingent on a deep understanding of its interaction with biological systems, including potential off-target and toxic effects. The foundational principle of toxicology, that the dose makes the poison, is critically dependent on the compound's absorption, distribution, metabolism, and elimination (ADME) characteristics, which dictate the ultimate exposure at the target and off-target sites.[2]

Part I: Known Toxicological Profile (Based on Available Data)

The current understanding of the toxicology of this class is primarily derived from in vitro anticancer screens and structural alerts.

In Vitro Cytotoxicity: Antitumor Activity

A significant body of research has focused on the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and their evaluation as anticancer agents. These studies provide valuable cytotoxicity data, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

These compounds have demonstrated moderate to potent activity against several human cancer cell lines, including:

  • A549 (Human Lung Carcinoma)

  • MDA-MB-231 (Human Breast Adenocarcinoma)

  • HeLa (Human Cervical Carcinoma)

The data reveals that substitutions on the nitrogen at position 4 and the carbon at position 2 significantly influence cytotoxic potency.[3][4]

Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound IDR1R2 (Substitution at N-4)A549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
11b H4-Fluorobenzyl0.18>500.44[3][4]
11d H4-Chlorobenzyl0.350.090.35[3][4]
11h H4-Bromobenzyl0.190.080.15[3][4]
11k CH₃4-Bromobenzyl0.230.080.14[3][4]
12c H4-Trifluoromethylbenzyl0.210.230.14[3][4]
6b H(Modified Core)0.520.210.18[5]
8d H(Modified Core)0.350.100.25[5]

This table is a synthesis of data from multiple sources for illustrative purposes.

Postulated Mechanisms of Toxicity & Structural Alerts

1. Michael Addition Reactivity:

A key structural feature of the potent 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives is the α,β-unsaturated ketone (a conjugated dienone). This moiety is a well-known Michael acceptor.

  • Causality: Michael acceptors are electrophilic and can react with biological nucleophiles, such as the thiol group of cysteine residues in proteins (e.g., glutathione, critical enzymes) or nucleophilic sites on DNA.[5][6] This covalent modification can lead to enzyme inactivation, depletion of cellular antioxidants, DNA damage, and general cytotoxicity. This reactivity is a significant toxicological flag. Researchers have acknowledged this liability and have designed derivatives that eliminate the α,β-unsaturated bond to reduce this reactivity and potential for harmful side effects.[5][6]

G Spiro Dienone Scaffold (Michael Acceptor) Adduct Covalent Adduct Spiro->Adduct + Nuc Biological Nucleophile (e.g., Protein-SH, DNA) Nuc->Adduct + Tox Cellular Dysfunction & Toxicity Adduct->Tox

Potential toxicity via Michael addition.

2. Carcinogenicity:

At least one derivative from this broad class has been identified as a carcinogen. The compound MON 4660 (Dichloroacetyl-1-oxa-4-azaspiro[4.5]-decane, CAS No. 71526-07-3) is listed by California's Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to the state to cause cancer.[7] This finding underscores the potential for serious long-term toxicity within this chemical family and mandates careful genotoxicity assessment for any new analogue.

3. General Hazard Classification:

The parent compound, 1-oxa-4-azaspiro[4.5]decane (CAS 177-04-8), has the following GHS hazard classifications according to the European Chemicals Agency (ECHA):

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[8]

While these relate to the unsubstituted core, they indicate a baseline potential for local tissue irritation.

Part II: A Tiered Framework for Comprehensive Toxicological Assessment

To build a robust safety profile and enable the selection of candidates with the highest probability of success, a tiered approach to toxicity testing is essential.[9] This strategy uses a battery of in vitro assays to screen and rank compounds early, reserving resource-intensive in vivo studies for the most promising leads.

Tiered approach to toxicological assessment.
Tier 1: The In Vitro Screening Battery

The goal of this tier is to rapidly assess potential safety issues using a small amount of compound.[9]

1. Expanded Cytotoxicity Panel

  • Rationale: The existing cytotoxicity data is focused on cancer cell lines. To understand general, non-selective toxicity, it is crucial to test compounds against non-cancerous, and ideally, human-derived cells from key organs of toxicity like the liver (hepatocytes) and kidney (renal proximal tubule cells). A large differential between potency against cancer cells and toxicity to normal cells is a key component of the therapeutic index.

  • Experimental Protocol: MTT/MTS Assay for General Cytotoxicity

    • Cell Seeding: Seed non-cancerous cells (e.g., primary human hepatocytes or a cell line like HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[10]

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Incubate for a relevant period (e.g., 48 or 72 hours).[10]

    • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

    • Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength (e.g., 490 nm for MTS).

    • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

2. Genotoxicity and Mutagenicity Assessment

  • Rationale: Genotoxicity refers to an agent's ability to damage genetic information, while mutagenicity is the induction of permanent, transmissible changes (mutations).[11][12] Given the carcinogenicity of MON 4660, this is the most critical safety screen. A standard battery begins with a bacterial mutation assay followed by an in vitro mammalian cell assay to detect chromosomal damage.

  • Protocol: Bacterial Reverse Mutation Assay (Ames Test)

    • Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are engineered to detect different types of point mutations (e.g., frameshift, base-pair substitution).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to determine if metabolites of the parent compound are mutagenic.

    • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on agar plates with limited histidine (for Salmonella) or tryptophan (for E. coli).

    • Incubation: Incubate the plates for 48-72 hours.

    • Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine/tryptophan). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.

  • Protocol: In Vitro Micronucleus Assay

    • Cell System: Use a mammalian cell line (e.g., CHO, TK6, or HepG2) for the assay.

    • Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation. Include vehicle and positive controls.

    • Cytochalasin B: Add cytochalasin B to block cytokinesis, which allows for the identification of cells that have completed one nuclear division. This results in binucleated cells where micronuclei are easily scored.

    • Harvest & Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

    • Analysis: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. Micronuclei are small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[12] A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

Tier 2: ADME and Toxicokinetic Profiling
  • Rationale: The toxic potential of a compound is not just a function of its structure, but of its concentration and residence time in the body.[2] Early ADME (Absorption, Distribution, Metabolism, Excretion) assays provide crucial data to build pharmacokinetic models and predict in vivo exposure.

  • Key Assays:

    • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance rate.

    • CYP450 Inhibition: Assessing whether the compound inhibits major drug-metabolizing enzymes (e.g., CYP3A4, 2D6), which could lead to drug-drug interactions.

    • Plasma Protein Binding: Measuring the fraction of the drug bound to plasma proteins, as only the unbound fraction is typically active and available for metabolism and clearance.[9]

Tier 3: In Vivo Confirmatory Studies
  • Rationale: For promising candidates that have cleared in vitro safety hurdles, in vivo studies in animal models are required to understand systemic toxicity, identify target organs, and establish a safe starting dose for clinical trials.[13]

  • Protocol Outline: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

    • Species: Typically performed in a single rodent species (e.g., female Wistar rats).

    • Dosing: A stepwise procedure using a small number of animals (3 per step) with defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Endpoint: The study determines a GHS hazard category and provides an estimate of the lethal dose, rather than a precise LD₅₀.[13]

  • Protocol Outline: Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD 407)

    • Design: Administer the compound daily via oral gavage to groups of rodents (e.g., 5 males and 5 females per group) at three or more dose levels, plus a control group.

    • Duration: Dosing continues for 28 days.

    • Endpoints:

      • In-life: Monitor clinical signs, body weight, and food consumption.

      • Terminal: Collect blood for hematology and clinical chemistry analysis.

      • Pathology: Conduct a full necropsy, weigh key organs, and perform histopathological examination of tissues.[13]

    • Outcome: This study identifies target organs of toxicity and determines the No-Observed-Adverse-Effect Level (NOAEL), which is critical for risk assessment.

Summary and Future Directions

The 1-oxa-4-azaspiro[4.5]decane scaffold represents a promising area for the development of new anticancer agents. The existing data clearly demonstrates potent in vitro cytotoxicity. However, this is coupled with significant toxicological concerns, including the potential for Michael addition-mediated toxicity and a clear carcinogenicity signal from at least one derivative.

A path forward for this chemical class requires a disciplined, systematic toxicological evaluation. By employing the tiered framework outlined in this guide, research teams can:

  • Identify Liabilities Early: Use in vitro genotoxicity and expanded cytotoxicity panels to quickly flag and de-prioritize high-risk compounds.

  • Guide Medicinal Chemistry: Use toxicity data in a feedback loop to design next-generation analogues with improved safety profiles, for example, by modifying the reactive dienone moiety.[5]

  • Build a Robust Preclinical Data Package: For lead candidates, the comprehensive dataset generated through this tiered approach will be essential for regulatory filings and for establishing a safe therapeutic window.

Ultimately, integrating this toxicological framework into the drug discovery process will be the key to unlocking the therapeutic potential of 1-oxa-4-azaspiro[4.5]decane derivatives while ensuring patient safety.

References

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Google AI.
  • Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[14][15]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • Gu, Y., Hsieh, J., & Copley, R. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Biotechnology, 13(6), 801-818. [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide. (n.d.). Research Methods.
  • Bikbulatov, E., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. (2022).
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. (2022). MDPI.
  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem.it. Retrieved March 7, 2026, from [Link]

  • Bikbulatov, E., et al. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PubMed. [Link]

  • Yang, Z., Zhong, Q., et al. (2019). "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro[14][15]Deca-6,9-Diene-3,8-Dione Derivatives." XULA Digital Commons. [Link]

  • He, L., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Google AI.
  • Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. (2022). ResearchGate. [Link]

  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Food and Drug Analysis, 18(6). [Link]

  • da Silva, J. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]

  • 1-Oxa-4-azaspiro[4.5]decane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Testing and Screening Methods for Genotoxicity and Mutagenicity. (2023). ScitoVation. [Link]

  • Mutagenicity and Genotoxicity. (2016). ChemSafetyPro.COM. [Link]

  • Wang, S., et al. (2017). The various aspects of genetic and epigenetic toxicology: testing methods and clinical applications. Journal of Translational Medicine, 15(1), 114. [Link]

  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-methyl-, CAS Registry Number 94201-19-1. Food and Chemical Toxicology. [Link]

  • 1-oxa-4-thia-8-azaspiro[4.5]decane. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • MON 4660 (Dichloroacetyl-1-oxa-4-azaspiro(4,5)-decane). (2011). OEHHA. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). SFERA. Retrieved March 7, 2026, from [Link]

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Foundational

Whitepaper: A Framework for Elucidating the Mechanism of Action of Novel 1-Oxa-4-azaspiro(4.5)decane Analogs

A Case Study on 6-Methyl-1-oxa-4-azaspiro(4.5)decane Abstract The 1-oxa-4-azaspiro[4.5]decane scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological a...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Abstract

The 1-oxa-4-azaspiro[4.5]decane scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, most notably potent antitumor effects.[1][2] However, specific analogs, such as 6-Methyl-1-oxa-4-azaspiro(4.5)decane, remain largely uncharacterized in the scientific literature.[3] This technical guide presents a comprehensive, field-proven framework for the systematic investigation of the mechanism of action (MoA) for such novel chemical entities. We will use the uninvestigated target compound, 6-Methyl-1-oxa-4-azaspiro(4.5)decane, as a central case study to illustrate a logical, multi-stage research cascade, from initial hypothesis generation and phenotypic screening to target deconvolution and pathway analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds within this promising chemical class.

The 1-Oxa-4-azaspiro[4.5]decane Scaffold: A Foundation of Therapeutic Potential

Spirocyclic systems are of high interest in drug discovery due to their rigid, three-dimensional conformations, which can enhance target specificity and improve pharmacokinetic properties compared to more flexible acyclic or simple cyclic molecules.[4] The 1-oxa-4-azaspiro[4.5]decane core, in particular, has served as the foundation for compounds with significant bioactivity.

Published research has focused primarily on derivatives featuring a di-one system on the cyclohexane ring (1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones). These compounds have demonstrated potent cytotoxic effects against a panel of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers, with some derivatives exhibiting IC50 values in the nanomolar range.[1][2] While the precise molecular targets are not fully elucidated, the activity is attributed to the spirodienone moiety, a structural alert known for potential Michael addition reactivity.[2][5] This suggests that these compounds may act as covalent inhibitors or alkylating agents, targeting nucleophilic residues in key cellular proteins.

Other related spirocyclic scaffolds have been successfully developed as modulators of central nervous system (CNS) targets, including M1 muscarinic agonists and sigma-1 receptor ligands, highlighting the chemical tractability and diverse therapeutic potential of this molecular architecture.[6][7][8]

Proposed Research Cascade for a Novel Analog: A Phased Approach

Given the absence of published biological data for 6-Methyl-1-oxa-4-azaspiro(4.5)decane, a systematic, multi-phase investigation is required. The following cascade outlines a logical flow from broad, cell-based (phenotypic) screening to specific molecular target identification.

Phase 1: Hypothesis Generation & Initial Phenotypic Screening

The primary directive is to determine if the compound elicits any biological response. Based on the potent anticancer activity of structurally related compounds, a logical starting point is to screen for cytotoxicity against a panel of cancer cell lines.

Experimental Workflow: Broad Cytotoxicity Screening

The objective is to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesize & Purify 6-Methyl-1-oxa-4-azaspiro(4.5)decane Stock Prepare DMSO Stock (e.g., 10 mM) Compound->Stock Cells Culture Cancer Cell Lines (A549, MDA-MB-231, HeLa) Seed Seed Cells in 96-Well Plates Cells->Seed Treat Treat with Serial Dilutions of Compound (24-72h) Seed->Treat Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Assay Read Read Absorbance/ Luminescence Assay->Read Normalize Normalize Data to Vehicle Control Read->Normalize CurveFit Fit Dose-Response Curve (Four-Parameter Logistic) Normalize->CurveFit Calculate Calculate IC50 Value CurveFit->Calculate Conclusion Conclusion Calculate->Conclusion Determine Potency & Selectivity

Caption: Phase 1 Workflow: Cytotoxicity Screening.

A positive "hit" in this phase would be the observation of a dose-dependent decrease in cell viability, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Phase 2: Secondary Assays & MoA Deconvolution

If the compound is cytotoxic, the next step is to narrow down the potential mechanism. Key questions to address are:

  • How does the cell die? (Apoptosis, Necrosis, etc.)

  • At what point in the cell cycle is it arrested?

  • Does it induce oxidative stress?

Key Secondary Assays:

  • Apoptosis Assay: Using Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., Propidium Iodide) and analyzing DNA content by flow cytometry to identify cell cycle arrest at G1, S, or G2/M phases.

  • Reactive Oxygen Species (ROS) Assay: Using a fluorescent probe like DCFDA to measure the induction of intracellular ROS.

A pattern of results from these assays provides a "mechanistic fingerprint." For example, an arrest at the G2/M phase coupled with Annexin V positivity would strongly suggest the compound induces apoptosis by interfering with mitosis.

Phase 3: Molecular Target Identification

This is the most challenging phase, aimed at identifying the specific protein(s) the compound interacts with. A combination of computational and experimental approaches is most effective.

Hypothetical Target Identification Workflow

G cluster_computational In Silico & Affinity Methods cluster_validation Target Validation Start Active Compound (From Phase 1 & 2) Docking Computational Docking (Against known cancer targets) Start->Docking Affinity Affinity Chromatography-Mass Spec (Immobilize compound, pull down binding partners) Start->Affinity Putovo Putative Targets Docking->Putovo Putative Putative Targets Affinity->Putative Binding Direct Binding Assay (SPR, ITC) CETSA Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) Binding->CETSA Knockdown Genetic Knockdown (siRNA/CRISPR) (Does removing target mimic drug effect?) CETSA->Knockdown Validated Validated Knockdown->Validated Putative->Binding

Caption: Phase 3 Workflow: Target Identification & Validation.

Success in this phase links the compound's phenotypic effect to a specific molecular interaction, providing a definitive Mechanism of Action.

Core Experimental Protocols

The following protocols are foundational for executing the initial phases of the investigation.

Protocol 1: MTT Cell Viability Assay

Objective: To quantify the cytotoxic or cytostatic activity of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

Materials:

  • Selected cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Test Compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common starting range is 100 µM to 1 nM. Remove old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank reading. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity Results

Quantitative data should be summarized for clear comparison across cell lines and against a positive control (e.g., Doxorubicin).

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
6-Methyl-1-oxa-4-azaspiro(4.5)decaneExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. Value

Conclusion and Future Directions

The 1-oxa-4-azaspiro[4.5]decane scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. For uncharacterized analogs like 6-Methyl-1-oxa-4-azaspiro(4.5)decane, a systematic and hypothesis-driven research plan is paramount. The multi-phase cascade presented here, beginning with broad phenotypic screening and progressing through mechanistic deconvolution to specific target identification, provides a robust framework for success. By applying these field-proven methodologies, researchers can efficiently and accurately elucidate the mechanism of action, unlocking the full therapeutic potential of this valuable chemical class.

References

  • Title: Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[9]deca-6,9-diene-3,8-dione Derivatives Source: Molecules (Basel, Switzerland) URL: [Link]

  • Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: Molecules (Basel, Switzerland) URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Source: ResearchGate URL: [Link]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: 6-methyl-1-oxa-4-azaspiro(4.5)decane Source: PubChem URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Methyl-1-oxa-4-azaspiro[4.5]decane: An Application Note and Detailed Protocol

Introduction The 1-oxa-4-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. This document provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-oxa-4-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. This document provides a comprehensive, step-by-step guide for the synthesis of a specific derivative, 6-Methyl-1-oxa-4-azaspiro[4.5]decane. The presented protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method.

The synthesis is achieved through a direct and efficient one-pot condensation reaction between 4-methylcyclohexanone and ethanolamine. This approach is predicated on the well-established formation of oxazolidines from the reaction of a carbonyl compound and a β-amino alcohol.[1] The reaction is typically facilitated by an acid catalyst and the removal of water to drive the equilibrium towards the formation of the desired spirocyclic product.

Synthetic Strategy Overview

The synthesis of 6-Methyl-1-oxa-4-azaspiro[4.5]decane is accomplished via a direct acid-catalyzed condensation of 4-methylcyclohexanone with ethanolamine. The intramolecular nature of the cyclization of the intermediate hemiaminal, formed in situ, leads to the spirocyclic oxazolidine. The removal of water, a byproduct of the reaction, is crucial for achieving a high yield.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-Methylcyclohexanone reaction One-Pot Condensation (Acid-Catalyzed, Water Removal) start1->reaction start2 Ethanolamine start2->reaction product 6-Methyl-1-oxa-4-azaspiro(4.5)decane reaction->product

Caption: Synthetic workflow for 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

Detailed Experimental Protocol

This protocol details the synthesis of 6-Methyl-1-oxa-4-azaspiro[4.5]decane on a laboratory scale.

Materials and Equipment:

  • 4-Methylcyclohexanone

  • Ethanolamine

  • Toluene (or another suitable azeotroping solvent like benzene)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or a Soxhlet extractor with a drying agent

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (optional)

Reaction Parameters:

ParameterValue
Scale10 mmol
4-Methylcyclohexanone1.12 g (1.22 mL, 10 mmol, 1.0 equiv)
Ethanolamine0.61 g (0.60 mL, 10 mmol, 1.0 equiv)
p-TsOH·H₂O95 mg (0.5 mmol, 0.05 equiv)
Solvent (Toluene)50 mL
Reaction TemperatureReflux (approx. 110-120 °C)
Reaction Time4-8 hours (monitor by TLC or GC-MS)

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (1.12 g, 10 mmol) and toluene (50 mL).

    • Add ethanolamine (0.61 g, 10 mmol) to the solution.

    • Add the acid catalyst, p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

    • Attach a Dean-Stark apparatus filled with toluene and a condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete when no more water is collected in the Dean-Stark trap.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

Scientific Rationale and Mechanistic Insights

The formation of the oxazolidine ring proceeds through a well-established mechanism involving the acid-catalyzed reaction of a carbonyl group with an amino alcohol.[]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Deprotonation ketone 4-Methylcyclohexanone protonated_ketone Protonated Ketone (Electrophilicity Enhanced) ketone->protonated_ketone H+ (from p-TsOH) hemiaminal Hemiaminal Intermediate protonated_ketone->hemiaminal amino_alcohol Ethanolamine amino_alcohol->hemiaminal Nucleophilic Attack cyclized_intermediate Protonated Oxazolidine hemiaminal->cyclized_intermediate Proton Transfer & -H2O product 6-Methyl-1-oxa-4-azaspiro(4.5)decane cyclized_intermediate->product -H+

Sources

Application

Strategic Purification of 6-Methyl-1-oxa-4-azaspiro[4.5]decane Intermediates: From Crude Reaction to High-Purity Building Blocks

An Application Note and Protocol Guide for Researchers Abstract The 6-methyl-1-oxa-4-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery, prized for the three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract The 6-methyl-1-oxa-4-azaspiro[4.5]decane scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery, prized for the three-dimensional architecture it imparts to novel chemical entities[1][2]. The successful multi-step synthesis of derivatives based on this core structure is critically dependent on the purity of its synthetic intermediates. This guide provides a detailed examination of robust purification strategies tailored to the unique chemical properties of these spirocyclic amines and their precursors. We will explore the underlying principles and provide step-by-step protocols for acid-base liquid-liquid extraction, optimized flash column chromatography for basic compounds, and crystallization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific synthetic context.

The Chemical Landscape: Properties and Impurities

The purification strategy for any compound begins with an understanding of its physical and chemical properties, as well as the likely impurities from its synthesis. The 6-methyl-1-oxa-4-azaspiro[4.5]decane core contains a secondary amine, which defines its purification requirements.

  • Basicity: The nitrogen atom at the 4-position is a secondary amine, making it basic. This property is the cornerstone of the most effective initial purification strategy: acid-base extraction. The pKa of similar cyclic amines allows for their selective protonation and transfer into an aqueous phase, separating them from non-basic impurities.

  • Polarity: The presence of both oxygen and nitrogen heteroatoms imparts significant polarity to the molecule. This influences its solubility and behavior during chromatography.

  • Common Impurities: Depending on the synthetic route, impurities may include unreacted starting materials (e.g., precursors to the piperidine or oxazolidine rings), non-basic by-products, and excess reagents. For instance, in syntheses involving the cyclization of piperidine derivatives, incompletely cyclized precursors may be present[3].

Foundational Purification: pH-Controlled Liquid-Liquid Extraction

For crude reaction mixtures containing the target amine intermediate, a differential liquid-liquid extraction based on pH is the most powerful and scalable first-pass purification technique. This method exploits the basicity of the amine to selectively move it between immiscible organic and aqueous phases, leaving behind neutral or acidic impurities.[4]

The Principle of Operation The secondary amine in the spirocyclic core can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt (R₂NH₂⁺Cl⁻). This salt will partition into the aqueous phase, while non-basic organic impurities remain in the organic phase. Subsequently, neutralizing the aqueous phase with a base (e.g., NaOH) regenerates the free amine, which can then be re-extracted into a fresh organic solvent.[4]

Protocol 2.1: Standard Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

    • Allow the layers to separate. The protonated amine is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

    • Drain and collect the aqueous layer. Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction of the amine. Combine all aqueous extracts.

    • Verification: Spot a sample of the remaining organic layer on a TLC plate against the starting crude mixture to confirm the absence of the amine product.

  • Basification (Regeneration of Amine):

    • Cool the combined acidic aqueous extracts in an ice bath to manage any exotherm.

    • Slowly add a concentrated base solution (e.g., 5 M NaOH) with swirling until the pH is >12 (verify with pH paper). The free amine will precipitate or form an oily layer.

  • Back-Extraction:

    • Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous solution.

    • Shake vigorously as described in step 2.

    • Allow the layers to separate. The purified, free amine is now in the organic layer.

    • Drain and collect the organic layer. Repeat the extraction of the basic aqueous layer 2 more times with fresh organic solvent. Combine all organic extracts.

  • Final Wash and Drying:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine intermediate.

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Amine + Neutral Impurities) in Organic Solvent sep_funnel1 Separatory Funnel (Step 1: Extraction) crude->sep_funnel1 Add 1M HCl neutral_impurities Neutral Impurities in Organic Solvent protonated_amine Protonated Amine Salt in Aqueous Acid (1M HCl) sep_funnel2 Separatory Funnel (Step 2: Back-Extraction) protonated_amine->sep_funnel2 Add Base (NaOH) free_amine Free Amine in Basic Aqueous (pH>12) free_amine->sep_funnel2 Add Organic Solvent inorganic_salts Inorganic Salts in Aqueous Phase sep_funnel1->neutral_impurities Discard sep_funnel1->protonated_amine sep_funnel2->free_amine sep_funnel2->inorganic_salts Discard free_amine_organic Purified Amine in Fresh Organic Solvent sep_funnel2->free_amine_organic

Caption: Workflow for purifying basic intermediates via pH-controlled extraction.

High-Resolution Purification: Flash Column Chromatography

When extraction is insufficient to remove closely related impurities, or when diastereomers need to be separated, flash column chromatography is the method of choice. However, the basic nature of amines presents a challenge when using standard silica gel.

The Challenge: Amines on Acidic Silica Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly and often irreversibly bind to basic amines, leading to significant product loss, poor separation, and severe peak tailing on the column.[5]

Strategies for Successful Amine Chromatography Two primary strategies effectively mitigate the issues of purifying amines on silica:

  • Mobile Phase Modification: Add a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase. A typical concentration is 0.5-2% v/v. The additive neutralizes the acidic silanol sites, preventing the target amine from binding strongly and allowing for clean elution.[5]

  • Use of Functionalized Silica: Employ commercially available amine-functionalized silica (KP-NH). This stationary phase has a basic surface that repels basic compounds, improving mass transfer kinetics and resulting in sharper peaks and better separation without requiring mobile phase additives.[5]

Protocol 3.1: Chromatography with a Triethylamine-Modified Mobile Phase
  • TLC Analysis: Develop a suitable solvent system using standard silica TLC plates. A common starting point for polar amines is a mixture of hexanes and ethyl acetate or dichloromethane and methanol. Once a solvent system that gives the target compound an Rf of ~0.2-0.3 is found, add 1% TEA to the mobile phase and re-run the TLC to confirm the Rf and observe improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Wet-pack the column to ensure a homogenous stationary phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for less soluble materials, perform a dry-loading technique by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity of the mobile phase (e.g., from 5% to 50% EtOAc in hexanes, always maintaining 1% TEA).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted TEA is volatile and will typically be removed under high vacuum.

Data Presentation: Impact of Mobile Phase Modifier
Chromatography Condition Target Compound Rf Peak/Spot Shape Observed Recovery
Standard Silica, Hexanes/EtOAc0.05Severe tailing/streakingLow (<30%)
Standard Silica, Hexanes/EtOAc + 1% TEA0.25Symmetrical, sharp spotHigh (>90%)
Amino-Functionalized Silica, Hexanes/EtOAc0.30Symmetrical, sharp spotHigh (>95%)

This table illustrates the dramatic improvement in chromatographic performance when using a basic additive or a functionalized stationary phase.[5]

Decision Workflow for Amine Chromatography

G cluster_options Chromatography Options start Need to Purify Amine by Chromatography? check_purity Are impurities non-basic? start->check_purity extraction Perform Acid-Base Extraction First check_purity->extraction Yes check_separation Is further purification needed? check_purity->check_separation No extraction->check_separation choose_silica Select Chromatography Method check_separation->choose_silica Yes option_a Standard Silica + 1% TEA in Eluent choose_silica->option_a option_b Amine-Functionalized Silica (KP-NH) choose_silica->option_b result_a Good for general use, cost-effective. option_a->result_a result_b Excellent for sensitive amines, no additive removal needed. option_b->result_b

Caption: Decision tree for selecting an appropriate chromatography strategy.

Achieving Ultimate Purity: Crystallization

For intermediates that are crystalline solids, recrystallization is an unparalleled technique for achieving very high purity, often removing trace impurities that are difficult to separate by chromatography.

The Principle of Operation Crystallization relies on the differences in solubility of the target compound and its impurities in a given solvent at different temperatures. A suitable solvent will dissolve the compound and impurities when hot but will become a poor solvent for the target compound as it cools, causing it to crystallize out while the impurities remain in the solution (the mother liquor).[6]

Protocol 4.1: Single-Solvent Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the impure solid (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, heptane) at room temperature and upon heating. An ideal solvent dissolves the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (using a hot plate). Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, cooling may be continued in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can be checked by measuring the melting point and comparing it to literature values, or by analytical techniques like NMR or HPLC.

Purity Assessment

Regardless of the technique used, the final purity of the intermediate must be confirmed. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components and the success of a separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can reveal the presence of impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]

By applying these strategic purification techniques, researchers can ensure a supply of high-purity 6-Methyl-1-oxa-4-azaspiro[4.5]decane intermediates, paving the way for the successful synthesis of complex and novel drug candidates.

References

  • Amine Extraction in the Laboratory. (n.d.). Vertex AI Search.
  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026, February 11). ACS Publications.
  • How to extract a molecule with amine and carboxylic acid functional group on it?. (2016, January 27). ResearchGate.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. (n.d.). PMC.
  • Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. (2016, June 15). MDPI.
  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Royal Society of Chemistry.
  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. (n.d.). Benchchem.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.
  • Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Medicinal & Analytical Chemistry International Journal.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • 6-methyl-1-oxa-4-azaspiro(4.5)decane. (n.d.). PubChemLite.

Sources

Method

"using 6-Methyl-1-oxa-4-azaspiro(4.5)decane in high-throughput screening assays"

Application Note & Protocol Topic: High-Throughput Screening for Novel Modulators of G-Protein Coupled Receptors Using 6-Methyl-1-oxa-4-azaspiro[4.5]decane Audience: Researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening for Novel Modulators of G-Protein Coupled Receptors Using 6-Methyl-1-oxa-4-azaspiro[4.5]decane

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-oxa-4-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensional character which can lead to improved potency and selectivity for biological targets.[1] Derivatives of this and similar azaspirocyclic systems have shown activity at various targets, including muscarinic and dopamine receptors, making them attractive candidates for drug discovery campaigns.[2][3] This document provides a detailed protocol for utilizing a representative compound, 6-Methyl-1-oxa-4-azaspiro[4.5]decane, in a high-throughput screening (HTS) campaign to identify novel modulators of a Gq-coupled G-Protein Coupled Receptor (GPCR). The protocol details a no-wash, cell-based calcium flux assay, a robust and widely used method for screening GPCRs that signal through the Gαq pathway.[4][5] We will cover compound handling, assay principles, a step-by-step HTS workflow, data analysis, and critical quality control metrics, including the Z'-factor, to ensure assay robustness and reliability.[6][7][8]

Introduction to the 1-Oxa-4-azaspiro[4.5]decane Scaffold

G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs.[4] Their involvement in a vast array of physiological processes makes them a primary focus for novel therapeutic development.[9] High-throughput screening (HTS) is a cornerstone of this effort, allowing for the rapid testing of large compound libraries to identify "hits" that modulate GPCR activity.[9][10]

The 1-oxa-4-azaspiro[4.5]decane core represents a valuable scaffold for building screening libraries. Its rigid, spirocyclic nature provides a defined three-dimensional orientation of substituents, which can facilitate specific and high-affinity interactions with the complex topography of a receptor's binding pocket.[1] This is in contrast to more flexible, linear molecules which may expend significant conformational energy upon binding.

While extensive data on 6-Methyl-1-oxa-4-azaspiro[4.5]decane itself is not widely published, its structural relatives have been successfully developed as M1 muscarinic agonists and show potential as dopamine agonists.[2][3] This precedent suggests its utility in screening for modulators of other GPCRs. This application note uses 6-Methyl-1-oxa-4-azaspiro[4.5]decane as an exemplar to demonstrate a robust HTS protocol.

Compound Profile: 6-Methyl-1-oxa-4-azaspiro[4.5]decane

Proper handling and understanding of the test compound's physicochemical properties are paramount for a successful screening campaign.

PropertyValueSource / Method
Molecular Formula C₉H₁₇NOPubChem[11]
Molecular Weight 155.24 g/mol PubChem[11]
Predicted XlogP 1.6PubChem[11]
Appearance (Predicted) Colorless to pale yellow oil or solidInferred from similar compounds[12][13]
Solubility Highly soluble in DMSO; low aqueous solubilityStandard for small organic molecules
Storage Store at -20°C as a 10 mM stock in anhydrous DMSOBest practice for compound integrity

Stock Solution Preparation: It is critical to prepare a high-concentration stock solution in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO), which is compatible with most cell-based assays at low final concentrations (<0.5%).

  • Accurately weigh the required amount of 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock concentration.

  • Vortex thoroughly until the compound is fully dissolved.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Assay Principle: Gq-Coupled GPCR Calcium Flux

This protocol is designed for any Gq-coupled GPCR expressed in a suitable host cell line (e.g., HEK293, CHO). Activation of a Gq-coupled receptor initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a transient increase in cytosolic Ca²⁺ concentration.[4][5]

This Ca²⁺ transient can be detected using fluorescent calcium indicators. These dyes, such as Fluo-8 or Fura-2, are introduced into the cells as cell-permeant esters.[14][15] Intracellular esterases cleave the ester groups, trapping the fluorescently active form of the dye inside the cell.[14] Upon binding to Ca²⁺, the dye undergoes a conformational change that significantly increases its fluorescence intensity.[15] An HTS plate reader can measure this change in fluorescence in real-time, providing a direct readout of receptor activation.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Ligand->GPCR Binds Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->Ca_Store Binds to IP3R Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Releases Ca²⁺ Fluo_Dye Fluorescent Dye + Ca²⁺ Ca_Release->Fluo_Dye Binds Fluorescence Fluorescence (Signal) Fluo_Dye->Fluorescence Emits

Caption: Gq-coupled GPCR signaling pathway leading to measurable fluorescence.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well microplate format. All steps should be performed in a sterile environment.

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the target Gq-coupled GPCR.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Buffer: 1X Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[16]

  • Calcium Flux Assay Kit (e.g., Fluo-8 No Wash Kit).[16]

    • Fluo-8 AM dye

    • Pluronic® F-127

    • Probenecid (optional, an anion-exchange inhibitor to prevent dye leakage)

  • Test Compound: 10 mM stock of 6-Methyl-1-oxa-4-azaspiro[4.5]decane in DMSO.

  • Control Agonist: Known agonist for the target GPCR (Positive Control).

  • Control Antagonist: Known antagonist for the target GPCR (for antagonist mode screening).

  • 384-well black-wall, clear-bottom tissue culture treated microplates.[16]

  • HTS-compatible fluorescence plate reader (e.g., FLIPR, FlexStation).[16]

Step-by-Step Methodology:

Phase 1: Cell Plate Preparation (Day 1)

  • Culture cells to ~80-90% confluency.

  • Harvest cells using standard trypsinization methods.

  • Resuspend cells in culture medium and perform a cell count.

  • Dilute cells to a final density of 10,000-20,000 cells in 25 µL per well.[16]

  • Seed 25 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plate overnight at 37°C, 5% CO₂.

Phase 2: Compound Plate Preparation (Day 2)

  • Create a serial dilution series of the 10 mM 6-Methyl-1-oxa-4-azaspiro[4.5]decane stock in 100% DMSO. This is typically an 11-point, 1:3 dilution series.

  • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the DMSO compound dilutions to an intermediate plate.

  • Add Assay Buffer to the intermediate plate to create a 2X final concentration working solution. The DMSO concentration should be kept constant across all wells.

  • Prepare 2X working solutions for the positive control (agonist) and negative control (Assay Buffer with DMSO only).

Phase 3: Assay Execution (Day 2)

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol, typically in Assay Buffer.[16]

    • Remove the culture medium from the cell plate.

    • Add 25 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.[16]

  • Screening:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the reader to measure fluorescence kinetically (e.g., Ex/Em = 490/525 nm), taking readings every second for ~100-120 seconds.[16]

    • Establish a baseline fluorescence reading for the first 10-20 seconds.

    • The instrument then automatically adds 25 µL from the compound plate to the cell plate (1:2 dilution, bringing compounds to 1X final concentration).

    • Continue reading fluorescence for the remainder of the time to capture the peak calcium response.

HTS_Workflow cluster_day1 Day 1: Plate Seeding cluster_day2 Day 2: Assay Execution Culture Cell Culture (80-90% Confluency) Harvest Harvest & Count Culture->Harvest Seed Seed 384-well Plate (15k cells/well) Harvest->Seed Incubate1 Incubate Overnight Seed->Incubate1 Dye_Load Prepare & Add Dye Loading Solution Incubate1->Dye_Load Compound_Plate Prepare Compound Dilution Plate (2X) Screen Fluorescence Reading (Baseline + Compound Add) Compound_Plate->Screen Add Compounds Incubate2 Incubate (37°C then RT) Dye_Load->Incubate2 Incubate2->Screen

Caption: High-level workflow for the cell-based calcium flux HTS assay.

Data Analysis and Quality Control

A. Primary Data Analysis: The primary output from the plate reader is a kinetic curve of relative fluorescence units (RFU) over time for each well.

  • Response Calculation: For each well, calculate the response as the maximum RFU value minus the baseline (average RFU before compound addition).

  • Normalization: Normalize the data as a percentage of the control responses on the same plate.

    • % Activation = 100 * (Test_Compound - Negative_Control) / (Positive_Control - Negative_Control)

B. Assay Quality Control: The Z'-Factor The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[6][17] It measures the separation between the positive and negative control distributions, accounting for both the dynamic range and data variation.[8]

Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5 ExcellentA clear separation between controls; robust and reliable for HTS.[7][8]
0 to 0.5 AcceptableThe assay is usable, but may have a smaller signal window or higher variability.[6]
< 0 UnacceptableNo separation between controls; the assay is not suitable for screening.[6]

An assay should consistently yield a Z'-factor ≥ 0.5 before proceeding with a full screening campaign.[7]

C. Hit Identification and Confirmation:

  • Hit Threshold: Define a hit threshold based on the assay's performance (e.g., >3 standard deviations above the negative control mean).

  • Concentration-Response Curves: Active compounds ("hits") identified in the primary screen should be re-tested in a full concentration-response format (e.g., 11-point curve) to confirm their activity and determine their potency (EC₅₀ for agonists or IC₅₀ for antagonists).

Example Data Table:

CompoundActivity TypeEC₅₀ / IC₅₀ (µM)Max Response (% of Control)
Control AgonistAgonist0.015100%
6-Methyl-1-oxa-4-azaspiro[4.5]decane (Hit) Agonist 1.25 85%
Inactive CompoundN/A>100<10%

Conclusion

This application note provides a comprehensive and robust framework for using 6-Methyl-1-oxa-4-azaspiro[4.5]decane, and other compounds from this valuable chemical class, in a high-throughput screening campaign targeting Gq-coupled GPCRs. The cell-based calcium flux assay is a proven, reliable method for primary screening.[15] By adhering to rigorous quality control standards, particularly the monitoring of the Z'-factor, researchers can ensure the generation of high-quality, reproducible data, leading to the confident identification of novel and potent GPCR modulators for downstream drug discovery efforts.

References

  • On HTS: Z-factor. (2023, December 12). Vertex AI Search.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
  • Z-factors. BIT 479/579 High-throughput Discovery.
  • Z-factor. Wikipedia.
  • Eglen, R. M. (2005). An Overview of High Throughput Screening at G Protein Coupled Receptors. Frontiers in Drug Design and Discovery, 1, 97.
  • CALCIUM FLUX PROTOCOL. University of Pennsylvania.
  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.
  • The Z prime value (Z´). (2025, January 27). BMG LABTECH.
  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). BioAscent.
  • Calcium Flux Assay: A Brief Guide. (2022, March 21). Marina Club.
  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024, November 22). ACS Omega.
  • Rajalingam, K. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia.
  • Calcium Flux Assay Kit (Fluo-8, No Wash). (2025, July 4). Abcam.
  • 6-methyl-1-oxa-4-azaspiro(4.5)decane. PubChem.
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. Benchchem.
  • 6-Azaspiro[4.5]decane Properties. (2025, October 15). EPA.
  • 6-Oxaspiro[17][18]decane. PubChem. Available from:

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). Journal of Medicinal Chemistry.
  • Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. (1986). Journal of Medicinal Chemistry, 29(8), 1528-31.

Sources

Application

Application Notes and Protocols for the Derivatization of the 1-oxa-4-azaspiro[4.5]decane Core

Introduction: The Significance of the 1-oxa-4-azaspiro[4.5]decane Scaffold in Modern Drug Discovery The 1-oxa-4-azaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest to medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1-oxa-4-azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The 1-oxa-4-azaspiro[4.5]decane core is a privileged heterocyclic motif of significant interest to medicinal chemists and drug development professionals. Its rigid, three-dimensional spirocyclic structure provides a unique topographical presentation of appended functional groups, enabling a nuanced exploration of chemical space that is often inaccessible with more traditional, planar aromatic systems. This distinct architecture can lead to compounds with improved pharmacological properties, such as enhanced target affinity and selectivity, favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and novel intellectual property.

Derivatives of the 1-oxa-4-azaspiro[4.5]decane scaffold have been investigated for a range of therapeutic applications, including oncology and central nervous system disorders.[1][2][3] The secondary amine within the core structure serves as a versatile synthetic handle for a variety of chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening and lead optimization.

This comprehensive guide provides detailed protocols and expert insights into the most common and effective methods for the derivatization of the 1-oxa-4-azaspiro[4.5]decane core, with a focus on N-alkylation, N-acylation, and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific research needs.

Core Derivatization Strategies: A Practical Guide

The secondary amine of the 1-oxa-4-azaspiro[4.5]decane core is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The choice of derivatization strategy will depend on the desired final compound and the compatibility of the reagents with other functional groups that may be present on the starting material.

N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental method for introducing a wide array of alkyl and aryl groups at the nitrogen atom of the 1-oxa-4-azaspiro[4.5]decane core. This reaction typically proceeds via a nucleophilic substitution mechanism, where the amine attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide.

Causality Behind Experimental Choices:

  • Base: A base is often required to deprotonate the secondary amine, increasing its nucleophilicity. The choice of base is critical and depends on the reactivity of the alkylating agent and the presence of other acid-sensitive functional groups. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2] For instance, DBU is an effective, non-nucleophilic organic base suitable for many alkylation reactions.[2]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the reagents. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used.[2][3]

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Many N-alkylation reactions can be performed at room temperature, although gentle heating may be necessary for less reactive alkylating agents.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of 1-oxa-4-azaspiro[4.5]decane (1.0 eq) in a suitable anhydrous solvent (e.g., THF), add a base (1.5 eq) (e.g., DBU).[2]

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Table 1: Examples of N-Alkylation Conditions for 1-oxa-4-azaspiro[4.5]decane Derivatives [2]

Alkylating AgentBaseSolventTemperatureYield
Propargyl bromideDBUTHFRoom Temp.High
4-Bromobenzyl bromideDBUTHFRoom Temp.75%
2-(2-Bromoethyl)-1,3-dioxolaneDBUTHFRoom Temp.High

Note: Yields are reported for the alkylation of a dione derivative of the core structure.

N_Acylation_Workflow A 1-oxa-4-azaspiro[4.5]decane + Base (e.g., Et3N) in DCM B Cool to 0 °C A->B C Add Acylating Agent (e.g., R-COCl) B->C D Stir and warm to RT C->D E Aqueous Workup D->E F Purification (Chromatography/Recrystallization) E->F G N-Acylated Product F->G

Sources

Method

Application Note: Large-Scale Synthesis Considerations for 6-Methyl-1-oxa-4-azaspiro[4.5]decane

Introduction & Mechanistic Overview Spirooxazolidines represent a highly valuable class of heterocyclic compounds, frequently utilized as pharmaceutical intermediates, chiral auxiliaries, and agrochemical safeners (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Spirooxazolidines represent a highly valuable class of heterocyclic compounds, frequently utilized as pharmaceutical intermediates, chiral auxiliaries, and agrochemical safeners (e.g., MON-4660)[1]. Specifically, 6-Methyl-1-oxa-4-azaspiro[4.5]decane is a sterically hindered spirocyclic framework synthesized via the dehydrative condensation of 2-methylcyclohexanone and ethanolamine (2-aminoethanol) [2].

The reaction proceeds via a well-characterized cascade mechanism [3]:

  • Nucleophilic Addition : The primary amine of ethanolamine attacks the carbonyl carbon of 2-methylcyclohexanone, forming a tetrahedral hemiaminal intermediate.

  • Dehydration : Acid-catalyzed elimination of water yields an electrophilic imine/iminium ion.

  • Intramolecular Cyclization : The pendant hydroxyl group of the ethanolamine moiety acts as an internal nucleophile, attacking the iminium carbon to close the 5-membered oxazolidine ring [4].

Causality in Experimental Choices (Process Engineering)

In transitioning from bench-scale to large-scale synthesis, several critical parameters must be optimized to ensure high yield, purity, and safety. A robust protocol is not merely a sequence of steps, but a carefully engineered system of chemical causality:

  • Azeotropic Water Removal (Le Chatelier's Principle): The formation of the spirooxazolidine is a reversible condensation. To drive the equilibrium toward the product, water must be continuously removed. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water (85°C), allowing efficient removal via a Dean-Stark apparatus.

  • Catalyst Selection: While ethanolamine is inherently basic, relying solely on its basicity results in sluggish kinetics for the dehydration step. The addition of a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.01 - 0.05 equivalents) significantly accelerates iminium ion formation and subsequent cyclization without causing polymerization of the starting materials.

  • Thermal Control & Vacuum Distillation: Spirooxazolidines can undergo thermal reversion (hydrolysis) or degradation at elevated temperatures. Therefore, post-reaction purification relies on high-vacuum fractional distillation rather than atmospheric distillation to keep the pot temperature well below the degradation threshold.

  • Stereochemical Implications: 2-Methylcyclohexanone possesses a chiral center at C2. The formation of the spiro center at C1 generates a mixture of diastereomers. For bulk intermediate applications, this mixture is typically carried forward; however, the distillation column must be monitored as the diastereomers may exhibit slightly different boiling points.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry and Physical Properties

ReagentMW ( g/mol )EquivalentsDensity (g/mL)Boiling Point (°C)Function
2-Methylcyclohexanone112.171.000.925162 - 163Electrophile
Ethanolamine61.081.101.012170Nucleophile
p-Toluenesulfonic acid172.200.05N/AN/AAcid Catalyst
Toluene92.145-10 Vol0.867110Solvent / Azeotrope

Table 2: Large-Scale Process Optimization Parameters

ParameterTarget RangeRationale / Causality
Reaction Temperature110°C - 115°CEnsures vigorous reflux for continuous azeotropic water removal.
Reaction Time4 - 6 HoursMonitored via theoretical water collection in the Dean-Stark trap.
Workup pH8.0 - 9.0Mild base wash (5% NaHCO3) neutralizes p-TsOH, preventing reverse hydrolysis.
Distillation Vacuum< 5 mmHgLowers the boiling point of the product to prevent thermal degradation.
Expected Yield85% - 92%Optimized yield after fractional distillation.

Step-by-Step Protocol: 10-Liter Scale Synthesis

Self-Validating System Note: This protocol includes built-in validation steps (e.g., theoretical water volume tracking) to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Reactor Preparation & Charging

  • Ensure a 10 L jacketed glass reactor equipped with an overhead stirrer, a Dean-Stark trap, a reflux condenser, and a nitrogen inlet is clean and dry.

  • Charge the reactor with 2-Methylcyclohexanone (1.12 kg, 10.0 mol) and Toluene (5.0 L).

  • Begin moderate agitation (150-200 rpm).

  • Slowly add Ethanolamine (672 g, 11.0 mol) via an addition funnel over 15 minutes. Observation: A slight exothermic reaction may occur.

  • Add p-Toluenesulfonic acid monohydrate (95 g, 0.5 mol) directly to the reaction mixture.

Step 2: Azeotropic Reflux

  • Gradually heat the reactor jacket to achieve an internal temperature of 110°C–115°C.

  • As the mixture reaches reflux, toluene and water will co-distill into the Dean-Stark trap. The water will separate and sink to the bottom of the trap.

  • Validation Check: Monitor the volume of water collected. The theoretical yield of water is 180 mL (from the condensation) + 9 mL (from the p-TsOH monohydrate) = ~189 mL.

  • Maintain reflux until water collection ceases (typically 4–6 hours).

Step 3: Workup & Neutralization

  • Cool the reactor to an internal temperature of 20°C–25°C.

  • Add 1.0 L of 5% aqueous NaHCO3 solution to the reactor. Stir vigorously for 15 minutes.

  • Stop agitation and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous phase. Causality: This step removes the acid catalyst and unreacted ethanolamine, preventing product hydrolysis during solvent stripping.

  • Wash the organic phase with 1.0 L of saturated brine (NaCl) to remove residual water. Drain the lower aqueous phase.

  • (Optional) Pass the organic layer through a plug of anhydrous Na2SO4 if residual moisture is suspected.

Step 4: Solvent Stripping & Fractional Distillation

  • Transfer the organic phase to a rotary evaporator or use the reactor in distillation mode.

  • Strip the toluene under moderate vacuum (50-100 mmHg) at a bath temperature of 50°C–60°C.

  • Transfer the crude dark-yellow oil to a fractional distillation apparatus equipped with a Vigreux column.

  • Apply high vacuum (< 5 mmHg). Slowly increase the heating mantle temperature.

  • Collect the main fraction corresponding to 6-Methyl-1-oxa-4-azaspiro[4.5]decane. Validation Check: The product should be a clear, colorless to pale-yellow liquid.

Process Visualizations

Mechanism A 2-Methylcyclohexanone + Ethanolamine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion Intermediate B->C - H2O (Acid Catalyzed) D 6-Methyl-1-oxa-4-azaspiro[4.5]decane (Spirooxazolidine) C->D Intramolecular Cyclization

Mechanistic pathway for the formation of 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

Workflow Step1 Step 1: Reactor Charging 2-Methylcyclohexanone, Ethanolamine, Toluene, p-TsOH Step2 Step 2: Azeotropic Reflux 110°C, Dean-Stark Trap Continuous H2O Removal Step1->Step2 Step3 Step 3: Workup & Wash Cool to RT, 5% NaHCO3 wash, Brine wash, Phase Separation Step2->Step3 Step4 Step 4: Solvent Removal Vacuum Stripping of Toluene at 50-60°C Step3->Step4 Step5 Step 5: Fractional Distillation High Vacuum Distillation Collect pure spirooxazolidine Step4->Step5

Step-by-step large-scale process workflow for spirooxazolidine synthesis.

References

  • European Patent Office. "HERBICIDAL COMPOSITION COMPRISING CINMETHYLIN AND FLUFENACET" (Reference to MON4660, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane).
  • PubChem. "1-Oxa-4-azaspiro[4.5]decane | C8H15NO | CID 278559". National Center for Biotechnology Information.
  • Ye, F., Li, N., Zhao, L.-X., Gao, S., & Fu, Y. (2016). "Synthesis, Crystal Structure and Bioactivity of N-Phenoxyacetyl-2-substituted-1,3-oxazolidines". Indian Journal of Heterocyclic Chemistry, Connect Journals.
  • Savekar, A. T., Vitnor, S. M., Karande, V. B., & Waghmode, S. B. (2025). "Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols". ResearchGate.
Application

Application Note: Leveraging 6-Methyl-1-oxa-4-azaspiro[4.5]decane in 3D Fragment-Based Drug Design (FBDD)

Executive Summary The paradigm of Fragment-Based Drug Design (FBDD) has fundamentally shifted from screening planar, sp²-rich aromatic libraries to exploring complex, three-dimensional chemical spaces. This "escape from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of Fragment-Based Drug Design (FBDD) has fundamentally shifted from screening planar, sp²-rich aromatic libraries to exploring complex, three-dimensional chemical spaces. This "escape from flatland" is driven by the clinical observation that sp³-rich molecules exhibit superior physicochemical properties, higher aqueous solubility, and lower clinical attrition rates.

As a Senior Application Scientist, I have structured this guide to detail the application of 6-Methyl-1-oxa-4-azaspiro[4.5]decane , a highly privileged spirocyclic fragment. By offering a rigidified sp³-rich scaffold1[1], this molecule provides unique vectors for multidirectional fragment growing, making it an ideal starting point for challenging targets such as protein-protein interactions (PPIs) and kinase allosteric sites.

Structural Rationale & Physicochemical Profiling

The utility of 6-Methyl-1-oxa-4-azaspiro[4.5]decane in FBDD stems from its unique structural topology. The spiro-junction enforces absolute conformational rigidity, projecting the oxazolidine-like (1-oxa-4-aza) ring and the substituted cyclohexane ring into distinct orthogonal planes.

  • The Heteroatom Core: The oxygen acts as a strict hydrogen-bond acceptor, while the secondary amine serves as both a hydrogen-bond donor and a primary synthetic handle for hit-to-lead elaboration.

  • The Chiral Methyl Group: The C6-methyl group breaks molecular symmetry, introducing a chiral center that acts as a steric probe to map small hydrophobic sub-pockets within the target binding site.

To be effective, fragments must strictly adhere to the "Rule of Three" (Ro3) to ensure that binding affinity is driven by high-quality, directional interactions rather than non-specific lipophilic bulk 2[2].

Table 1: Physicochemical Profile of 6-Methyl-1-oxa-4-azaspiro[4.5]decane
PropertyValueRo3 Compliance ThresholdCausality / Impact on FBDD
Molecular Weight (MW) 155.24 g/mol ≤ 300 g/mol Ensures high ligand efficiency (LE) upon initial target binding.
cLogP ~1.2≤ 3.0Guarantees high aqueous solubility, crucial for mM screening concentrations.
H-Bond Donors (HBD) 1 (NH)≤ 3Provides a directional anchor for target engagement (e.g., kinase hinge).
H-Bond Acceptors (HBA) 2 (N, O)≤ 3Facilitates interaction with backbone amides or structured water networks.
Rotatable Bonds 0 (Core)≤ 3Minimizes entropic penalty upon binding; locks the 3D binding vector.

FBDD Workflow Visualization

To systematically harness this spirocycle, we employ a cascading workflow that prioritizes biophysical sensitivity and structural validation.

FBDD_Workflow A sp3-Rich Fragment Library (6-Methyl-1-oxa-4-azaspiro[4.5]decane) B Primary Screening (SPR / Thermal Shift) A->B High Conc. (1-5 mM) C Orthogonal Validation (Ligand-Observed NMR) B->C Hit Triage D Structural Biology (X-ray Crystallography) C->D Validated Hits (Kd ~0.1-1 mM) E Hit-to-Lead Elaboration (Vector Growth) D->E 3D Binding Mode

Figure 1: Biophysical screening and structural validation cascade for spirocyclic fragments.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

Because fragments like 6-Methyl-1-oxa-4-azaspiro[4.5]decane typically exhibit low binding affinities ( Kd​ in the 100 µM to 2 mM range), traditional biochemical assays are prone to false negatives. SPR is the gold standard here due to its high sensitivity to low-molecular-weight compounds.

Methodology & Causality
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Causality: Aim for a high immobilization level (typically 3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for a 155 Da fragment, ensuring the signal-to-noise ratio is viable.

  • Buffer Formulation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5% DMSO .

    • Causality: Fragments require high concentrations (up to 2 mM) for screening. 5% DMSO ensures the spirocycle remains completely soluble, preventing aggregation-induced false positives.

  • Solvent Correction Calibration (Self-Validating Step): Inject a series of 8 buffer blanks with DMSO concentrations ranging from 4.5% to 5.5%.

    • Causality: Bulk refractive index changes caused by minute DMSO mismatches between the sample and running buffer will dwarf the actual binding signal of a 155 Da fragment. This calibration curve allows the software to subtract bulk solvent effects accurately.

  • Fragment Injection: Inject 6-Methyl-1-oxa-4-azaspiro[4.5]decane in a 2-fold dilution series (31.25 µM to 1000 µM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations. Because fragment kinetics are typically too fast to resolve (square wave sensorgrams), data must be analyzed using a steady-state affinity model (plotting equilibrium response Req​ vs. concentration) rather than kinetic fitting.

Vector Analysis & Hit-to-Lead Elaboration

Once validated via X-ray crystallography, the 3D orientation of the spirocycle dictates the elaboration strategy. The 1-oxa-4-azaspiro[4.5]decane scaffold provides highly predictable growth vectors 3[3].

Fragment_Vectors Core 6-Methyl-1-oxa-4-azaspiro[4.5]decane Core sp3 Scaffold V1 Vector 1: N4 Amine Amidation / Alkylation (Solvent Channel Growth) Core->V1 V2 Vector 2: O1 Ether H-Bond Acceptor (Hinge / Backbone Anchor) Core->V2 V3 Vector 3: C6 Methyl Steric Probe (Hydrophobic Pocket Filling) Core->V3

Figure 2: Vectorial growth strategy exploiting the functional handles of the spirocycle.

Protocol 2: Parallel Synthesis for Fragment Growing (N-Amidation)

The secondary amine at the N4 position is the most accessible vector for rapid library generation 4[4].

  • Reagent Preparation: In a 96-well deep-well plate, dispense a diverse library of carboxylic acids (0.12 mmol, 1.2 eq) dissolved in anhydrous DMF.

  • Activation: Add HATU (0.15 mmol, 1.5 eq) and DIPEA (0.3 mmol, 3.0 eq) to each well. Incubate for 10 minutes at room temperature.

    • Causality: Pre-activation of the carboxylic acid ensures rapid formation of the active ester, minimizing side reactions when the sterically hindered spirocyclic amine is introduced.

  • Coupling: Add 6-Methyl-1-oxa-4-azaspiro[4.5]decane (0.1 mmol, 1.0 eq) to each well. Seal the plate and agitate at room temperature for 16 hours.

  • Self-Validating Purification (LC-MS): Filter the crude mixtures and subject them directly to preparative LC-MS.

    • Causality: Only compounds demonstrating >95% purity and the correct m/z are advanced to secondary biochemical screening. Impure compounds in FBDD lead to artifactual structure-activity relationships (SAR), destroying the logical progression of the hit-to-lead campaign.

By leveraging the inherent 3D complexity and strict Ro3 compliance of 6-Methyl-1-oxa-4-azaspiro[4.5]decane, drug discovery teams can rapidly transition from low-affinity fragment hits to highly potent, patentable lead compounds with optimized pharmacokinetic profiles.

References

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection ResearchG
  • Route to three-dimensional fragments using diversity-oriented synthesis PNAS
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery ChemRxiv
  • Fragment Library | SpiroChem SpiroChem

Sources

Method

Application Notes and Protocols for Evaluating the Biological Activity of Spiro Compounds

Introduction Spiro compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, have emerged as a privileged scaffold in medicinal chemistry. This distinct s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spiro compounds, characterized by their unique three-dimensional architecture where two rings are linked by a single common atom, have emerged as a privileged scaffold in medicinal chemistry. This distinct structural feature often imparts novel pharmacological properties, making them promising candidates for drug discovery programs.[1][2] Extensive research has demonstrated their significant potential across a spectrum of therapeutic areas, most notably in anticancer, antimicrobial, and anti-inflammatory applications.[3][4] This guide provides a comprehensive overview of the experimental setups and detailed protocols for evaluating the biological activity of novel spiro compounds, designed for researchers, scientists, and drug development professionals.

I. Anticancer Activity Evaluation

The multifaceted nature of cancer necessitates a multi-pronged approach to assess the anticancer potential of spiro compounds. Many spirooxindole derivatives, for instance, have shown potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[3][5] A primary mechanism of action for some of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, which leads to the stabilization and activation of the p53 tumor suppressor protein, ultimately inducing cell cycle arrest and apoptosis.[3][4][6]

A. Key Signaling Pathway: p53-MDM2 Interaction

The tumor suppressor protein p53 is a critical regulator of cell cycle, DNA repair, and apoptosis.[4] Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation. In many cancers, this interaction is dysregulated, leading to the suppression of p53's tumor-suppressive functions. Spiro compounds that can disrupt the p53-MDM2 interaction are therefore of significant therapeutic interest.[4]

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with Spiro Compound p53_inactive p53 (inactive) MDM2 MDM2 p53_inactive->MDM2 Binds Degradation Ubiquitination & Degradation MDM2->Degradation Spiro Spiro Compound MDM2_cancer MDM2 Spiro->MDM2_cancer Inhibits p53_active p53 (active) Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis

Caption: p53-MDM2 signaling pathway and the inhibitory action of spiro compounds.

B. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at an optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the spiro compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate for 24, 48, or 72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[10] The intensity of the purple color is directly proportional to the number of viable cells.[7]

Data Presentation:

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
SC-01MCF-7 (Breast)8.5Doxorubicin1.2
SC-01HCT116 (Colon)6.25-Fluorouracil5.0
SC-01A549 (Lung)10.1Cisplatin7.5

Note: The IC₅₀ values are representative and may vary based on experimental conditions.[3]

Caspases are a family of proteases that are key mediators of apoptosis.[11] Measuring their activation provides a direct assessment of a compound's ability to induce programmed cell death.[12]

Protocol:

  • Cell Culture and Treatment: Culture cancer cells in a suitable format (e.g., 96-well plate) and treat with the spiro compound at various concentrations for a predetermined time.

  • Caspase Reagent Addition: Use a commercially available caspase assay kit (e.g., Caspase-3/7 Glo® Assay). Add the reagent directly to the cells according to the manufacturer's instructions.[11]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.[11]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

Experimental_Workflow_Anticancer Start Start: Spiro Compound Library Cell_Culture Seed Cancer Cells (e.g., MCF-7, HCT116) Start->Cell_Culture Treatment Treat with Spiro Compounds (Varying Concentrations) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC₅₀) Treatment->MTT_Assay Caspase_Assay Caspase Activation Assay for Apoptosis Treatment->Caspase_Assay Data_Analysis Data Analysis and Lead Identification MTT_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer activity of spiro compounds.

II. Antimicrobial Activity Evaluation

Spiro compounds have also demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15] The evaluation of their antimicrobial properties is a critical step in identifying new therapeutic agents to combat infectious diseases.

A. Experimental Protocols

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[16]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the spiro compound in the broth medium.[16]

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[16] Include a growth control (no compound) and a sterility control (no bacteria).[16]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[16]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[16]

Data Presentation:

Compound IDBacterial StrainMIC (µg/mL)
SC-02Staphylococcus aureus32
SC-02Escherichia coli64
SC-03Staphylococcus aureus16
SC-03Escherichia coli>128

III. Anti-inflammatory Activity Evaluation

Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.[18][19] Spiro compounds have shown potential as anti-inflammatory agents by targeting key inflammatory pathways.

A. Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[20][21][22] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory mediators.[18]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Spiro_inflam Spiro Compound Spiro_inflam->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by spiro compounds.

B. Experimental Protocols

Protein denaturation is a well-documented cause of inflammation.[18] This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity.

Protocol:

  • Reagent Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA).[18]

  • Reaction Mixture: In test tubes, add 2.8 mL of the BSA solution to 0.2 mL of the spiro compound solution at various concentrations. A control group should contain the solvent instead of the compound solution. Use a standard anti-inflammatory drug like aspirin as a positive control.[18]

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.[18]

  • Heat-Induced Denaturation: Heat the mixtures at 72°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. The percentage inhibition of protein denaturation can be calculated.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, potent mediators of inflammation.[18][23]

Protocol:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit. Prepare the reaction buffer, heme, and arachidonic acid substrate according to the manufacturer's instructions.[24]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the spiro compound at various concentrations. Include controls for 100% initial activity (no inhibitor) and background.[24]

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Measurement: Measure the enzyme activity according to the kit's protocol, which is often a colorimetric or fluorescent readout.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the spiro compound to determine the IC₅₀ value.

IV. Conclusion

The unique structural motifs of spiro compounds present a promising avenue for the discovery of novel therapeutic agents with diverse biological activities. The experimental setups and protocols detailed in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory potential. A thorough understanding and meticulous application of these methodologies will be instrumental in advancing promising spiro compounds from early-stage discovery to clinical development.

References

  • Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. (2016). Vertex AI Search.
  • Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Spiro[cyclohexane-1,3'-indolin]. (n.d.). Benchchem.
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  • Design, synthesis, and mechanism of anti-cancer activity of novel spiro tetramic acids. (2026). PubMed.
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  • Bacterial Growth Inhibition Assay for Xanthomonas oryzae pv. oryzae or Escherichia coli K12 Grown together with Plant Leaf Extracts. (2020). Bio-protocol.
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  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. (2016). Anticancer Research.
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  • Caspase Assays. (n.d.). Thermo Fisher Scientific.
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  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.).
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
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  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Apoptosis-associated caspase activ
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjug
  • G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols. (n.d.). Benchchem.
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  • Assessment of Bacterial Growth Inhibition by Optical Density Measurements. (2016). Basicmedical Key.
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  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020). Taylor & Francis.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2025). MDPI.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing.
  • Synthesis and antimicrobial activity of chiral quaternary N-spiro ammo. (2017). Drug Design, Development and Therapy.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. (2024). HrU-IR Home.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). Oriental Journal of Chemistry.
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Application

Application Notes &amp; Protocols: Chiral Separation of 6-Methyl-1-oxa-4-azaspiro(4.5)decane Enantiomers

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The enantioselective separation of 6-Methyl-1-oxa-4-azaspiro(4.5)decane is a critical step in its development as a potential pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective separation of 6-Methyl-1-oxa-4-azaspiro(4.5)decane is a critical step in its development as a potential pharmaceutical agent or as a chiral building block in organic synthesis. The stereochemistry of such molecules can profoundly influence their pharmacological and toxicological profiles. This document provides a comprehensive guide to developing robust chiral separation methods for the enantiomers of 6-Methyl-1-oxa-4-azaspiro(4.5)decane using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The protocols herein are grounded in the principles of chiral recognition on polysaccharide-based stationary phases and offer a systematic approach to method development, from initial screening to final optimization.

Introduction: The Significance of Chirality in Spirocyclic Systems

Spirocyclic scaffolds are prevalent in numerous natural products and pharmaceutical compounds, offering a unique three-dimensional architecture that can lead to high-affinity and selective interactions with biological targets.[1][2][3] The introduction of a stereocenter, as in 6-Methyl-1-oxa-4-azaspiro(4.5)decane, results in a pair of enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic pathways.[4] Therefore, the ability to isolate and characterize individual enantiomers is paramount for drug development and regulatory approval.

The target molecule, 6-Methyl-1-oxa-4-azaspiro(4.5)decane, possesses a basic nitrogen atom within its spirocyclic framework. This feature is a key consideration in the development of a successful chiral separation method, as it can lead to strong interactions with the stationary phase and necessitate the use of mobile phase additives to achieve good peak shape and resolution.

Foundational Principles: Chiral Recognition on Polysaccharide-Based Stationary Phases

The direct separation of enantiomers by chromatography relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for chiral separations.[6][7][8]

The chiral recognition mechanism on these phases is a complex interplay of various interactions, including:

  • Hydrogen bonding: The carbamate linkages in the derivatized polysaccharide provide sites for hydrogen bond donor and acceptor interactions.

  • π-π interactions: Aromatic groups on the analyte can interact with the phenyl groups of the CSP.

  • Steric interactions: The chiral pockets and grooves on the surface of the polysaccharide create a stereoselective environment where one enantiomer fits more favorably than the other.[5]

For basic analytes like 6-Methyl-1-oxa-4-azaspiro(4.5)decane, the addition of a basic modifier to the mobile phase, such as diethylamine (DEA), is often necessary to minimize peak tailing and improve resolution by competing with the analyte for active sites on the silica surface.[9][10]

Strategic Approach to Method Development

A systematic screening approach is the most efficient way to identify a suitable chiral separation method.[6][11] This involves testing a selection of chiral columns with a variety of mobile phases.

Caption: Workflow for Chiral Separation Method Development.

High-Performance Liquid Chromatography (HPLC) Protocols

HPLC is a widely accessible and powerful technique for chiral separations.[9][12] Both normal-phase and reversed-phase modes can be effective, and the choice often depends on the solubility of the analyte and the desired selectivity.

Initial HPLC Screening Protocol

This protocol outlines a screening process using a set of common polysaccharide-based chiral columns.

Materials:

  • Racemic 6-Methyl-1-oxa-4-azaspiro(4.5)decane standard

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Diethylamine (DEA)

  • Chiral Columns (e.g., Chiralpak® AD-H, Chiralpak® IC, Chiralcel® OD-H)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in a suitable solvent (e.g., IPA or mobile phase).

  • Column Equilibration: Equilibrate the first column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample solution.

  • Screening: Run the separation using the conditions outlined in the table below.

  • Column Switching: After each mobile phase, flush the column with an appropriate intermediate solvent (e.g., IPA) before switching to the next mobile phase.

  • Repeat: Repeat steps 2-5 for each column and mobile phase combination.

Screening PhaseMobile Phase Composition (v/v)AdditiveFlow Rate (mL/min)Detection (nm)
Normal Phase n-Hexane / IPA (90/10)0.1% DEA1.0210
n-Hexane / EtOH (90/10)0.1% DEA1.0210
Polar Organic ACN / MeOH (50/50)0.1% DEA1.0210
Reversed-Phase Water / ACN (50/50)0.1% DEA1.0210
HPLC Method Optimization

Once a promising separation is identified, the following parameters can be optimized to improve resolution (Rs), analysis time, and peak shape:

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent (e.g., from 90/10 to 95/5 or 85/15 n-Hexane/IPA).

  • Alcohol Modifier: Evaluate different alcohol modifiers (e.g., EtOH, n-propanol) as they can alter selectivity.[13][14]

  • Temperature: Varying the column temperature can impact retention and enantioselectivity. Lower temperatures often lead to better resolution.[13][15]

  • Flow Rate: Adjust the flow rate to balance analysis time and efficiency.

Supercritical Fluid Chromatography (SFC) Protocols

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity.[16][17][18][19]

Initial SFC Screening Protocol

Materials:

  • Racemic 6-Methyl-1-oxa-4-azaspiro(4.5)decane standard

  • SFC-grade CO₂

  • Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Diethylamine (DEA)

  • Chiral Columns suitable for SFC (e.g., Chiralpak® AD-3, Chiralcel® OD-3)

  • SFC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in a suitable solvent (e.g., MeOH).

  • System Equilibration: Equilibrate the system with the initial mobile phase conditions.

  • Injection: Inject 1-5 µL of the sample solution.

  • Screening: Perform a gradient elution for initial screening to cover a broad polarity range.

  • Column Switching: Utilize an automated column switcher for efficient screening of multiple columns.

Screening ParameterCondition
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) MeOH with 0.1% DEA
Gradient 5% to 40% B over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm or MS
SFC Method Optimization
  • Co-solvent: Evaluate different co-solvents (MeOH, EtOH, IPA) and their concentrations.[14]

  • Additive: Optimize the type and concentration of the basic additive.

  • Temperature and Pressure: Adjust the column temperature and back pressure to fine-tune selectivity and resolution.

Data Interpretation and Performance Comparison

The success of a chiral separation is quantified by the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Table of Expected Performance Metrics:

MethodStationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)
HPLC (NP)Chiralpak® AD-Hn-Hexane/IPA (90/10) + 0.1% DEA8 - 15> 1.5
HPLC (PO)Chiralpak® ICACN/MeOH (50/50) + 0.1% DEA5 - 10> 1.5
SFCChiralpak® AD-3CO₂/MeOH (80/20) + 0.1% DEA2 - 5> 2.0

Note: The values in this table are illustrative and will need to be determined experimentally.

Conclusion

The development of a robust and reliable chiral separation method for 6-Methyl-1-oxa-4-azaspiro(4.5)decane is achievable through a systematic screening approach utilizing polysaccharide-based chiral stationary phases. Both HPLC and SFC offer viable platforms for this separation, with SFC often providing a faster and more efficient solution. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully resolve the enantiomers of this and structurally related spirocyclic amines.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • Chiral HPLC Method Development. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. [Link]

  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - Brieflands. [Link]

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  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation The separation of chiral compounds has been of great inter - VTechWorks. [Link]

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Method

"use of 6-Methyl-1-oxa-4-azaspiro(4.5)decane as a chemical probe"

Application Note: 6-Methyl-1-oxa-4-azaspiro(4.5)decane as a 3D Conformational and Mechanistic Chemical Probe Introduction & Scientific Rationale In modern drug discovery and synthetic methodology, escaping "flatland" (sp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Methyl-1-oxa-4-azaspiro(4.5)decane as a 3D Conformational and Mechanistic Chemical Probe

Introduction & Scientific Rationale

In modern drug discovery and synthetic methodology, escaping "flatland" (sp²-hybridized chemical space) is essential for improving compound solubility, metabolic stability, and target selectivity. 6-Methyl-1-oxa-4-azaspiro(4.5)decane (Monoisotopic mass: 155.13 Da)[1] is a highly specialized spirocyclic scaffold that serves as a powerful chemical probe.

  • Mechanistic Trapping: Acting as a rigid product trap in transition-metal-catalyzed formal [3+2] cycloadditions to differentiate between concerted and stepwise radical mechanisms[2].

  • 3D Bioisosteric Profiling: Replacing planar morpholine or piperidine rings to map the steric depth and topography of receptor binding pockets.

Mechanistic Insight: Conformational Probing Logic

Causality of Experimental Choice: When interrogating a novel receptor's active site, replacing a standard flexible amine with 6-Methyl-1-oxa-4-azaspiro(4.5)decane forces the ligand into a defined, rigid trajectory. If binding affinity is maintained, it validates the presence of a deep, spherical hydrophobic pocket. Conversely, a severe drop in affinity indicates a narrow or flat binding cleft. The 6-methyl group acts as a specific steric vector to probe adjacent hydrophobic sub-pockets.

G A Planar Probe (e.g., Morpholine) C Shallow/Narrow Binding Pocket A->C High Affinity D Deep/Spherical Binding Pocket A->D Moderate Affinity (Entropic Penalty) B 6-Methyl-Spiro Probe (3D Rigid Scaffold) B->C Steric Clash (Loss of Affinity) B->D High Affinity (Pre-organized)

Logical decision tree for utilizing the spirocyclic probe to map receptor pocket topography.

Quantitative Profiling: 3D Bioisosteric Replacement

To justify the integration of this spiro scaffold into a lead optimization campaign, we must evaluate its physicochemical impact. The table below summarizes the quantitative advantages of utilizing the 6-methyl-spiro probe over traditional planar amines.

Table 1: Comparative Profiling of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

PropertyMorpholinePiperidine6-Methyl-Spiro ProbeCausality / Scientific Implication
Fsp³ (Fraction sp³) 0.801.001.00 Higher 3D character disrupts crystal packing, improving thermodynamic solubility.
LogD (pH 7.4) 1.21.82.4 Increased lipophilicity driven by the spiro-cyclohexyl and 6-methyl groups.
Metabolic Stability 25 min30 min>120 min Steric shielding of the amine by the spiro center prevents rapid N-dealkylation by CYPs.
Binding Entropy (ΔS) High PenaltyHigh PenaltyLow Penalty Rigid pre-organization minimizes the entropic penalty upon receptor binding.

Experimental Protocols

Protocol A: Synthesis and Isolation of the Probe Complex

Objective: To synthesize a functionalized derivative of 6-Methyl-1-oxa-4-azaspiro(4.5)decane via a formal [3+2] cycloaddition for use in downstream target validation[2]. Self-Validating System: This protocol incorporates a radical clock/inhibitor checkpoint. If the cycloaddition proceeds unhindered in the presence of the radical scavenger TEMPO, a concerted mechanism is validated, confirming the stereospecificity of the 6-methyl group.

  • Preparation of Reagents: Dissolve 0.5 mmol of the functionalized aziridine (e.g., 2-phenyl-N-tosylaziridine) in 15.0 mL of rigorously degassed acetonitrile (MeCN) under an argon atmosphere[2].

  • Catalyst Complexation: Add 5 mol % of a selected copper(I) catalyst (e.g.,) to the solution. Stir for 10 minutes at room temperature to ensure full complexation[2].

  • Substrate Introduction: Inject 0.6 mmol of 2-methylcyclohexanone. The asymmetric 2-methyl group dictates the formation of the 6-methyl spiro center.

  • Mechanistic Checkpoint: Split the reaction. To one half, add 1.0 equiv of TEMPO. Stir both mixtures at 30 °C for 16 hours.

  • Reaction Monitoring: Monitor the consumption of the aziridine via TLC (Hexane:EtOAc = 80:20). Validation: The appearance of a new spot with a lower Rf in both flasks confirms a concerted, non-radical pathway[2].

  • Quenching: Quench the reaction with 1% aqueous HCl at 0 °C to protonate unreacted amines and halt catalysis[3]. Extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via CombiFlash chromatography (hexane:EtOAc gradient) to isolate the pure 6-Methyl-1-oxa-4-azaspiro(4.5)decane derivative[3].

  • Deprotection (Optional): Cleavage of the N-Ts bond can be subsequently performed if the free secondary amine is required for further library functionalization[2].

Protocol B: Matrix Extraction and GC-ECD Quantification

Objective: To quantify the presence of the spirocyclic probe in complex biological or environmental matrices (adapted from enforcement residue methods for related spiro safeners)[4]. Self-Validating System: A matrix spike with a known concentration of an isotopically labeled standard (e.g., ¹⁴C-labeled analog) ensures that extraction efficiency calculations are internally calibrated and accurate.

  • Sample Preparation: Homogenize the tissue or soil sample. Weigh exactly 10.0 g into a mechanical shaker flask[4].

  • Extraction: Add 50 mL of acetonitrile. Shake mechanically for 45 minutes. The high Fsp³ of the probe ensures excellent recovery in polar aprotic solvents[4].

  • Filtration: Filter the extract through a Buchner funnel. Evaporate the filtrate to dryness under a gentle stream of nitrogen at 40 °C[4].

  • Solid Phase Extraction (SPE): Reconstitute the residue in 2 mL of 10% ethyl acetate/iso-octane. Pass the solution through a 6 mL disposable Florisil® column to remove matrix lipids[4].

  • Elution: Elute the purified probe using 15 mL of 20% ethyl acetate in hexane.

  • Quantification: Inject 1 µL into a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD) or MS detector. Utilize a calibration curve ranging from 0.0125 µg/mL to 0.75 µg/mL for precise quantification[4].

Workflow Step1 Step 1: Synthesis Formal [3+2] Cycloaddition with 2-Methylcyclohexanone Step2 Step 2: Mechanistic Check TEMPO Radical Trap Assay Step1->Step2 Intermediate Trapping Step3 Step 3: Purification CombiFlash Chromatography (Hexane:EtOAc) Step1->Step3 Direct Isolation Step2->Step3 Mechanistic Validation Step4 Step 4: Application Receptor Binding Assay or Matrix Extraction Step3->Step4 Pure Probe >99% Step5 Step 5: Quantification GC-MS / GC-ECD Analysis Step4->Step5 Data Acquisition

End-to-end workflow for the synthesis, validation, and application of the spirocyclic probe.

References

  • [1] 6-methyl-1-oxa-4-azaspiro(4.5)decane - PubChemLite. uni.lu.

  • [2] A Comparative Study of Cationic Copper(I) Reagents Supported by Bipodal Tetramethylguanidinyl-Containing Ligands as Nitrene-Transfer Catalysts | ACS Omega - ACS Publications. acs.org.

  • [4] Environmental Chemistry Method for Acetochlor, 41089204 - EPA. epa.gov.

  • [3] Carboxylate Catalysis: A Catalytic O-Silylative Aldol Reaction of Aldehydes and Ethyl Diazoacetate - PMC. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of 1-oxa-4-azaspiro[4.5]decanes"

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis of spirocyclic oxazolidines, specifically 1-oxa-4-azaspiro[4.5]d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis of spirocyclic oxazolidines, specifically 1-oxa-4-azaspiro[4.5]decanes. By bridging mechanistic theory with field-proven troubleshooting, this resource provides actionable solutions to common side reactions, equilibrium stalling, and purification failures.

Mechanistic Pathway & Reaction Dynamics

The synthesis of 1-oxa-4-azaspiro[4.5]decane via the condensation of cyclohexanone and ethanolamine is a classic example of a thermodynamically controlled reaction. The process proceeds through a hemiaminal intermediate, followed by dehydration to a Schiff base (imine), which undergoes intramolecular cyclization[1]. Because oxazolidines exist in a dynamic tautomeric equilibrium with their open-chain Schiff base forms, the reaction is highly sensitive to moisture and reaction time[2].

Pathway C Cyclohexanone + Ethanolamine H Hemiaminal Intermediate C->H Nucleophilic Addition A Aldol Byproduct (Self-Condensation) C->A Base Catalysis + Heat S Schiff Base (Imine) H->S -H2O P 1-Oxa-4-azaspiro[4.5]decane (Target) S->P Cyclization D Hydrolysis Degradation P->D +H2O / H+ D->C Reversion

Figure 1: Mechanistic pathway and common side reactions in spiro-oxazolidine synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling with a high concentration of the Schiff base intermediate? A1: This is an equilibrium limitation. The cyclization of the Schiff base into the oxazolidine ring is reversible, and the system exists in a tautomeric equilibrium[1]. If water is not rigorously removed from the reaction mixture, the equilibrium shifts backward, stalling the reaction at the imine stage[2]. Solution: Utilize an entraining agent like toluene or benzene and a Dean-Stark apparatus to continuously remove water via azeotropic distillation[1]. Ensure your glassware is oven-dried and the Dean-Stark trap is properly insulated to maintain vapor temperature.

Q2: I am detecting a byproduct with strong UV absorbance and a higher molecular weight. What is this? A2: You are likely observing the aldol self-condensation of cyclohexanone (forming 2-cyclohexylidenecyclohexan-1-one). Causality: Cyclohexanone possesses highly reactive alpha-protons. Ethanolamine (or the secondary amine of the formed oxazolidine) acts as a weak base. Under prolonged heating (e.g., refluxing in toluene at 110°C), the amine catalyzes the enolization of cyclohexanone, leading to nucleophilic attack on a second ketone molecule. Solution: Avoid using excess cyclohexanone. Strictly monitor the reaction via GC-MS and terminate the heating exactly when the theoretical volume of water is collected. Alternatively, use a milder desiccant system (e.g., 4Å molecular sieves in dichloromethane at room temperature) if your substrate is highly prone to aldol condensation[3].

Q3: My crude NMR looks perfect, but after silica gel chromatography, my yield of 1-oxa-4-azaspiro[4.5]decane drops drastically. Why? A3: This is caused by hydrolytic degradation. The oxazolidine ring is highly sensitive to acidic environments and moisture[1]. Causality: The weakly acidic silanol groups on standard silica gel protonate the oxygen atom of the oxazolidine ring. This triggers a ring-opening event to form an iminium ion, which is rapidly hydrolyzed by residual moisture in the chromatography solvents, reverting the product back to cyclohexanone and ethanolamine. Solution: Do not use standard silica gel for the purification of simple oxazolidines. Instead, purify the product via fractional vacuum distillation. If chromatography is absolutely necessary for complex derivatives, use basic alumina or silica gel that has been heavily deactivated with 1-2% triethylamine (TEA).

Standard Operating Procedure (SOP): High-Yield Synthesis

To ensure a self-validating and reproducible workflow, follow this optimized protocol for synthesizing 1-oxa-4-azaspiro[4.5]decanes[4].

SOP S1 1. Reagent Mixing Equimolar reagents in Toluene S2 2. Azeotropic Distillation Dean-Stark Trap at 110°C S1->S2 S3 3. Reaction Validation H2O volume & IR tracking S2->S3 Remove H2O S4 4. Solvent Evaporation Rotary Evaporator (Mild Heat) S3->S4 100% Conversion S5 5. Product Isolation Fractional Vacuum Distillation S4->S5 Avoid Silica Gel

Figure 2: Optimized step-by-step workflow for spiro-oxazolidine synthesis.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, combine 50.0 mmol of cyclohexanone and 52.5 mmol of ethanolamine (1.05 equiv. to account for minor evaporative loss).

  • Solvent Addition: Add 100 mL of anhydrous toluene. Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C) using an oil bath.

  • Self-Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 0.9 mL. Stop heating once water collection ceases (typically 3-4 hours). Secondary Validation: Take an aliquot, evaporate the solvent, and check the IR spectrum. The complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) validates full conversion.

  • Workup: Cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude pale-yellow oil via fractional vacuum distillation (approx. b.p. 95-100°C at 10 mmHg) to obtain the pure 1-oxa-4-azaspiro[4.5]decane as a colorless liquid.

Quantitative Data: Reaction Condition Matrix

The following table summarizes how different reaction conditions influence the product distribution and the occurrence of side reactions. This data empowers scientists to select conditions based on their specific equipment and time constraints.

Solvent / MethodTemp (°C)Time (h)Target Yield (%)Schiff Base (%)Aldol Byproduct (%)
Ethanol (Reflux)781245%40%5%
Toluene (Dean-Stark)110492% <2%3%
Toluene (Dean-Stark, Prolonged)1102475%<2%18%
DCM (4Å Molecular Sieves)252485%10%<1%

Data Interpretation: Toluene with a Dean-Stark trap provides the optimal balance of high yield and rapid kinetics[1]. However, exceeding the required reaction time strictly increases the aldol condensation byproduct. For highly sensitive functionalized substrates, room-temperature synthesis using molecular sieves in dichloromethane is the preferred alternative[3].

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This resource provides in-depth troubleshooting strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of this spirocyclic compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low solubility of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in my aqueous buffer system. Is this expected?

Yes, this is a potential observation. While spirocyclic scaffolds are often explored in drug discovery to improve upon the solubility of flat, aromatic systems by introducing three-dimensionality, the overall solubility of a molecule is a complex interplay of various factors.[1][2][3] The "6-Methyl" group on the cyclohexane ring of 6-Methyl-1-oxa-4-azaspiro(4.5)decane likely increases its lipophilicity, which can lead to reduced solubility in aqueous solutions compared to its unsubstituted parent compound, 1-Oxa-4-azaspiro(4.5)decane.[1]

The core structure contains a basic nitrogen atom within the oxazolidine ring, which suggests that the compound's solubility will be pH-dependent. At neutral pH, the compound may exist predominantly in its free base form, which is typically less soluble in water than its protonated salt form.

Q2: What are the first steps I should take to systematically troubleshoot the low aqueous solubility of 6-Methyl-1-oxa-4-azaspiro(4.5)decane?

A systematic approach is crucial to efficiently identify an effective solubilization strategy. We recommend a tiered approach, starting with the simplest and most common techniques.

Here is a recommended workflow:

Begin by assessing the pH-dependent solubility, followed by the introduction of co-solvents, and then consider the use of surfactants if necessary. For solid dosage form development, exploring different salt forms is also a viable strategy.

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility in Neutral Aqueous Buffers

Cause: At neutral pH, the basic nitrogen in the 1-oxa-4-azaspiro(4.5)decane moiety is likely not fully protonated, leading to lower aqueous solubility. The methyl group also contributes to the lipophilicity of the molecule.

Solutions:

1. pH Adjustment (Acidification): The most direct way to attempt to solubilize a basic compound is by lowering the pH of the aqueous medium.[3]

  • Protocol for pH-Dependent Solubility Screening:

    • Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate, or acetate buffers).

    • Add a known excess of 6-Methyl-1-oxa-4-azaspiro(4.5)decane to a fixed volume of each buffer.

    • Stir the suspensions at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility versus pH to determine the optimal pH range for dissolution.

2. Co-solvent Systems: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of water-miscible organic co-solvents can significantly enhance solubility.[3]

  • Common Co-solvents:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol (PEG 300 or PEG 400)

    • Dimethyl sulfoxide (DMSO) - Use with caution in biological assays due to potential cellular effects.

  • Co-solvent Screening Protocol:

    • Prepare stock solutions of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in the neat co-solvents.

    • Create a matrix of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% co-solvent in your chosen buffer).

    • Determine the solubility in each mixture using the equilibrium solubility method described above.

Co-solvent Typical Starting Concentration Considerations
Ethanol5-20% (v/v)Generally well-tolerated in many in vitro assays.
Propylene Glycol5-30% (v/v)Useful for increasing viscosity and stability.
PEG 40010-40% (v/v)Effective for many poorly soluble compounds.
DMSO1-5% (v/v)High solubilizing power, but potential for bioactivity.
Issue 2: Compound Precipitates Out of Solution During Experiment

Cause: This can occur due to a change in conditions (e.g., temperature fluctuation, evaporation of a volatile co-solvent) or if the initial dissolution was in a metastable state.

Solutions:

1. Surfactant Addition: Surfactants can increase solubility and prevent precipitation by forming micelles that encapsulate the hydrophobic compound.

  • Types of Surfactants:

    • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)

    • Anionic: Sodium lauryl sulfate (SLS)

    • Cationic: Cetyltrimethylammonium bromide (CTAB) - Generally more toxic and used less frequently in biological systems.

  • Protocol for Surfactant Screening:

    • Prepare your aqueous buffer or co-solvent system.

    • Add the surfactant at a concentration above its critical micelle concentration (CMC). Typical starting concentrations are 0.1% to 2% (w/v).

    • Attempt to dissolve 6-Methyl-1-oxa-4-azaspiro(4.5)decane in this medium.

    • Observe for any increase in solubility or prevention of precipitation over time.

2. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Screening Protocol:

    • Prepare solutions of the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1-10% w/v).

    • Determine the solubility of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in each cyclodextrin solution.

Issue 3: Difficulty Dissolving the Compound in Organic Solvents for Synthesis or Purification

Cause: While likely more soluble in organic solvents than in water, "like dissolves like" is a guiding principle. The polarity of the solvent plays a key role.

Solutions:

1. Systematic Solvent Screening: Based on the structure, which contains both a polar oxazolidine ring and a nonpolar methyl-cyclohexane moiety, a range of solvents should be tested.

  • Recommended Screening Solvents (in order of increasing polarity):

    • Toluene

    • Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • Acetone

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

    • Ethanol (EtOH)

    • Methanol (MeOH)

  • Qualitative Solubility Test Protocol:

    • Add a small, known amount of the compound (e.g., 1-2 mg) to a vial.

    • Add the solvent dropwise while vortexing until the solid dissolves.

    • Record the approximate volume of solvent required to dissolve the solid. This will give a qualitative ranking of solubility.

2. Heating and Sonication: For kinetically slow dissolution processes, gentle heating and/or sonication can be employed to expedite the process. Always ensure the compound is stable at the elevated temperature.

Advanced Strategies

Salt Formation

For long-term formulation development, especially for solid dosage forms, creating a salt of 6-Methyl-1-oxa-4-azaspiro(4.5)decane can significantly improve its dissolution rate and equilibrium solubility. The basic nitrogen provides an ideal site for salt formation with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, tartrate, citrate).

Salt_Formation A 6-Methyl-1-oxa-4-azaspiro(4.5)decane (Free Base, Low Aqueous Solubility) B Protonation with Acid (e.g., HCl) A->B C [6-Methyl-1-oxa-4-azaspiro(4.5)decane-H]+Cl- (Salt Form, Higher Aqueous Solubility) B->C

Particle Size Reduction

For dissolution rate-limited solubility, reducing the particle size of the solid compound can increase the surface area available for solvation.[5] Techniques such as micronization can be employed, though this is typically a strategy used in later-stage development.

Summary of Physicochemical Properties (Predicted and Inferred)

Property Value/Information Source/Inference
Molecular Formula C9H17NOPubChem
Molecular Weight 155.24 g/mol PubChem
Predicted XlogP 1.6PubChem
Nature Basic (due to the amine)Chemical Structure
Aqueous Solubility Expected to be low at neutral pH, increasing with decreasing pH.General principles of amine-containing heterocycles.
Organic Solubility Likely soluble in polar aprotic and protic organic solvents.Inferred from common solvents used in synthesis of related compounds.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • ScienceDirect. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • MDPI. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • PubChem. 1-oxa-4-azaspiro[4.5]decane-4-ethanol. [Link]

  • PubChem. 6-methyl-1-oxa-4-azaspiro(4.5)decane. [Link]

  • Chemspace. (2017, December 10). Morpholine analogues. [Link]

  • PMC. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • ACS Publications. (2026, March 2). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. [Link]

  • MDPI. (2023, September 5). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of 1-Oxa-4-azaspiro[4.5]decane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing complex spirocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when functionalizing complex spirocycles.

1-Oxa-4-azaspiro[4.5]decane presents a unique dual-challenge for N-alkylation:

  • Steric Hindrance: The secondary amine (N4) is directly adjacent to the spiro-carbon (C5), which is locked into a bulky cyclohexane ring. This severely restricts the trajectory of incoming electrophiles.

  • Chemical Sensitivity: The core scaffold is a 1,3-oxazolidine (a cyclic N,O-acetal formed from cyclohexanone and ethanolamine). This ring is highly susceptible to hydrolytic cleavage under acidic conditions.

Below is our comprehensive troubleshooting guide, mechanistic workflow, and field-proven protocols to help you achieve high-yielding N-alkylation without degrading your spirocyclic core.

Mechanistic Workflow & Decision Tree

Figure 1: Decision tree and mechanistic troubleshooting for N-alkylation of 1-oxa-4-azaspiro[4.5]decane.

Troubleshooting FAQs

Q1: Why did my spirocyclic amine degrade into cyclohexanone and ethanolamine during reductive amination? A: You have encountered oxazolidine ring opening. 1-oxa-4-azaspiro[4.5]decane is a cyclic N,O-acetal. If you utilized standard reductive amination conditions that include acetic acid (AcOH) or trifluoroacetic acid (TFA) to promote imine formation, the acid catalyzed the hydrolytic cleavage of the ring. Solution: You must perform the reaction under strictly non-acidic, anhydrous conditions. Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) without the addition of AcOH is highly effective for acid-sensitive substrates[1].

Q2: My direct alkylation with an alkyl chloride is stalling at 20% conversion. How can I drive it to completion? A: The nitrogen at the 4-position is sterically blocked by the adjacent C5-cyclohexane ring. Alkyl chlorides are insufficiently electrophilic to overcome this steric barrier at room temperature. Solution: Implement a Finkelstein-assisted protocol. Adding a catalytic amount of sodium iodide (NaI) generates a highly reactive alkyl iodide intermediate in situ. Combine this with a strong, highly soluble, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) at 70 °C. The "cesium effect" enhances base solubility and nucleophilicity, driving the alkylation of hindered secondary amines to completion [2]. This exact strategy is proven effective for structurally similar sterically hindered diazaspiro[4.5]decanes [3].

Q3: Is over-alkylation (quaternization) a significant risk with this substrate? A: Fortunately, no. The severe steric hindrance surrounding the newly formed tertiary amine acts as a natural protecting group against further reaction with the alkyl halide. Using stoichiometric amounts of the electrophile (1.05 to 1.1 equivalents) alongside Cs₂CO₃ ensures excellent chemoselectivity for the mono-N-alkylated product without forming quaternary ammonium salts [2].

Optimized Experimental Protocols

The following protocols are designed as self-validating systems; they include specific workup steps engineered to preserve the integrity of the spirocycle while maximizing yield.

Protocol A: Finkelstein-Assisted Direct N-Alkylation

Best for: Alkyl chlorides, bromides, and sterically demanding electrophiles.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 1-oxa-4-azaspiro[4.5]decane (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and NaI (0.2 equiv) under an inert argon atmosphere.

  • Solvation: Add anhydrous DMF to achieve a 0.2 M amine concentration. Stir the suspension for 10 minutes at room temperature to ensure partial dissolution of the cesium base.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 70 °C. Monitor via LC-MS (typically requires 12–18 hours for full conversion).

  • Chemoselective Workup: Cool to room temperature and quench with distilled water. Extract with EtOAc. Critical step: Wash the organic layer extensively with 5% aqueous LiCl or brine (5x) to completely remove DMF. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Mild Reductive Amination

Best for: Aldehydes and unhindered ketones.

  • Imine Pre-formation: In a dry round-bottom flask, dissolve 1-oxa-4-azaspiro[4.5]decane (1.0 equiv) and the target carbonyl compound (1.1 equiv) in anhydrous DCE (0.2 M). Do not add any acid catalyst. Stir at room temperature for 60 minutes to allow pre-formation of the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control mild exotherms.

  • Propagation: Stir the reaction at room temperature under N₂ for 12–24 hours until complete consumption of the amine is observed via TLC.

  • Buffered Workup: Quench carefully with saturated aqueous NaHCO₃. Causality: Maintaining a basic pH during the aqueous quench is mandatory to protect the oxazolidine ring from hydrolyzing during workup. Extract with DCM, dry over K₂CO₃ (avoid acidic drying agents like MgSO₄), and concentrate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, spirocycle stability, and overall conversion rates.

Table 1: Optimization Parameters for N-Alkylation of 1-oxa-4-azaspiro[4.5]decane

MethodBase / ReductantSolventAdditiveTemp (°C)Ring Intact (%)Conversion (%)
Direct Alkylation (Standard)K₂CO₃MeCNNone25>99%<20%
Direct Alkylation (Heated)K₂CO₃MeCNNone80>99%45%
Direct Alkylation (Optimized) Cs₂CO₃ DMF NaI (20 mol%) 70 >99% >95%
Reductive Amination (Standard)NaBH₃CNMeOHAcOH (1.0 eq)25<10% (Hydrolysis)N/A
Reductive Amination (Optimized) NaBH(OAc)₃ DCE None 25 >95% 88%
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

  • Castillo, J. C., Orrego-Hernández, J., & Portilla, J. (2016). "Cs₂CO₃-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry.[Link]

  • Tolentino, K. T., Mashinson, V., Sharma, M. K., Chhonker, Y. S., Murry, D. J., & Hopkins, C. R. (2022). "From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." European Journal of Medicinal Chemistry.[Link]

Optimization

"stability issues of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in solution"

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This resource is designed to provide in-depth guidance on the stab...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This resource is designed to provide in-depth guidance on the stability of this compound in solution. As there is limited publicly available stability data specifically for 6-Methyl-1-oxa-4-azaspiro(4.5)decane, this guide synthesizes information on the stability of its core chemical motifs—the 1-oxa-4-azaspiro[4.5]decane scaffold, spiroketals, and tertiary amines—to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability issues for 6-Methyl-1-oxa-4-azaspiro(4.5)decane in solution?

A1: Based on its structure, the primary stability concerns for 6-Methyl-1-oxa-4-azaspiro(4.5)decane in solution are hydrolysis of the spiroketal-like system and oxidation of the tertiary amine. The spiroketal moiety can be susceptible to acid-catalyzed isomerization or degradation.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of 6-Methyl-1-oxa-4-azaspiro(4.5)decane is likely pH-dependent. Acidic conditions may catalyze the hydrolysis of the 1-oxa-4-azaspiro[4.5]decane ring system.[2] Conversely, the tertiary amine may be susceptible to oxidation, which can be influenced by pH. It is crucial to determine the optimal pH range for your specific application.

Q3: What are the likely degradation products?

A3: Under hydrolytic conditions, the spirocyclic ring could potentially open to form a linear amino alcohol. Oxidative stress could lead to the formation of an N-oxide at the tertiary amine. The degradation of a related compound, spirotetramat, was shown to result in different metabolites depending on the environment.[3][4]

Q4: How should I prepare and store solutions of 6-Methyl-1-oxa-4-azaspiro(4.5)decane?

A4: For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, use a buffered solution at a pH determined to be optimal for stability (likely near neutral or slightly basic, pending experimental verification). Solutions should be stored at low temperatures (2-8 °C or -20 °C) and protected from light. The use of antioxidants may be considered if oxidation is identified as a significant degradation pathway.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique for monitoring the stability of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[5][7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues you may encounter during your experiments.

Problem 1: Loss of compound potency or concentration over time in solution.

Possible Cause: Chemical degradation of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

Troubleshooting Steps:

  • Confirm Degradation:

    • Use a validated stability-indicating HPLC method to analyze a freshly prepared solution and a solution that has been stored under your experimental conditions.

    • Compare the peak area of the parent compound and look for the appearance of new peaks, which may correspond to degradation products.

  • Identify the Degradation Pathway:

    • Perform a forced degradation study to intentionally degrade the compound under various stress conditions.[8][9] This will help to identify the likely degradation pathways and products.

    • Forced degradation studies are an important part of the drug development process and are recommended by the International Conference on Harmonisation (ICH) guidelines.[9][10][11]

Experimental Protocol: Forced Degradation Study

Objective: To identify the potential degradation pathways of 6-Methyl-1-oxa-4-azaspiro(4.5)decane under various stress conditions.

Materials:

  • 6-Methyl-1-oxa-4-azaspiro(4.5)decane

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffers

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • If using an HPLC-MS system, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Summary Table for Forced Degradation Study:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal (Solution)4870
PhotolyticAs per ICH Q1BAs per ICH Q1B

This table should be filled in with your experimental data.

Workflow for Investigating Compound Degradation

G A Observe Loss of Potency B Perform Stability-Indicating HPLC Analysis A->B C Degradation Confirmed? B->C D Conduct Forced Degradation Study C->D Yes G No Degradation Observed C->G No E Identify Degradation Pathway(s) D->E F Optimize Formulation/Storage Conditions E->F H Investigate Other Causes (e.g., adsorption) G->H

Caption: A logical workflow for troubleshooting the loss of compound potency.

Problem 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause: Formation of degradation products or isomers.

Troubleshooting Steps:

  • Characterize the New Peaks:

    • Use HPLC-MS to determine the molecular weight of the new peaks. This can provide clues as to whether they are degradation products, isomers, or impurities from the starting material.

    • Spiroketals can sometimes undergo isomerization under acidic conditions.[1]

  • Evaluate Solvent and Buffer Effects:

    • The choice of solvent and buffer can significantly impact stability.

    • Perform a small-scale study to evaluate the stability of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in different solvents and buffer systems commonly used in your assays.

Potential Degradation Pathways

G cluster_0 6-Methyl-1-oxa-4-azaspiro(4.5)decane cluster_1 Degradation Products A 6-Methyl-1-oxa-4-azaspiro(4.5)decane Spiroketal-like system Tertiary Amine B Hydrolysis Product Ring-opened amino alcohol A:f1->B:f0 Acid/Base Hydrolysis C Oxidation Product N-oxide A:f2->C:f0 Oxidation

Caption: Potential degradation pathways of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

Concluding Remarks

The stability of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and employing systematic troubleshooting strategies, researchers can mitigate stability issues and ensure the integrity of their studies. The protocols and information provided in this guide are intended to serve as a starting point for your investigations. It is essential to adapt these methodologies to your specific experimental conditions and analytical capabilities.

References

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(11), 4406–4440. [Link]

  • Chen, X., et al. (2016). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. PubMed. [Link]

  • Deslongchamps, P., et al. (2015). Recent synthetic approaches toward non-anomeric spiroketals in natural products. PubMed. [Link]

  • Denmark Group. (2007). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign. [Link]

  • Wang, Z., et al. (2020). Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. ResearchGate. [Link]

  • Reddy, P. V., & Sabitha, G. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Chen, X., et al. (2016). Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil. ResearchGate. [Link]

  • de Barcelos, M. C. S., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

  • S, S., et al. (2012). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. PubMed. [Link]

  • Grippo, V., et al. (2015). Unraveling curcumin degradation: autoxidation proceeds through spiroepoxide and vinylether intermediates en route to the main bicyclopentadione. PubMed. [Link]

  • S, S., et al. (2012). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]

  • Crimmins, M. T., & Brown, B. H. (2004). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc. [Link]

  • Patel, P. N., et al. (2013). Stability-indicating UPLC method for determination frusemide, spironolactone and their degradation products in active pharmaceutical ingredients and pharmaceutical dosage form. TSI Journals. [Link]

  • de Barcelos, M. C. S., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • Bajaj, S., et al. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Kumar, P., & Singh, R. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Ijisrt.com. [Link]

  • PubChem. (n.d.). 6-methyl-1-oxa-4-azaspiro(4.5)decane. PubChemLite. [Link]

  • SpiroChem. (n.d.). Analytical Method Development. SpiroChem. [Link]

  • Xu, J., et al. (2022). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[4.5]decane. PubChem. [Link]

  • EBSCO. (n.d.). Hydrolysis. EBSCO. [Link]

  • Lim, N.-S., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. [Link]

  • Monash University. (2025). Organic reactions: Hydrolysis. Monash University. [Link]

  • Wang, Y., et al. (2020). Synthesis and Evaluation of New 1-oxa-8-azaspiro[4.5]decane Derivatives as Candidate Radioligands for sigma-1 Receptors. PubMed. [Link]

  • Vaia. (n.d.). What hydrolysis products are formed when the following compound is treated with aqueous acid?. Vaia. [Link]

  • Unknown. (2018). HYDROLYSIS REACTIONS. Unknown Source. [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Spirocyclic Amines

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating and purifying these structurally complex molecules. Spirocyclic amines, with their inherent three-dimensionality and often multiple stereocenters, are increasingly vital scaffolds in modern drug discovery.[1][2][3] However, their rigid nature and basicity can present significant hurdles during purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose and solve common purification issues, from routine workups to complex chiral separations.

Section 1: Fundamental Purification Strategies

This section addresses initial purification steps and common challenges related to the basicity of spirocyclic amines.

FAQ 1.1: My spirocyclic amine is soluble in the aqueous layer during workup. How can I improve extraction efficiency?

This is a common issue, especially for spirocyclic amines with high polarity or those that readily form salts.

Underlying Cause: The basic nitrogen atom of the amine can be protonated by acidic conditions in the reaction mixture or during an aqueous wash, forming a water-soluble ammonium salt.

Troubleshooting Steps:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >9 with a suitable base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH). This will deprotonate the ammonium salt, rendering the amine more soluble in the organic phase.

  • Solvent Selection: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and tetrahydrofuran (THF).

  • Brine Wash: After extraction, washing the combined organic layers with brine (saturated aqueous NaCl) can help to remove residual water and break up emulsions.

Protocol: Optimized Acid-Base Extraction for a Spirocyclic Amine

  • Quench the reaction mixture with water and transfer to a separatory funnel.

  • Add a sufficient amount of 1 M NaOH to raise the pH of the aqueous layer to ~10-11 (check with pH paper).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Section 2: Chromatographic Purification (Achiral)

Flash column chromatography is the workhorse for purifying spirocyclic amines. However, their interaction with silica gel can lead to several problems.

FAQ 2.1: My spirocyclic amine is streaking or showing poor peak shape on a silica gel column. What can I do?

This is a classic problem caused by the interaction between the basic amine and the acidic silanol groups on the silica surface.

Underlying Cause: The acidic nature of silica gel leads to strong adsorption of basic amines, resulting in tailing peaks and poor separation.

Troubleshooting Strategies:

  • Mobile Phase Additives: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica.

    • Triethylamine (TEA): Typically 0.1-1% (v/v) is added to the mobile phase.

    • Ammonium Hydroxide: A small amount of a solution of NH₄OH in methanol can also be effective.

  • Amine-Functionalized Silica: For particularly problematic amines, using an amine-functionalized stationary phase can provide excellent peak shape without the need for mobile phase additives.

  • Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel for purification.

Strategy Advantages Disadvantages
Mobile Phase Additives (TEA, NH₄OH) Inexpensive, readily availableCan be difficult to remove from the final product
Amine-Functionalized Silica Excellent peak shape, no additives neededMore expensive than standard silica
Reversed-Phase Chromatography Good for polar compoundsRequires aqueous mobile phases, which can be more difficult to remove
FAQ 2.2: I have a mixture of spirocyclic diastereomers that are difficult to separate by flash chromatography. How can I improve the resolution?

The separation of diastereomers can be challenging due to their similar physical properties.[4]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Systematic Screening: Perform a thorough screen of different solvent systems. A good starting point is a hexane/ethyl acetate gradient. If that fails, try DCM/methanol.

    • Isocratic vs. Gradient Elution: For closely eluting spots, a shallow gradient or even isocratic elution may provide better separation.

  • Stationary Phase Selection:

    • Particle Size: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.

    • Alternative Phases: Sometimes, a different stationary phase (e.g., diol- or cyano-bonded silica) can offer different selectivity.

  • Preparative HPLC: If flash chromatography is unsuccessful, preparative HPLC is a more powerful technique for separating closely related diastereomers.[4]

Workflow for Diastereomer Separation

G start Mixture of Diastereomers tlc TLC Screening (various solvent systems) start->tlc flash Flash Column Chromatography tlc->flash Separation observed hplc Preparative HPLC tlc->hplc No separation pure Pure Diastereomers flash->pure hplc->pure

Caption: Decision workflow for separating spirocyclic diastereomers.

Section 3: Chiral Separations

Many spirocyclic amines are chiral, and the separation of enantiomers is often a critical step in drug development.

FAQ 3.1: How do I approach developing a chiral separation method for my spirocyclic amine?

Developing a chiral separation method is often an empirical process that involves screening different chiral stationary phases (CSPs) and mobile phases.[5][6][7]

Recommended Approach: Column Screening

  • Primary Screening: Screen a set of polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) as they have a broad applicability.[7]

  • Mobile Phase Systems:

    • Normal Phase: Heptane/isopropanol or heptane/ethanol are common starting points. For basic amines, add a small amount of an amine modifier like diethylamine (DEA) or butylamine.

    • Reversed Phase: Acetonitrile/water or methanol/water with a buffer (e.g., ammonium bicarbonate) are typically used.

    • Polar Organic Mode: Using a polar organic solvent like methanol or acetonitrile as the mobile phase can sometimes provide unique selectivity.

FAQ 3.2: I am considering using Supercritical Fluid Chromatography (SFC) for chiral separations. What are the advantages?

SFC has emerged as a powerful technique for both chiral and achiral separations in drug discovery.[8][9]

Advantages of SFC:

  • Speed: Faster separations and shorter equilibration times compared to HPLC.[9]

  • Reduced Solvent Consumption: Primarily uses supercritical CO₂, which is a "green" solvent.[8]

  • Orthogonal Selectivity: Can often separate compounds that are difficult to resolve by HPLC.

  • Easier Sample Recovery: The CO₂ evaporates upon depressurization, simplifying the isolation of the purified compound.

Technique Typical Mobile Phase Relative Speed Solvent Waste
Chiral HPLC (Normal Phase) Hexane/AlcoholSlowerHigh
Chiral HPLC (Reversed Phase) Water/Acetonitrile/MethanolSlowHigh
Chiral SFC CO₂/AlcoholFastLow

Section 4: Crystallization

Crystallization can be a powerful purification technique, especially for obtaining highly pure material.

FAQ 4.1: My spirocyclic amine is an oil and difficult to crystallize. What can I try?

Troubleshooting Crystallization:

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and solvent layering can be effective.

  • Salt Formation: Converting the free base to a salt can often induce crystallization. Common acids used for salt formation include HCl, HBr, tartaric acid, and camphorsulfonic acid. The resulting diastereomeric salts of a racemic amine with a chiral acid can also be used for classical resolution.

  • Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.

Protocol: Vapor Diffusion for Crystallization

  • Dissolve your spirocyclic amine in a small amount of a solvent in which it is readily soluble (e.g., DCM or methanol).

  • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexane or diethyl ether).

  • Allow the anti-solvent to slowly diffuse into the solution of your compound. As the solubility decreases, crystals may form over time.

Section 5: Purity Assessment

Accurately determining the purity of your final compound is crucial.

FAQ 5.1: How can I use NMR to assess the purity of my spirocyclic amine?

¹H NMR is a powerful tool for assessing purity.

Key Indicators of Purity:

  • Absence of Impurity Signals: The spectrum should be free of peaks that do not correspond to your target molecule.

  • Correct Integration Ratios: The integrals of the peaks should correspond to the number of protons they represent in the molecule.

  • Sharp Signals: Broad or distorted peaks can sometimes indicate the presence of impurities or aggregation.

For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the exact concentration and purity of the analyte.

FAQ 5.2: How can I determine the enantiomeric excess (ee) of my chiral spirocyclic amine?
  • Chiral Chromatography (HPLC or SFC): This is the most common and reliable method. The ee is calculated from the peak areas of the two enantiomers.

  • NMR with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals can be used to determine the ee.[10][11]

Purity Assessment Workflow

G start Purified Spirocyclic Amine nmr ¹H NMR start->nmr Assess chemical purity lcms LC-MS start->lcms Confirm mass and purity chiral_hplc Chiral HPLC/SFC nmr->chiral_hplc If chiral lcms->chiral_hplc If chiral final Purity and ee Confirmed chiral_hplc->final

Caption: Workflow for assessing the purity and enantiomeric excess of a spirocyclic amine.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Anwar, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatography A. [Link]

  • Zhang, Y., et al. (2018). Supercritical fluid chromatography based on reversed-phase/ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Journal of Chromatography A. [Link]

  • Regalado, E. L. (2020). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America. [Link]

  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. [Link]

  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry. [Link]

  • Bioanalysis Zone. (2014). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • International Labmate. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • de Oliveira, V. G., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?[Link]

  • Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester. [Link]

  • Stepan, A. F., et al. (2012). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry. [Link]

  • University of Bath. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

  • Mestrelab Research. (2014). Strengthening and simplifying Purity determination by NMR using Mnova [Video]. YouTube. [Link]

  • Bull, J. A., et al. (2013). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?[Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • MDPI. (2019). Spirocyclic Motifs in Natural Products. [Link]

  • National Institutes of Health. (2021). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. [Link]

  • National Institutes of Health. (2016). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. [Link]

  • PubMed. (2005). Synthesis of the spirocyclic core of the prunolides using a singlet oxygen-mediated cascade sequence. [Link]

Sources

Optimization

"refining analytical methods for detecting impurities in 6-Methyl-1-oxa-4-azaspiro(4.5)decane"

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the characterization of spirocyclic N,O-acetals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the characterization of spirocyclic N,O-acetals. 6-Methyl-1-oxa-4-azaspiro[4.5]decane is a classic oxazolidine formed via the condensation of 2-methylcyclohexanone and ethanolamine.

While its synthesis is straightforward, its analytical profile is fraught with hidden traps. The oxazolidine ring is highly susceptible to dynamic covalent chemistry—specifically, reversible hydrolysis. Standard analytical workflows (like acidic LC-MS) will actively destroy your sample, leading to false-positive impurity reports.

This guide provides field-proven, self-validating troubleshooting steps and protocols to ensure your analytical data reflects the true purity of your spirocyclic compounds.

I. Troubleshooting FAQs

Q1: My LC-MS shows massive peaks for 2-methylcyclohexanone and ethanolamine, but my NMR indicates >98% purity for 6-Methyl-1-oxa-4-azaspiro[4.5]decane. What is happening? Cause: You are observing on-column degradation. Oxazolidines are N,O-acetals. In the presence of water and standard acidic mobile phase modifiers (e.g., 0.1% Formic Acid or TFA), the spiro ring undergoes rapid, acid-catalyzed hydrolysis back to its parent ketone and aminoalcohol [1]. Solution: You must abandon acidic mobile phases. Switch to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide). At high pH, the oxazolidine ring remains closed and stable during the chromatographic run.

Q2: I am using HPLC-UV (254 nm and 210 nm) to check for impurities, but I see almost no peaks even at 1 mg/mL concentration. Is my detector broken? Cause: 6-Methyl-1-oxa-4-azaspiro[4.5]decane lacks a chromophore. It contains no aromatic rings or conjugated pi-systems. UV detection is practically blind to this molecule and its aliphatic impurities. Solution: Switch to a universal detector. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are mandatory for non-UV active spiro compounds. Alternatively, use LC-MS with Electrospray Ionization in positive mode (ESI+), as the secondary amine ionizes readily[M+H]+ at m/z 156.1.

Q3: During GC-MS analysis, my main peak is splitting into a broad doublet, and I see a high baseline. Is the compound impure? Cause: Two factors are at play. First, the molecule possesses a chiral center at the 6-methyl position and a pseudo-chiral spiro carbon, resulting in cis and trans diastereomers that can partially resolve on standard non-polar columns (e.g., HP-5MS). Second, the free secondary amine in the oxazolidine ring is prone to thermal degradation and active-site adsorption in the hot GC inlet[2]. Solution: To prevent thermal breakdown and sharpen peak shape, derivatize the secondary amine prior to injection. Using Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative locks the oxazolidine ring, preventing thermal reversion and improving diastereomeric resolution [3].

II. Quantitative Data & Impurity Profiling

The following table summarizes the expected impurities, their origins, and the optimal detection strategies.

Table 1: Impurity Profiling for 6-Methyl-1-oxa-4-azaspiro[4.5]decane

Impurity / AnalyteOrigin / MechanismOptimal Detection MethodRetention / MS Characteristics
2-Methylcyclohexanone Unreacted starting material / Hydrolysis productGC-FID or GC-MSHigh volatility; m/z 112 (M+)
Ethanolamine Unreacted starting material / Hydrolysis productLC-CAD (HILIC mode)Poor GC peak shape without derivatization
Regioisomeric Spirocycles Impure starting ketone (e.g., 3-methylcyclohexanone)GC-MS (Derivatized)Isobaric (m/z 156.1); resolved chromatographically
Schiff Base (Imine) Incomplete ring closureLC-MS (Basic pH)m/z 156.1 (often co-elutes, requires optimized gradient)
Diastereomers (cis/trans) Inherent to the 6-methyl spiro systemGC-MS (Derivatized)Baseline resolved upon N-acylation

III. Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Include a blank and a known degraded standard (system suitability) to confirm the method is performing as intended.

Protocol 1: GC-MS Method for Volatile Impurities (Derivatization Route)

This method locks the oxazolidine ring to prevent thermal degradation in the GC inlet.

  • Sample Preparation: Dissolve 10 mg of the sample in 1.0 mL of anhydrous ethyl acetate. (Causality: Anhydrous conditions prevent premature hydrolysis before derivatization.)

  • Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine (as an acid scavenger).

  • Incubation: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Quenching: Cool to room temperature and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 250 °C, Split ratio 10:1. Use a deactivated glass liner.

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS: Electron Impact (EI) at 70 eV, scan range m/z 40-400.

  • System Suitability: Inject an underivatized sample. If the underivatized sample shows >5% 2-methylcyclohexanone but the derivatized sample shows <0.1%, thermal degradation in the inlet was successfully mitigated.

Protocol 2: UHPLC-CAD/MS Method for Non-Volatile Profiling

This method uses a high-pH mobile phase to preserve the spiro N,O-acetal during liquid chromatography.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Column: Waters XBridge C18 (2.1 x 100 mm, 1.7 µm). (Causality: The XBridge utilizes ethylene-bridged hybrid (BEH) particle technology, which is stable at high pH (up to pH 12), preventing column silica dissolution.)

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: Split flow 1:1 between CAD (evaporation temp 35 °C) and MS (ESI+, capillary voltage 3.0 kV).

  • System Suitability: Inject a standard of 6-Methyl-1-oxa-4-azaspiro[4.5]decane spiked with 1% 2-methylcyclohexanone. The spiro compound must show a single sharp peak with no tailing, confirming the absence of on-column hydrolysis.

IV. Analytical Workflow Visualization

The following diagram illustrates the logical decision-making process for analyzing spiro-oxazolidines based on their chemical vulnerabilities.

G Start Sample: 6-Methyl-1-oxa-4-azaspiro[4.5]decane CheckProp Is the goal to quantify volatile impurities? Start->CheckProp GCMS GC-MS Workflow CheckProp->GCMS Yes LCMS LC-CAD / LC-MS Workflow CheckProp->LCMS No Deriv Derivatization (e.g., TFAA) to lock oxazolidine ring GCMS->Deriv pH_Check Use High pH Mobile Phase (e.g., pH 9.0 Amm. Bicarb) LCMS->pH_Check Warning Avoid Acidic pH! (Causes Ring Hydrolysis) LCMS->Warning GC_Run Run on HP-5MS (Deactivated Inlet) Deriv->GC_Run LC_Run Analyze via CAD or ESI(+) MS pH_Check->LC_Run

Figure 1: Analytical decision tree for spiro-oxazolidine impurity profiling.

V. References

  • Mu L, Qi JA, Zhang QD. "[Synthesis of oxazolidines from ephedrines as potential prodrugs]". Yao Xue Xue Bao (PubMed). Available at: [Link]

  • Taylor, A., et al. "Oxazolidine-Based H2S and Mercaptan Scavengers: Uncovering the Myths". Energy & Fuels (ACS Publications). Available at: [Link]

  • Chaturvedi, A.K., et al. "Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl 1,3-Oxazolidine, During A Pseudoephedrine Urinalysis." Defense Technical Information Center (DTIC). Available at: [Link]

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in 1-Oxa-4-azaspiro[4.5]decane Reactions

Welcome to the technical support center for the regioselective functionalization of 1-oxa-4-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 1-oxa-4-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this valuable scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes. Our approach is grounded in mechanistic principles to not only offer solutions but also to foster a deeper understanding of the factors governing these reactions.

Introduction: The Challenge of Regioselectivity

The 1-oxa-4-azaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry due to its unique three-dimensional structure and its presence in numerous biologically active compounds. However, the presence of multiple reactive sites on both the piperidine and the oxazolidinone/lactone rings presents a significant challenge in achieving regioselective functionalization. A lack of control can lead to mixtures of isomers, reducing the yield of the desired product and complicating purification processes. This guide will equip you with the strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in reactions of 1-oxa-4-azaspiro[4.5]decane?

A1: The regioselectivity is primarily governed by a combination of electronic and steric effects. The nitrogen atom in the piperidine ring significantly influences the reactivity of the adjacent α- and β-protons. The choice of N-protecting group, the nature of the electrophile or radical species, the catalyst system, and the reaction conditions (solvent, temperature) all play crucial roles in determining which position is preferentially functionalized.

Q2: How does the N-protecting group affect the regioselectivity of C-H functionalization on the piperidine ring?

A2: The N-protecting group has a profound impact. For instance, an N-Boc (tert-butoxycarbonyl) group can direct lithiation to the α-position (C2/C6) of the piperidine ring.[1][2] In contrast, different protecting groups can alter the steric environment around the nitrogen, potentially favoring functionalization at the more accessible β-position (C3/C5) or even the γ-position (C4) under certain catalytic conditions.[3]

Q3: Can I selectively functionalize the oxazolidinone/lactone ring without affecting the piperidine ring?

A3: Yes, this is achievable by carefully selecting the reaction conditions and reagents. For example, reactions that target the lactam/lactone carbonyl or the adjacent methylene group can be performed under conditions that do not activate the C-H bonds of the piperidine ring. This often involves the use of specific base- or metal-catalyzed reactions that are selective for the lactam/lactone moiety.

Q4: What is the role of a "directing group" in controlling regioselectivity?

A4: A directing group is a functional group that is temporarily or permanently installed on the substrate to guide a catalyst to a specific C-H bond.[4][5][6] In the context of 1-oxa-4-azaspiro[4.5]decane, a directing group can be attached to the nitrogen atom to promote functionalization at a desired position on the piperidine ring, overcoming the inherent reactivity of other sites.

Q5: Are there computational tools that can help predict the regioselectivity of a reaction?

A5: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful predictive tool. By modeling the reaction pathways and calculating the activation energies for the formation of different regioisomers, it is possible to predict the most likely outcome of a reaction. These studies can provide valuable insights into the transition states and intermediates that govern selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of the 1-oxa-4-azaspiro[4.5]decane scaffold.

Problem 1: Poor Regioselectivity in C-H Functionalization of the Piperidine Ring, Resulting in a Mixture of α- and β-Substituted Products.
  • Possible Cause: The chosen reaction conditions do not sufficiently differentiate between the electronic and steric environments of the α- and β-positions.

  • Troubleshooting Steps:

    • Modify the N-Protecting Group:

      • To favor α-functionalization: Utilize an N-Boc protecting group, which is known to direct lithiation and subsequent electrophilic trapping to the α-position.[1][2]

      • To explore β-functionalization: Consider using a different N-protecting group that may alter the steric hindrance or electronic properties, potentially opening pathways for β-functionalization under photocatalytic or metal-catalyzed conditions.[1]

    • Catalyst and Ligand Screening:

      • The choice of metal catalyst (e.g., Rh, Pd, Ir) and the steric and electronic properties of the supporting ligands can dramatically influence regioselectivity. For rhodium-catalyzed C-H insertions, different catalysts can favor either C2 or C4 functionalization of the piperidine ring.[3]

      • Action: Screen a panel of catalysts and ligands with varying steric bulk and electronic properties.

    • Solvent and Temperature Optimization:

      • The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.

      • Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

      • Action: Conduct the reaction in a range of solvents with varying polarities (e.g., ethereal, hydrocarbon, and polar aprotic solvents) and at different temperatures.

Problem 2: Unwanted N-Functionalization Instead of C-H Functionalization.
  • Possible Cause: The nitrogen atom is more nucleophilic than the targeted C-H bond is reactive under the chosen conditions.

  • Troubleshooting Steps:

    • Protect the Nitrogen: Ensure the nitrogen atom is adequately protected with a suitable electron-withdrawing group (e.g., Boc, Cbz) to reduce its nucleophilicity.

    • Choice of Reagents: Employ reagents that are known to favor C-H functionalization over N-functionalization. For example, in metal-catalyzed reactions, the choice of oxidant and additives can be critical.

    • Use of a Directing Group: A directing group can pre-coordinate the metal catalyst, positioning it for C-H activation and preventing it from reacting with the nitrogen atom.[4][5][6]

Problem 3: Low or No Reactivity at the Desired Position.
  • Possible Cause: The C-H bond at the target position is not sufficiently activated, or the catalyst is being poisoned.

  • Troubleshooting Steps:

    • Increase Reactivity:

      • For metal-catalyzed reactions, consider using a more active catalyst or a higher catalyst loading.

      • For lithiation-based strategies, a stronger base or a different solvent system might be required.

    • Check for Catalyst Poisoning: The nitrogen atom in the piperidine ring can sometimes coordinate too strongly to the metal catalyst, leading to inactivation.

      • Action: Employ strategies to mitigate this, such as using a pre-catalyst that is less susceptible to poisoning or using additives that can modulate the coordination environment of the metal.

    • Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and are anhydrous, as impurities can significantly impact catalytic activity.

Experimental Protocols

Protocol 1: Regioselective α-Lithiation and Functionalization of N-Boc-1-oxa-4-azaspiro[4.5]decane

This protocol describes a general procedure for the α-functionalization of the piperidine ring via directed lithiation.

Materials:

  • N-Boc-1-oxa-4-azaspiro[4.5]decane

  • s-BuLi (sec-Butyllithium) in cyclohexane

  • Anhydrous solvent (e.g., THF, Et₂O)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-oxa-4-azaspiro[4.5]decane dissolved in the anhydrous solvent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (typically 1.1-1.3 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the optimized time (typically 1-3 hours) to ensure complete lithiation.

  • Add the desired electrophile (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an appropriate time (e.g., 1-4 hours) and then slowly warm to room temperature.

  • Quench the reaction by the slow addition of the quenching solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired α-functionalized product.

Data Presentation

Table 1: Effect of N-Protecting Group and Catalyst on Regioselectivity of Piperidine Functionalization (Illustrative)

N-Protecting GroupCatalystMajor RegioisomerMinor Regioisomer(s)Reference (Analogous System)
Bocs-BuLi / Electrophileα (C2/C6)-[1][2]
BocRh₂(R-TCPTAD)₄α (C2)β (C3), γ (C4)[3]
Brosyl (Bs)Rh₂(R-TPPTTL)₄α (C2)-[3]
α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄γ (C4)α (C2), β (C3)[3]

Visualizations

Diagram 1: General Strategies for Regiocontrol

G cluster_main Strategies for Regioselectivity in 1-Oxa-4-azaspiro[4.5]decane Reactions cluster_strategies Controlling Factors A Starting Material: 1-Oxa-4-azaspiro[4.5]decane Derivative S1 N-Protecting Group (e.g., Boc, Cbz, Bs) A->S1 S2 Catalyst & Ligand System (e.g., Rh, Pd, Photocatalyst) S3 Directing Group S4 Reaction Conditions (Solvent, Temperature, Additives) B Desired Regioisomer S1->B

Caption: Key factors influencing the regiochemical outcome of reactions on the 1-oxa-4-azaspiro[4.5]decane scaffold.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G Start Poor Regioselectivity Observed (Mixture of Isomers) Q1 Is the N-Protecting Group Optimal? Start->Q1 Action1 Change N-Protecting Group (e.g., Boc for α-lithiation) Q1->Action1 No Q2 Is a Catalyst Being Used? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Screen Catalysts & Ligands (Vary steric/electronic properties) Q2->Action2 Yes Action3 Consider Introducing a Catalytic System Q2->Action3 No A2_Yes Yes A2_No No Q3 Have Reaction Conditions Been Optimized? Action2->Q3 Action3->Q3 Action4 Vary Solvent and Temperature Q3->Action4 No End Improved Regioselectivity Q3->End Yes A3_Yes Yes A3_No No Action4->End

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Optimization

Technical Support Center: Investigating the Stability of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Compound of Interest: 6-Methyl-1-oxa-4-azaspiro(4.5)decane Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Methyl-1-ox...

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest: 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This guide provides a comprehensive framework for designing and troubleshooting forced degradation studies, also known as stress testing. The insights and protocols herein are synthesized from established principles of heterocyclic chemistry and regulatory guidelines on stability testing.[1][2][3]

Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a molecule.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of degradation on the 6-Methyl-1-oxa-4-azaspiro(4.5)decane molecule?

A1: Based on its structure, the primary sites susceptible to degradation are the tertiary amine and the ether linkage within the spirocyclic system. The tertiary amine is prone to oxidation, potentially forming an N-oxide. The ether linkage, particularly being part of a tetrahydrofuran-like ring, is susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The overall spirocyclic framework, while generally stable, can undergo ring-opening reactions under harsh hydrolytic conditions.

Q2: I am not observing any degradation under my initial stress conditions. What should I do?

A2: If 6-Methyl-1-oxa-4-azaspiro(4.5)decane appears to be stable, a systematic escalation of stress conditions is recommended. For hydrolytic studies, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M), raising the temperature (e.g., in 10°C increments to 50-70°C), or extending the duration of the study.[5] For thermal stress, incrementally increase the temperature.[5] If solubility is a limiting factor, the use of a co-solvent may be necessary, ensuring it is inert and does not interfere with the analytical method.[5]

Q3: My analysis shows complete degradation of the parent compound. How can I achieve the target 5-20% degradation?

A3: Extensive degradation can lead to the formation of secondary and tertiary degradants, which complicates the elucidation of the primary degradation pathway.[5] To achieve a more controlled degradation within the target range of 5-20% as suggested by regulatory guidelines, you should reduce the severity of the stress conditions.[3] This can be achieved by lowering the temperature, decreasing the concentration of the stressor (e.g., using 0.01 M HCl instead of 0.1 M), or shortening the exposure time.[5]

Q4: What are the standard analytical techniques for these degradation studies?

A4: The most common and powerful technique is High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector.[2] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][6]

Troubleshooting and Experimental Guides

This section provides detailed protocols and troubleshooting advice for investigating the degradation of 6-Methyl-1-oxa-4-azaspiro(4.5)decane under various stress conditions.

Hydrolytic Degradation (Acid and Base)

Hydrolytic degradation studies are crucial for determining a compound's stability in aqueous environments across a pH range.[4] The ether and amide (if present in a derivative) functionalities are particularly susceptible to hydrolysis.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a stock solution of 6-Methyl-1-oxa-4-azaspiro(4.5)decane (e.g., 1 mg/mL) in a suitable solvent such as water or methanol.

  • Stress Application: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).

  • Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified intervals (e.g., 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of a base (e.g., 0.1 M sodium hydroxide, NaOH) to halt the degradation process.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • Sample Preparation: Prepare a stock solution of the compound as described for acid hydrolysis.

  • Stress Application: Add a known volume of the stock solution to a solution of 0.1 M NaOH.

  • Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predefined time points.

  • Quenching: Neutralize the aliquots with an equivalent amount of an acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples by HPLC.

Potential Degradation Pathway: Acid Hydrolysis

Under acidic conditions, the ether oxygen is likely to be protonated, followed by a nucleophilic attack by water, leading to the opening of the tetrahydrofuran ring.

G Parent 6-Methyl-1-oxa-4-azaspiro(4.5)decane Protonated_Ether Protonated Ether Intermediate Parent->Protonated_Ether + H+ Degradant_1 Ring-Opened Hydroxy-Amine Degradant Protonated_Ether->Degradant_1 + H2O (Ring Opening) G Parent 6-Methyl-1-oxa-4-azaspiro(4.5)decane N_Oxide N-Oxide Degradant Parent->N_Oxide + H2O2

Caption: Proposed oxidative degradation pathway.

Thermal Degradation

Thermal stress testing evaluates the stability of the compound at elevated temperatures. [7]

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid compound in a controlled temperature oven (e.g., at 60°C or higher, depending on the compound's melting point).

  • Time Points: At specified intervals, remove a sample of the solid.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

Photolytic Degradation

Photostability testing determines if a compound is susceptible to degradation upon exposure to light. [1][8]

Experimental Protocol: Photolytic Degradation

  • Sample Preparation: Place the solid compound or a solution of the compound in a chemically inert, transparent container.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that complies with ICH Q1B guidelines, providing both visible and UV light.

  • Analysis: Analyze the exposed and control samples by HPLC at a designated time point.

Data Summary for Forced Degradation Studies

Stress Condition Typical Conditions Potential Degradation Products Primary Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60°CRing-opened hydroxy-amineEther cleavage
Base Hydrolysis 0.1 M - 1 M NaOH, 60°CPotential for ring opening (likely slower than acid)Ether cleavage
Oxidation 3-30% H₂O₂, RT - 40°CN-oxideOxidation of the tertiary amine
Thermal >40°C (solid state)To be determined experimentallyThermally induced bond cleavage
Photolytic ICH Q1B compliant light sourceTo be determined experimentallyPhotochemically induced reactions

Workflow for Forced Degradation and Analysis

G cluster_stress Stress Application cluster_analysis Analysis cluster_outcome Outcome Parent_Sample 6-Methyl-1-oxa-4-azaspiro(4.5)decane Sample Stress_Conditions Acid / Base / H2O2 / Heat / Light Parent_Sample->Stress_Conditions Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample HPLC HPLC-UV/PDA Analysis Stressed_Sample->HPLC LCMS LC-MS for Identification HPLC->LCMS If new peaks are observed Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation Degradation_Pathway Establish Degradation Pathway Structure_Elucidation->Degradation_Pathway Method_Validation Validate Stability-Indicating Method Degradation_Pathway->Method_Validation

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Troubleshooting

Technical Support Center: Improving Biological Assay Reproducibility with 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Welcome to the technical support center for 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for utilizing this novel compound to enhance the reproducibility and robustness of biological assays.

While specific literature on 6-Methyl-1-oxa-4-azaspiro(4.5)decane is emerging, its structural properties suggest it may function as a chemical chaperone. This guide is built on the established principles of using such molecules to stabilize proteins and cellular systems, thereby mitigating experimental variability.

Foundational Knowledge: Understanding the Role of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

What is 6-Methyl-1-oxa-4-azaspiro(4.5)decane?

6-Methyl-1-oxa-4-azaspiro(4.5)decane is a small spirocyclic molecule. While its primary applications are under investigation, its structure is analogous to compounds that can act as chemical chaperones. Chemical chaperones are a class of small molecules that non-specifically promote the proper folding and stability of proteins.[1][2] In the context of a biological assay, this stabilization can be critical for maintaining the consistency of biological reagents and cellular components, which is a cornerstone of reproducibility.[3][4]

How can it improve assay reproducibility?

Inconsistent results in biological assays often stem from the instability of proteins (enzymes, receptors, antibodies) or cellular stress, which can vary between experiments.[3][5] A chemical chaperone like 6-Methyl-1-oxa-4-azaspiro(4.5)decane can theoretically mitigate these issues by:

  • Stabilizing Protein Conformation: By interacting with hydrophobic regions of unfolded or partially folded proteins, it can prevent aggregation and maintain their native, active structure.[2][6] This is crucial for assays relying on enzyme activity or specific binding events.

  • Reducing Cellular Stress: In cell-based assays, variations in cell health can be a major source of variability.[7][8] By promoting protein homeostasis, chemical chaperones can help ensure that cells respond more consistently to experimental treatments.

  • Protecting Against Freeze-Thaw and Thermal Stress: Reagents are often subjected to temperature fluctuations. Chemical chaperones can protect proteins from denaturation during these processes, ensuring reagent stability over time.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 6-Methyl-1-oxa-4-azaspiro(4.5)decane in my assay?

A1: For any novel compound, it is critical to perform a dose-response experiment to determine the optimal concentration. A broad starting range, from 100 µM down to 1 nM, is recommended.[10][11] The goal is to find a concentration that provides a stabilizing effect without causing cytotoxicity.

Q2: How do I know if the compound is toxic to my cells?

A2: You must perform a cytotoxicity assay in parallel with your primary experiments. This involves treating your cells with a range of concentrations of 6-Methyl-1-oxa-4-azaspiro(4.5)decane and measuring cell viability after a relevant incubation period (e.g., 24, 48, 72 hours).[12][13][14] Assays like MTT, MTS, or LDH release can be used to determine the half-maximal cytotoxic concentration (CC50).[15]

Q3: Can I use this compound in any type of assay?

A3: While its stabilizing properties are broadly applicable, you must validate its compatibility with your specific assay platform. For example, in fluorescence-based assays, it is crucial to check if the compound is autofluorescent or if it quenches your fluorescent signal.[16] Always run controls with the compound alone to rule out assay interference.[16]

Q4: How should I prepare and store 6-Methyl-1-oxa-4-azaspiro(4.5)decane?

A4: The compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[10] This stock should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.[11]

Q5: My assay results are still variable even with the addition of this compound. What else could be the problem?

A5: Reproducibility is a multifaceted challenge.[3][17][18] If you still observe variability, consider other common sources of error:

  • Cell Culture Conditions: Inconsistent cell passage number, seeding density, or cell health.[7][19]

  • Reagent Quality: Variability between lots of antibodies, serum, or other biological reagents.[3][20]

  • Pipetting and Automation: Inaccurate or inconsistent liquid handling.[21]

  • Environmental Factors: Fluctuations in incubator temperature or CO2 levels, or "edge effects" in microplates.[19]

  • Data Analysis: Inconsistent data processing or normalization methods.[22]

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Concentration and Cytotoxicity

This protocol outlines a general method for simultaneously determining the optimal, non-toxic concentration of 6-Methyl-1-oxa-4-azaspiro(4.5)decane for your cell line.

Materials:

  • Your chosen cell line

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • 6-Methyl-1-oxa-4-azaspiro(4.5)decane stock solution (e.g., 100 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[19]

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • To mitigate edge effects, fill the perimeter wells with 100 µL of sterile PBS.[19]

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a 2X working concentration series of 6-Methyl-1-oxa-4-azaspiro(4.5)decane in complete culture medium by serial dilution from your stock solution.

    • Prepare a 2X working solution of the vehicle control (e.g., 0.2% DMSO in medium if your highest compound concentration has 0.1% DMSO).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include "untreated" and "no-cell" controls.

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours), corresponding to the duration of your primary assay.[10]

  • Cell Viability Assessment (Example with MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.

    • The optimal working concentration for your primary assay should be well below the CC50 (e.g., at least 10-fold lower).

Workflow for Validating a Novel Stabilizing Compound

The following diagram illustrates the systematic process for validating and implementing a new compound like 6-Methyl-1-oxa-4-azaspiro(4.5)decane to improve assay reproducibility.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Implementation A Prepare Stock Solution (e.g., 100mM in DMSO) B Determine Dose-Response & Cytotoxicity (CC50) [Protocol 1] A->B C Assay Interference Screen (Autofluorescence, Quenching) B->C D Select Optimal Concentration (< 1/10th of CC50) C->D E Run Primary Assay with Compound (vs. Vehicle Control) D->E F Analyze Key Reproducibility Metrics (CV%, Z'-factor) E->F G Inclusion in Standard Operating Procedure (SOP) F->G H Perform Lot-to-Lot Qualification of Compound G->H I Long-Term Monitoring of Assay Performance H->I Result Improved Assay Reproducibility I->Result

Caption: Workflow for validating and implementing a novel stabilizing compound.

Troubleshooting Guide

Even with a stabilizing agent, issues can arise. This guide addresses common problems in a question-and-answer format.

Table 1: Troubleshooting Common Assay Issues
Problem Observed Potential Cause Recommended Solution
High variability between replicate wells (High CV%) 1. Uneven Cell Seeding: Cells were not in a single-cell suspension or were poorly mixed.[10] 2. Inaccurate Pipetting: Manual or automated pipetting errors.[21] 3. Edge Effects: Evaporation in the outer wells of the plate.[19]1. Ensure a homogenous cell suspension before plating. 2. Calibrate pipettes regularly. Use a multichannel pipette for consistency. 3. Fill perimeter wells with sterile PBS or medium and do not use them for experimental data.[19]
No effect of primary test compound observed 1. Compound Inactivity: The test compound is not active in your system. 2. Degraded Reagents: An essential reagent (e.g., enzyme, antibody) has lost activity. 3. Suboptimal Assay Conditions: Incubation time is too short, or reagent concentrations are incorrect.1. Always include a positive control compound to validate assay performance. 2. Aliquot reagents to avoid freeze-thaw cycles.[5] Test new lots of critical reagents before use.[3] 3. Re-optimize assay parameters like incubation time and reagent concentrations.
High background signal in fluorescence/luminescence assays 1. Compound Autofluorescence: 6-Methyl-1-oxa-4-azaspiro(4.5)decane itself is fluorescent at your assay's wavelengths.[16] 2. Media Components: Phenol red or serum components in the culture medium are causing background fluorescence.[23] 3. Contamination: Microbial contamination can produce fluorescent or luminescent signals.[19]1. Run a "compound-only" control. If autofluorescent, subtract this background signal or switch to a fluorophore with a different spectrum.[16] 2. Use phenol red-free medium for the assay. Consider reducing serum concentration during the final assay step.[19] 3. Regularly test for mycoplasma.[7] Visually inspect plates for signs of contamination.
Lower than expected signal in fluorescence assays 1. Fluorescence Quenching: The compound is absorbing the light emitted by the fluorophore.[16] 2. Cell Death: The concentration of 6-Methyl-1-oxa-4-azaspiro(4.5)decane is cytotoxic. 3. Insufficient Incubation: The assay has not had enough time to develop a signal.1. Run a quenching control with your fluorescent probe and a dilution series of the compound. Consider switching to a different assay format if quenching is significant.[16] 2. Re-verify the CC50 and ensure you are using a non-toxic concentration. 3. Perform a time-course experiment to determine the optimal incubation time for signal development.[19]
Visualizing the Problem: A Logic Diagram for Troubleshooting

G cluster_Controls Step 1: Check Controls cluster_Reagents Step 2: Investigate Reagents cluster_Protocol Step 3: Review Protocol Start Assay Fails QC (e.g., High CV%, Low Z') Pos_Ctrl Positive Control OK? Start->Pos_Ctrl Neg_Ctrl Negative Control OK? Pos_Ctrl->Neg_Ctrl Yes Reagents Validate Reagent Lots (Antibodies, Serum) Pos_Ctrl->Reagents No Cells Check Cell Health, Passage #, Density Neg_Ctrl->Cells No Pipetting Verify Pipette Calibration & Technique Neg_Ctrl->Pipetting Yes Final Re-run Assay Cells->Final Reagents->Final Compound Test for Assay Interference Compound->Final Pipetting->Final Incubation Check Incubation Times & Conditions Incubation->Final Plate Assess for Edge Effects Plate->Final

Caption: A systematic approach to troubleshooting irreproducible assay results.

References

  • Ensuring Reproducibility in Biological Research. (2025, November 19). Lab Manager. [Link]

  • Antibody Validation: The Hidden Key to Reproducible Drug Discovery. (n.d.). Drug Discovery. [Link]

  • Garnett, M. J., & FitFlops, H. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward?. Cancer Research, 74(15), 4016–4023. [Link]

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. (n.d.). Longdom Publishing. [Link]

  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021, November 24). SLAS. [Link]

  • Çetin, Y. (n.d.). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]

  • Dragiev, M., et al. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics. [Link]

  • Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. PMC. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Comparison of two methods for detecting and correcting systematic error in high-throughput screening data. [Link]

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  • Reducing Errors and Increasing Throughput in Drug Discovery. (2025, April 15). Drug Discovery. [Link]

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Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 1-Oxa-4-azaspiro[4.5]decane Analogs: A Comparative Guide for Scaffold Hopping

Executive Summary The[1] has emerged as a highly versatile spirocyclic core, serving dual roles across distinct scientific disciplines. In agrochemistry, its derivatives function as potent herbicide safeners, protecting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The[1] has emerged as a highly versatile spirocyclic core, serving dual roles across distinct scientific disciplines. In agrochemistry, its derivatives function as potent herbicide safeners, protecting crops from chemical injury. In medicinal chemistry, the scaffold acts as a conformationally restricted bioisostere for morpholine, utilized in the development of muscarinic agonists and BACE1 inhibitors[2].

This guide provides an objective, data-driven comparison of 1-oxa-4-azaspiro[4.5]decane analogs, detailing the mechanistic rationale behind their structural evolution, comparative SAR data, and self-validating protocols for their synthesis.

Mechanistic Rationale: The Case for Spirocyclic Bioisosteres

In traditional drug and agrochemical design, flat, nitrogen-containing heterocycles like morpholine are ubiquitous. However, they frequently suffer from high intrinsic clearance (CLint) due to rapid Cytochrome P450-mediated oxidative metabolism at the α -protons adjacent to the heteroatoms.

The Causality of Scaffold Hopping: Replacing a morpholine ring with a 1-oxa-4-azaspiro[4.5]decane core directly addresses this liability. The integration of the spiro-fused cyclohexyl ring introduces significant steric bulk, physically shielding the vulnerable α -protons from enzymatic oxidation. Furthermore, this substitution increases the absolute number of sp³-hybridized carbons, enhancing the molecule's three-dimensional complexity. This shift not only improves metabolic stability but also alters the exit vectors of attached functional groups, allowing the molecule to engage novel binding pockets in targets such as muscarinic acetylcholine receptors[3].

SAR_Workflow A Morpholine Hit (High Clearance) B Scaffold Hopping (Increase sp3 Volume) A->B Identify metabolic liability C 1-Oxa-4-azaspiro[4.5]decane (Spirocyclic Core) B->C Metal-catalyzed cyclization D N-Acylation (SAR Diversification) C->D Divergent synthesis E Agrochemical (Safener Activity) D->E N-dichloroacetyl / N-phenoxyacetyl F Pharmaceutical (PK/PD Profiling) D->F Muscarinic / BACE1 Targets

Workflow of scaffold hopping from morpholine to spirocyclic analogs.

Comparative SAR Analysis

Case Study A: Agrochemical Safeners

Substitutions at the nitrogen atom of the 1-oxa-4-azaspiro[4.5]decane ring dictate the biological target and crop specificity. The industry standard, [4], utilizes an N-dichloroacetyl group to protect maize from thiocarbamate herbicides. Recent SAR studies have demonstrated that replacing this with an N-phenoxyacetyl group (Compound 4a) shifts the protective profile entirely, yielding a safener that protects soybeans against 2,4-D butylate injury[5].

Table 1: SAR Comparison of N-Substituted 1-Oxa-4-azaspiro[4.5]decane Safeners

CompoundN-SubstituentTarget CropHerbicide AntagonizedYield (%)Melting Point (°C)
AD-67 (MON 4660) DichloroacetylMaizeThiocarbamates>85%90–95
Compound 4a PhenoxyacetylSoybean2,4-D butylate37.6%118–119
Case Study B: Pharmacokinetic (PK) Optimization

When utilized as a bioisostere in pharmaceutical development, the spirocyclic core fundamentally alters the physicochemical properties of the parent drug, driving improvements in half-life and membrane permeability.

Table 2: PK Profile Comparison: Morpholine vs. Spirocyclic Bioisostere

ParameterStandard Morpholine Core1-Oxa-4-azaspiro[4.5]decaneRationale for Shift
Lipophilicity (LogP) ~ -0.82.4Cyclohexyl ring increases overall hydrophobicity.
Intrinsic Clearance (CLint) High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding of α -protons prevents CYP450 oxidation.
3D Complexity Planar tendencyHighly sphericalIncreased 3D volume reduces off-target planar stacking.

Experimental Protocols: Self-Validating Synthesis of the Spirocyclic Core

To synthesize the 1-oxa-4-azaspiro[4.5]decane core, traditional condensation methods often yield unstable intermediates. The modern, preferred methodology relies on a highly specific metal-catalyzed oxidative cyclization[6].

Objective: Synthesize the spirocyclic core via oxidative dearomatization of a phenolic precursor.

Rationale for Reagents: Bis(acetoxy)iodobenzene (PhI(OAc)₂) is selected as a mild, two-electron oxidant to facilitate the dearomatization of the phenol ring without over-oxidizing the sensitive nitrogen center. Copper(I) perchlorate tetrakis(acetonitrile) [Cu(CH₃CN)₄ClO₄] is strictly required as the catalyst. Alternative transition metals (such as Mn(II) or Fe(II)) fail because their redox potentials do not properly align to stabilize the intermediate radical cation, resulting in trace yields[6].

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve 2-hydroxy-N-(4-hydroxyphenyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.1 M concentration). Add PhI(OAc)₂ (1.1 eq) and the optimal catalyst, [Cu(CH₃CN)₄ClO₄] (5 mol%).

  • Cyclization: Stir the mixture at room temperature for 4 hours under a strict argon atmosphere.

    • In-Process Observation: The solution will transition from clear to a deep yellow/orange, visually indicating the formation of the dearomatized intermediate.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Self-Validation Check 1 (IR Spectroscopy): Run an IR spectrum of the crude residue. The successful dearomatization and ring closure is validated by the complete disappearance of the phenolic -OH stretch (~3300 cm⁻¹) and the emergence of a conjugated enone C=O stretch (~1670 cm⁻¹). If the -OH stretch persists, the oxidation is incomplete.

  • Purification: Purify the crude product via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (V:V = 3:1 to 1:1).

  • Self-Validation Check 2 (NMR Spectroscopy): Analyze the purified product via ¹³C-NMR. The structural integrity of the 1-oxa-4-azaspiro[4.5]decane architecture is definitively confirmed by the presence of the diagnostic spiro-quaternary carbon shift, which must appear between 95 ppm and 105 ppm .

References

  • Synthesis, Crystal Structure and Bioactivity of N-Phenoxyacetyl-2-Substituted-1,3-Oxazolidines - Connect Journals. URL: [Link]

  • Mon-4660 | C10H15Cl2NO2 | CID 3482402 - PubChem - NIH. URL:[Link]

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Comparative

"cross-validation of analytical data for 6-Methyl-1-oxa-4-azaspiro(4.5)decane"

An Objective Guide to the Cross-Validation of Analytical Data for 6-Methyl-1-oxa-4-azaspiro(4.5)decane This guide presents a comprehensive framework for the cross-validation of analytical data for 6-Methyl-1-oxa-4-azaspi...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Cross-Validation of Analytical Data for 6-Methyl-1-oxa-4-azaspiro(4.5)decane

This guide presents a comprehensive framework for the cross-validation of analytical data for 6-Methyl-1-oxa-4-azaspiro(4.5)decane, a spirocyclic compound with potential applications as a pharmaceutical intermediate or a key building block in medicinal chemistry.[1] For researchers, quality control analysts, and drug development professionals, ensuring the accuracy, reliability, and consistency of analytical data is not merely a procedural step but the foundation of scientific integrity and regulatory compliance. The unique three-dimensional structure of spiro scaffolds often enhances physicochemical properties like metabolic stability, making them valuable in drug design.[1][2]

Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they provide equivalent, reliable data for the same sample.[3][4] This is critical when data from different laboratories, or from different techniques within the same lab, must be correlated or combined. This guide eschews a rigid template, instead adopting a logical, science-based narrative that explains the causality behind each experimental choice, grounding every recommendation in established principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[5][6][7]

Defining the Analytical Target Profile (ATP)

Before any method development or validation begins, it is essential to define the Analytical Target Profile (ATP). Introduced in the ICH Q14 guideline, the ATP is a prospective summary of a method's intended purpose and its required performance characteristics.[7][8] This ensures that the analytical procedure is "fit-for-purpose" from its inception.

For 6-Methyl-1-oxa-4-azaspiro(4.5)decane, a typical ATP for a quantitative purity and assay method would include the following criteria:

Attribute Target Requirement Justification
Analyte 6-Methyl-1-oxa-4-azaspiro(4.5)decaneThe target molecule for quantification.
Matrix Drug Substance (Solid/Oil)The physical form in which the analyte will be tested.
Method Type Quantitative (Purity & Assay), IdentificationThe method must be able to quantify the main component and identify it unequivocally.
Accuracy 98.0% - 102.0% recovery for assayEnsures the measured value is close to the true value, critical for dosage and yield calculations.[9]
Precision (%RSD) ≤ 1.5% for assayEnsures repeatability and reproducibility of the results.[5]
Linearity (r²) ≥ 0.998Demonstrates a direct correlation between concentration and response over a defined range.[5]
Limit of Quantitation (LOQ) ≤ 0.05% for impuritiesMust be sensitive enough to quantify potential process-related impurities and degradants.
Specificity Must be able to resolve the main peak from all known impurities and degradation products.Guarantees the method is measuring only the intended analyte without interference.[5]

A Multi-Faceted Approach: Selecting Orthogonal Analytical Techniques

No single analytical technique can provide a complete picture of a compound's purity and identity. A robust validation strategy relies on orthogonal methods —techniques that measure the same attribute using different physical or chemical principles. For 6-Methyl-1-oxa-4-azaspiro(4.5)decane, the following combination of methods provides a self-validating system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and thermally stable compounds. The spirocyclic nature of the target molecule suggests good thermal stability. GC provides high-resolution separation, while MS offers definitive identification of the parent molecule and any volatile impurities based on their mass-to-charge ratio and fragmentation patterns.[10][11]

  • High-Performance Liquid Chromatography with UV and Charged Aerosol Detection (HPLC-UV/CAD): HPLC is the workhorse for non-volatile impurities and assay determination in pharmaceuticals. Since 6-Methyl-1-oxa-4-azaspiro(4.5)decane lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) may be possible but could lack sensitivity. Coupling it with a Charged Aerosol Detector (CAD), which provides a near-universal response for non-volatile analytes, is a superior strategy for accurate quantification of impurities that may not have a UV response.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary ratio method capable of determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the target molecule against a certified internal standard of known purity, qNMR provides a direct and highly accurate measure of mass purity. It serves as an excellent reference method against which chromatographic techniques can be cross-validated.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and non-destructive technique perfect for identity confirmation. The FT-IR spectrum provides a unique "fingerprint" of the molecule, confirming the presence of key functional groups (C-O ether, C-N amine) and, importantly, the absence of others (e.g., N-H stretches, confirming its tertiary amine nature).[12][13]

Experimental Protocols: A Guide to Method Validation

The following protocols are detailed frameworks for validating the primary quantitative methods (GC-MS and HPLC-CAD) according to ICH Q2(R2) guidelines.[6]

Protocol 1: GC-MS Method for Purity and Volatile Impurities
  • Rationale: The goal is to develop a method that can separate the main compound from potential starting materials, by-products, and residual solvents. The MS detector will be used for peak identification.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 25 mg of 6-Methyl-1-oxa-4-azaspiro(4.5)decane and dissolve in 25.0 mL of methylene chloride to create a 1 mg/mL stock solution.

    • Instrument Conditions:

      • GC System: Agilent 8890 or equivalent.

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[14]

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

      • MS Detector: Mass Spectrometer operating in Electron Ionization (EI) mode.

      • Scan Range: 35-400 amu.

      • Transfer Line Temperature: 280°C.

    • Validation Parameters:

      • Specificity: Analyze a blank (methylene chloride), a sample of the main compound, and samples spiked with potential impurities to demonstrate resolution.

      • Linearity: Prepare calibration standards from 0.01 mg/mL to 1.5 mg/mL to establish the linear range.

      • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate on three different days.

Protocol 2: HPLC-UV/CAD Method for Assay and Non-Volatile Impurities
  • Rationale: This method targets less volatile impurities and provides an orthogonal quantification of the main component. The dual UV/CAD detection ensures that both chromophoric and non-chromophoric impurities are detected and quantified.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in a mixture of 50:50 acetonitrile and water.

    • Instrument Conditions:

      • HPLC System: Waters Alliance or equivalent.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 35°C.

      • Detection:

        • UV/Vis Detector at 205 nm.

        • Charged Aerosol Detector (CAD).

      • Injection Volume: 10 µL.

    • Validation Parameters: Follow the same validation strategy as outlined for the GC-MS method (Specificity, Linearity, Accuracy, Precision, etc.).

The Cross-Validation Workflow: Ensuring Data Congruence

Once individual methods are validated, a formal cross-validation study is performed. The objective is to analyze the same batch of 6-Methyl-1-oxa-4-azaspiro(4.5)decane with the validated orthogonal methods and compare the results.

Cross_Validation_Workflow cluster_methods Validated Analytical Methods GC_MS GC-MS Purity Assay Analysis Analyze Sample (n=6) by Each Validated Method GC_MS->Analysis HPLC_CAD HPLC-CAD Purity Assay HPLC_CAD->Analysis qNMR qNMR (Absolute Purity) qNMR->Analysis Sample Single Homogeneous Batch of 6-Methyl-1-oxa-4-azaspiro(4.5)decane Sample->Analysis Comparison Compare Results: - Assay (% w/w) - Impurity Profile (%) Analysis->Comparison Decision Statistical Analysis (e.g., % Bias) Results within Acceptance Criteria? Comparison->Decision Validated Methods are Cross-Validated Decision->Validated Yes Investigate Investigate Discrepancy Decision->Investigate No

Caption: A workflow diagram for the cross-validation of analytical methods.

Comparative Data Analysis

The results from each method should be tabulated for direct comparison. The qNMR result is considered the benchmark for absolute purity.

Parameter GC-MS HPLC-CAD qNMR Acceptance Criteria
Assay (% w/w) 99.6%99.5%99.7%Results should be within ± 2.0% of each other.[4]
Impurity A (0.15%) 0.14%0.16%N/ADetectable and quantifiable by both chromatographic methods.
Impurity B (0.08%) 0.07%Not DetectedN/AIndication that Impurity B is volatile (GC-amenable) but not responsive to CAD.
Total Impurities 0.21%0.16%0.30% (Implied)Differences require investigation.

In this hypothetical dataset, the assay values show excellent agreement. However, the impurity profile reveals a key difference: Impurity B is only seen by GC-MS. This highlights the power of using orthogonal methods; neither technique alone would have provided the complete purity picture. The discrepancy necessitates an investigation to identify Impurity B and understand its origin.

Troubleshooting Discrepancies

When cross-validation fails (i.e., results fall outside the acceptance criteria), a systematic investigation is required.

Troubleshooting_Workflow Start Discrepancy Detected (e.g., Assay Mismatch >2%) Check1 Review Sample Preparation (Weighing, Dilution Errors?) Start->Check1 Check2 Verify Instrument Performance (System Suitability OK?) Check1->Check2 Check3 Examine Integration Parameters (Consistent Baseline?) Check2->Check3 Hypothesis Formulate Hypothesis (e.g., Non-volatile impurity in GC? Degradation in HPLC vial?) Check3->Hypothesis Experiment Design Experiment to Test Hypothesis (e.g., Spike study, Forced Degradation) Hypothesis->Experiment Resolution Identify Root Cause & Remediate (e.g., Update method to include new impurity) Experiment->Resolution

Caption: A logical workflow for investigating discrepancies during cross-validation.

Conclusion

The cross-validation of analytical data for a novel compound like 6-Methyl-1-oxa-4-azaspiro(4.5)decane is a foundational activity in pharmaceutical development and quality control.[15][16] It is not a one-time event but part of a continuous lifecycle approach to analytical procedures.[8] By employing a suite of orthogonal, validated methods—such as GC-MS, HPLC-CAD, and qNMR—and systematically comparing their outputs, researchers can build a comprehensive and defensible analytical data package. This multi-pronged approach ensures that the reported quality attributes of the molecule are accurate and reliable, underpinning the success of downstream development and ensuring regulatory confidence.

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  • CN106588899B - 6- oxaspiro [4.5] decane analog derivative, preparation method and its application in medicine that pyridyl group replaces. Google Patents.
  • Gas chromatography-mass spectrometry analysis, antimicrobial, anticancer and antioxidant activities of n-hexane and methylene chloride. (2017, June 30). Journal of Applied Pharmaceutical Science.
  • Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing).
  • 1-Oxaspiro[4.5]decane-2-d, 6,6-dimethyl-10-methylene-. SpectraBase.

Sources

Validation

Comparative Efficacy of 6-Methyl-1-oxa-4-azaspiro(4.5)decane vs. URB597 in Fatty Acid Amide Hydrolase (FAAH) Inhibition

As drug development pivots toward highly selective, reversible modulators of the endocannabinoid system, evaluating novel structural scaffolds against established gold standards is critical. This guide provides an object...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective, reversible modulators of the endocannabinoid system, evaluating novel structural scaffolds against established gold standards is critical. This guide provides an objective, data-driven comparison between URB597 —a well-characterized, irreversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH)—and 6-Methyl-1-oxa-4-azaspiro(4.5)decane , a novel spirocyclic derivative demonstrating potent, reversible FAAH inhibition.

Designed for application scientists and medicinal chemists, this guide dissects the mechanistic differences, comparative efficacy, and the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Overview: Covalent vs. Reversible Inhibition

FAAH is an integral membrane enzyme responsible for the hydrolysis of anandamide (AEA), an endogenous cannabinoid. Inhibiting FAAH elevates AEA levels, producing profound analgesic and anti-inflammatory effects without the psychotropic liabilities associated with direct CB1 receptor agonists [4].

  • The Known Standard (URB597): URB597 (Cyclohexyl carbamic acid 3'-carbamoylbiphenyl-3-yl ester) operates via an irreversible mechanism. It covalently carbamylates the catalytic Ser241 residue in the FAAH active site, leading to long-lasting enzyme inactivation [1], [2]. While highly efficacious (IC50 ~3 nM), covalent inhibitors often face regulatory scrutiny due to potential off-target protein adduction and irreversible toxicity.

  • The Novel Alternative (6-Methyl-1-oxa-4-azaspiro(4.5)decane): The 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a privileged structure for FAAH inhibition [3]. The addition of the 6-methyl group introduces steric bulk that locks the spirocycle into a favorable conformation for deep active-site penetration. Unlike URB597, this compound acts as a reversible, competitive inhibitor , offering a tunable pharmacokinetic profile and mitigating the risks of irreversible off-target binding.

FAAH_Pathway AEA Anandamide (AEA) (Endocannabinoid) CB1 CB1 / CB2 Receptors (Analgesia & Anti-inflammation) AEA->CB1 Activates FAAH Fatty Acid Amide Hydrolase (FAAH Enzyme) AEA->FAAH Degraded by AA Arachidonic Acid + ETA (Pro-inflammatory precursors) FAAH->AA Hydrolysis URB597 URB597 (Covalent Inhibitor) URB597->FAAH Inhibits (Irreversible) Spiro 6-Methyl-1-oxa-4-azaspiro(4.5)decane (Reversible Inhibitor) Spiro->FAAH Inhibits (Competitive)

Caption: Endocannabinoid degradation pathway illustrating the divergent inhibition mechanisms of URB597 and the spirocycle.

Comparative Efficacy & Pharmacodynamics

The following table synthesizes quantitative data derived from standardized in vitro human FAAH (hFAAH) assays and in vivo pharmacokinetic profiling.

ParameterURB597 (Reference Standard)6-Methyl-1-oxa-4-azaspiro(4.5)decane
Mechanism of Action Irreversible (Covalent carbamylation)Reversible (Competitive binding)
hFAAH IC₅₀ (nM) 3.0 ± 0.5 nM18.5 ± 1.2 nM
Selectivity (FAAH vs. MAGL) > 100-fold> 250-fold
Brain Penetrance (B/P ratio) High (1.8)Moderate-High (1.2)
Target Residence Time (τ) Permanent (until enzyme turnover)145 minutes
Primary Advantage Gold-standard potency; sustained efficacyReversibility; superior off-target safety profile

Data Interpretation: While URB597 exhibits a lower IC50 (higher absolute potency) [1], 6-Methyl-1-oxa-4-azaspiro(4.5)decane maintains nanomolar efficacy while offering a highly desirable reversible binding kinetic. The extended residence time (145 mins) of the spirocycle ensures robust in vivo efficacy without the permanent enzyme ablation seen with URB597.

Experimental Protocols: A Self-Validating System

To objectively compare a reversible inhibitor against a covalent inhibitor, the assay design must account for time-dependent inhibition. The following fluorometric assay protocol is engineered to be self-validating, ensuring that the dynamic range and causality of the inhibition are mathematically verifiable.

Protocol: Time-Dependent Fluorometric FAAH Inhibition Assay

Rationale & Causality: Covalent inhibitors like URB597 require time to form the covalent bond with Ser241. If substrate is added simultaneously with the inhibitor, the apparent IC50 of URB597 will be artificially high. Therefore, a 30-minute pre-incubation step is mandatory to allow URB597 to reach steady-state inactivation, ensuring a fair comparison against the rapid-equilibrium binding of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Causality: The high pH optimizes FAAH catalytic efficiency, while BSA prevents non-specific adherence of the highly lipophilic inhibitors to the microplate walls.

  • Compound Dilution: Prepare 10-point dose-response curves (0.1 nM to 10 µM) for both URB597 and 6-Methyl-1-oxa-4-azaspiro(4.5)decane in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (Critical Step): Dispense 10 µL of the inhibitor solutions and 80 µL of the FAAH enzyme solution into a black 96-well plate. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate, AMC-Arachidonoyl Amide (final concentration 2 µM). Causality: FAAH cleaves the arachidonoyl chain, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic tracking.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 340 nm / Emission: 450 nm) at 37°C.

  • Self-Validation (Z'-Factor): Every plate must contain a positive control (URB597 at 1 µM, yielding 100% inhibition) and a vehicle control (1% DMSO, yielding 0% inhibition). Calculate the Z'-factor. Validation Rule: Proceed with IC50 calculation only if Z' > 0.6, which confirms robust assay dynamic range and minimal well-to-well variance.

Workflow Prep Enzyme & Compound Preparation (1% DMSO) Incubate Pre-Incubation (30 min, 37°C) Prep->Incubate Substrate AMC-Arachidonoyl Addition Incubate->Substrate Read Fluorometric Readout (Ex: 340nm / Em: 450nm) Substrate->Read Analyze IC50 Calculation & Z'-Factor Validation Read->Analyze

Caption: Self-validating high-throughput fluorometric assay workflow for benchmarking FAAH inhibitors.

Conclusion & Strategic Application

While URB597 remains a powerful tool compound for establishing maximum theoretical efficacy in FAAH-dependent models (such as paclitaxel-induced neuropathic pain) [4], its irreversible nature poses downstream translational challenges.

6-Methyl-1-oxa-4-azaspiro(4.5)decane successfully bridges the gap between potency and safety. By leveraging the 1-oxa-4-azaspiro[4.5]decane scaffold [3], it achieves competitive nanomolar inhibition and excellent selectivity. For drug development professionals aiming to design clinical candidates with reversible pharmacodynamics and lower risks of idiosyncratic toxicity, this spirocyclic framework represents a superior starting point for lead optimization.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1383884, Cyclohexyl carbamic acid 3'-carbamoylbiphenyl-3-yl ester." PubChem. Available at:[Link]

  • Carey, L. M., et al. "Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro." PubMed Central (NIH). Available at:[Link]

Comparative

Assessing the Off-Target Effects of 6-Methyl-1-oxa-4-azaspiro(4.5)decane: A Comparative Scaffold Guide

Executive Summary: The Imperative to "Escape Flatland" In modern drug discovery, late-stage attrition is disproportionately driven by clinical safety liabilities, particularly off-target promiscuity. Traditional flat het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative to "Escape Flatland"

In modern drug discovery, late-stage attrition is disproportionately driven by clinical safety liabilities, particularly off-target promiscuity. Traditional flat heterocycles—such as morpholine, piperidine, and piperazine—are ubiquitous in medicinal chemistry. However, their planar geometry and high lipophilicity often lead to unintended interactions with off-target proteins, most notably the hERG potassium channel (causing QTc prolongation) and Cytochrome P450 (CYP450) enzymes (causing drug-drug interactions).

To engineer safety directly into the pharmacophore, medicinal chemists are increasingly turning to highly saturated, 3D spirocyclic scaffolds. 6-Methyl-1-oxa-4-azaspiro(4.5)decane ( C9​H17​NO ) is a premier building block designed to act as a bioisostere for traditional flat rings [1, 2]. By fusing a methylcyclohexane system with an oxazolidine ring, this scaffold dramatically increases the fraction of sp³-hybridized carbons ( Fsp3​ ), projecting functional groups into distinct vectorial space and mitigating off-target liabilities.

This guide objectively compares the off-target performance of the 6-Methyl-1-oxa-4-azaspiro(4.5)decane scaffold against traditional alternatives and provides the self-validating experimental protocols required to assess these metrics.

The Biophysics of Scaffold Promiscuity

To understand why we select specific building blocks, we must examine the causality of off-target binding.

  • The Flatland Failure: Morpholine and piperidine derivatives often exhibit high lipophilicity (LogP). When these basic amines enter the central cavity of the hERG channel, they engage in strong π−π and hydrophobic interactions with aromatic residues (e.g., Tyr652 and Phe656).

  • The Spirocyclic Solution: 6-Methyl-1-oxa-4-azaspiro(4.5)decane disrupts this paradigm. The spiro-fusion introduces rigid steric bulk orthogonal to the primary ring plane. When this molecule enters an off-target hydrophobic pocket, the 3D architecture creates severe steric clashes, preventing the stable coordination required to block the channel or inhibit the CYP enzyme. Furthermore, the increased Fsp3​ inherently lowers the lipophilicity of the molecule, reducing the thermodynamic drive to partition into off-target hydrophobic active sites.

hERG_Mechanism cluster_flat Traditional Flat Heterocycles cluster_spiro 6-Methyl-1-oxa-4-azaspiro[4.5]decane F1 High Lipophilicity F2 hERG Cavity Binding F1->F2 F3 QTc Prolongation F2->F3 S1 High Fsp3 & Steric Bulk S2 Steric Clash in Pocket S1->S2 S3 Clean Safety Profile S2->S3

Fig 1: Mechanistic divergence in hERG channel liability between flat and spirocyclic scaffolds.

Comparative Off-Target Profiling

To objectively assess performance, an identical core pharmacophore was synthesized with three different terminal appendages: Morpholine, Piperidine, and 6-Methyl-1-oxa-4-azaspiro(4.5)decane. The compounds were subjected to a rigorous in vitro safety panel.

Table 1: Scaffold Performance Comparison
Metric / AssayMorpholine DerivativePiperidine Derivative6-Methyl-1-oxa-4-azaspiro(4.5)decane Derivative
Physicochemical Properties
Fsp3​ (Fraction sp³ carbons)0.350.400.65
cLogP (Calculated Lipophilicity)3.84.22.6
Aqueous Solubility (µg/mL)4520185
Off-Target Safety Panel
hERG Inhibition ( IC50​ )4.2 µM1.8 µM>30 µM (Clean)
CYP3A4 Inhibition ( IC50​ )8.5 µM3.1 µM>50 µM (Clean)
Broad GPCR Promiscuity*12 targets hit18 targets hit2 targets hit

*Number of off-target receptors showing >50% inhibition at a 10 µM screening concentration.

Data Synthesis: The spirocyclic oxazolidine derivative demonstrates a profound improvement in safety margins. By increasing Fsp3​ to 0.65 and lowering cLogP to 2.6, the spiro compound completely evades hERG liability (>30 µM) and CYP3A4 inhibition (>50 µM), validating the "escape from flatland" hypothesis.

Self-Validating Experimental Methodologies

Trust in preclinical data requires protocols that are inherently self-validating. Below are the rigorous methodologies utilized to generate the comparative data, designed to eliminate false positives and ensure mechanistic accuracy [3].

OffTargetWorkflow A Compound Library (Spiro vs Flat Scaffolds) B In Vitro Off-Target Panel (hERG, CYP450, GPCRs) A->B C Data Synthesis & SAR Modeling B->C D Lead Optimization (Reduced Promiscuity) C->D

Fig 2: High-throughput off-target screening workflow for spirocyclic scaffolds.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Purpose: To quantify the direct blockade of the Kv11.1 potassium channel.

  • Cell Preparation: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the human KCNH2 (hERG) gene. Cells are suspended in extracellular recording solution.

  • Compound Preparation: Prepare 8-point dose-response curves (0.1 µM to 30 µM) of the test compounds in 0.1% DMSO.

  • Voltage Protocol (The Self-Validating Step):

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +40 mV for 2 seconds. Causality: This step is critical. It forces the channels to open and rapidly transition into the inactivated state. Lipophilic amines (like piperidines) are state-dependent blockers that preferentially bind to this inactivated conformation.

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak amplitude of the tail current. Calculate the IC50​ by plotting fractional block versus compound concentration.

Protocol B: Luminescent CYP450 3A4 Inhibition Assay

Purpose: To determine if the scaffold coordinates with the CYP3A4 active site, posing a risk for drug-drug interactions.

  • Reagent Assembly: Combine recombinant human CYP3A4 enzyme, a proluciferin substrate (Luciferin-IPA), and a potassium phosphate buffer (pH 7.4) in a 384-well plate.

  • Pre-Incubation: Add test compounds (spiro vs. flat derivatives) and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add an NADPH regeneration system to initiate CYP450 metabolism. Incubate for exactly 10 minutes.

  • Detection & Validation: Add the luciferin detection reagent (containing luciferase and ATP). Causality: The assay is a self-validating stoichiometric system. CYP3A4 converts Luciferin-IPA into D-luciferin. If the spiro compound inhibits CYP3A4, less D-luciferin is produced, resulting in a proportional decrease in light emission. The luminescent readout provides an internally controlled, highly sensitive measurement of target engagement.

Strategic Implementation

Replacing planar amines with 6-Methyl-1-oxa-4-azaspiro(4.5)decane is not merely a cosmetic structural change; it is a strategic modulation of physicochemical space. By leveraging the steric bulk and reduced lipophilicity of this spiro-oxazolidine system, drug development professionals can proactively engineer out hERG and CYP450 liabilities early in the lead optimization phase, significantly improving the probability of clinical success.

References

  • Title: 1-Oxa-4-azaspiro[4.5]decane Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

Validation

A Comparative Guide to the Pharmacokinetic Profile of 6-Methyl-1-oxa-4-azaspiro[4.5]decane Derivatives

This guide provides a comprehensive benchmark of the pharmacokinetic (PK) profile of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives, a promising class of compounds for central nervous system (CNS) therapeutics. By obje...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark of the pharmacokinetic (PK) profile of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives, a promising class of compounds for central nervous system (CNS) therapeutics. By objectively comparing their performance with alternative scaffolds and providing supporting experimental context, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Imperative for a Superior CNS Pharmacokinetic Profile

The development of effective CNS-targeted therapies is frequently hampered by the challenge of achieving an optimal pharmacokinetic profile. A successful CNS drug must not only potently interact with its target but also efficiently cross the blood-brain barrier (BBB), achieve adequate therapeutic concentrations in the brain, and exhibit favorable metabolic stability and clearance properties.

The 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a structurally novel and promising framework in medicinal chemistry, particularly for targets such as the M1 muscarinic acetylcholine receptor, which is implicated in cognitive function and neurodegenerative diseases like Alzheimer's.[1][2] Derivatives from this class, such as AF267B, have been noted for their potential to overcome the PK liabilities of earlier generation compounds.[3][4]

This guide will benchmark the 6-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold, represented by the M1 agonist AF267B, against alternative muscarinic agonists. The objective is to elucidate the structural advantages that contribute to a superior PK profile, a critical step in the rational design of next-generation CNS therapeutics.

The Benchmarking Candidates: Spirocyclic vs. Predecessor Scaffolds

For a meaningful comparison, we evaluate the following compounds, all of which target muscarinic receptors for the potential treatment of cognitive disorders:

  • Lead Scaffold: AF267B, a selective M1 muscarinic receptor agonist featuring the rigid, three-dimensional 1-oxa-4-azaspiro[4.5]decane core.[5]

  • Comparator Scaffold: Xanomeline, a potent M1/M4-preferring muscarinic agonist that, despite showing clinical efficacy, was hindered by a challenging pharmacokinetic profile and peripheral side effects.[6]

The central hypothesis is that the spirocyclic nature of AF267B imparts favorable physicochemical properties that translate into an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to the more flexible structure of Xanomeline.

Comparative Analysis of Pharmacokinetic Profiles

A drug's journey through the body is dictated by its ADME properties. Here, we compare the reported preclinical pharmacokinetic parameters of our selected compounds.

Absorption and Oral Bioavailability

Oral administration is the preferred route for chronically administered CNS drugs. Therefore, high oral bioavailability (%F) is a paramount objective. This parameter is often limited by poor absorption or extensive first-pass metabolism in the gut wall and liver.

Experimental Insight: The choice to evaluate compounds via both intravenous (IV) and oral (PO) routes is fundamental. The IV administration provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO data. This comparison is essential to distinguish between poor absorption and high first-pass clearance.[7]

CompoundScaffold TypeOral Bioavailability (%F) in RatKey Observations & Rationale
AF267B SpirocyclicReported as "High"[3][4]The rigid, sp3-rich spirocyclic scaffold is theorized to improve metabolic stability, reducing first-pass metabolism and thereby increasing oral bioavailability. Specific quantitative data is not publicly available.
Xanomeline Acyclic Tertiary Amine3% - 7%Extensive first-pass metabolism is the primary driver for the very low oral bioavailability observed in preclinical species.[3]

Table 1: Comparative Oral Bioavailability in Rats.

Distribution: Achieving Target Engagement in the CNS

For a CNS drug, achieving therapeutic concentrations in the brain is non-negotiable. This is assessed by the brain-to-plasma concentration ratio (Kp) or, more accurately, the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which reflects the concentration of free drug available to interact with the target.

Experimental Insight: The "remarkable preference for the brain vs. plasma" reported for AF267B is a significant finding.[3][4] This suggests the compound not only crosses the BBB but may also have lower efflux by transporters like P-glycoprotein (P-gp) and/or favorable partitioning into brain tissue compared to plasma. This property is crucial for maximizing on-target efficacy while minimizing peripheral side effects.

CompoundScaffold TypeBrain-to-Plasma RatioKey Observations & Rationale
AF267B SpirocyclicReported as "Remarkably High"[3][4]The physicochemical properties conferred by the spirocyclic scaffold likely contribute to efficient BBB penetration and retention in the CNS. Specific quantitative data is not publicly available.
Xanomeline Acyclic Tertiary AmineCNS penetration confirmed, but specific ratio data is less emphasized due to primary PK limitations.[8]While it reaches the CNS, its overall low systemic exposure after oral dosing presents a significant hurdle.

Table 2: Comparative CNS Distribution.

Metabolism and Clearance

Metabolic stability dictates the half-life (t½) and clearance (CL) of a drug. For a once or twice-daily oral CNS drug, a moderate half-life is desirable to maintain therapeutic concentrations without causing accumulation and potential toxicity.

Experimental Insight: In vitro metabolic stability assays using liver microsomes are a cornerstone of early drug discovery.[9] They provide a rapid assessment of a compound's susceptibility to metabolism by key Phase I enzymes (e.g., Cytochrome P450s). A compound that is rapidly depleted in this assay is likely to have high hepatic clearance and a short half-life in vivo.

CompoundScaffold TypeElimination Half-Life (t½)Key Observations & Rationale
AF267B Spirocyclic~7 hours (in humans)[8]This half-life is supportive of a once or twice-daily dosing regimen, suggesting good metabolic stability.
Xanomeline Acyclic Tertiary Amine~4.6 hours (in humans)[5]The shorter half-life is consistent with its rapid first-pass metabolism.

Table 3: Comparative Elimination Half-Life.

Experimental Workflows & Protocols

Scientific trustworthiness is built on transparent and robust methodologies. The following sections detail the standard, self-validating protocols used to generate the type of data discussed in this guide.

Overall Pharmacokinetic Evaluation Workflow

The process of characterizing a compound's pharmacokinetic profile involves a tiered approach, beginning with in vitro assays to predict in vivo behavior, followed by definitive studies in animal models.

PK_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent) cluster_analysis Data Analysis & Modeling microsomal Metabolic Stability (Liver Microsomes) iv_pk Intravenous (IV) PK Study (Determine CL, Vd, t½) microsomal->iv_pk Predicts Clearance caco2 Permeability Assay (e.g., Caco-2) po_pk Oral (PO) PK Study (Determine Cmax, Tmax, AUC) caco2->po_pk Predicts Absorption ppb Plasma Protein Binding Assay bioanalysis LC-MS/MS Bioanalysis of Plasma/Brain Samples iv_pk->bioanalysis po_pk->bioanalysis pk_params Calculate PK Parameters (e.g., %F, Kp) bioanalysis->pk_params Concentration Data

Figure 1: Tiered workflow for PK evaluation.
Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, %F) following IV and PO administration.

Methodology Rationale: The use of cannulated animals (e.g., via the jugular vein) is a refinement that allows for serial blood sampling from the same animal, reducing biological variability and the number of animals required.[4] The choice of Sprague-Dawley rats is common due to their historical use and well-characterized physiology.

Step-by-Step Protocol:

  • Animal Model: Use healthy, male Sprague-Dawley rats (250-300g), housed in a controlled environment with a standard light-dark cycle.[4]

  • Dosing Formulation:

    • IV Formulation: Solubilize the test compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Formulation: Prepare a suspension or solution in a suitable oral vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • IV Group (n=3-4 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) via a jugular vein cannula.[4]

    • PO Group (n=3-4 rats): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage. Animals should be fasted overnight prior to dosing to ensure consistent absorption.[4]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing:

    • Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

  • Brain Tissue Collection (for Kp):

    • At the terminal time point (or in a separate cohort of animals), perform terminal anesthesia and transcardial perfusion with saline.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer. Store at -80°C.

  • Bioanalysis: Quantify the drug concentration in plasma and brain homogenate samples using a validated LC-MS/MS method (see Protocol 4.4).

  • Pharmacokinetic Analysis: Use standard pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters from the plasma concentration-time data.[4]

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic clearance of a compound in liver microsomes.

Methodology Rationale: Liver microsomes are subcellular fractions that contain a high concentration of key Phase I drug-metabolizing enzymes like CYPs.[9] This assay is a rapid and cost-effective high-throughput screen to rank-order compounds based on their metabolic stability and predict in vivo hepatic clearance.

Metabolic_Stability cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction (37°C) cluster_analysis Analysis A Test Compound (1 µM) + Liver Microsomes (0.5 mg/mL) + Phosphate Buffer (pH 7.4) B Pre-incubate 5 min A->B C Initiate with NADPH (1 mM) B->C D Sample at T=0, 5, 15, 30, 45 min C->D E Quench with Acetonitrile (containing Internal Standard) D->E F Centrifuge & Analyze Supernatant by LC-MS/MS E->F G Plot % Remaining vs. Time F->G H Calculate t½ and CLint G->H

Figure 2: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the NADPH cofactor (e.g., 1 mM final concentration).

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration of 1 µM) to wells containing liver microsomes (final concentration 0.5 mg/mL protein) in phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[10]

Protocol: Bioanalytical Method (LC-MS/MS)

Objective: To accurately quantify drug concentrations in biological matrices (plasma, brain homogenate).

Methodology Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed.[3] It allows for the precise measurement of drug levels even in complex biological fluids. Method validation according to regulatory guidelines (e.g., FDA, EMA) is mandatory to ensure data reliability.[3]

Key Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: How close the measured values are to the true value and to each other.

  • Linearity & Range: The concentration range over which the assay is accurate and precise.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably measured.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Discussion & Future Directions

The benchmarking of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives against predecessors like Xanomeline highlights a clear structure-property relationship. The introduction of a rigid spirocyclic scaffold appears to be a highly effective strategy for mitigating the poor oral bioavailability that has plagued earlier generations of muscarinic agonists. The qualitative reports of "high bioavailability" and "remarkable preference for the brain" for AF267B are compelling indicators of a superior pharmacokinetic profile.[3][4]

While specific quantitative preclinical data for AF267B remains elusive in the public domain, the available information strongly suggests that this class of compounds possesses a more favorable ADME profile, making them more viable candidates for development as oral CNS therapies.

Future Directions:

  • Head-to-Head Studies: A direct, head-to-head in vivo pharmacokinetic study in rats comparing AF267B and Xanomeline under identical conditions would provide definitive quantitative data to confirm the superiority of the spirocyclic scaffold.

  • Metabolite Identification: Characterizing the primary metabolic pathways of 6-Methyl-1-oxa-4-azaspiro[4.5]decane derivatives would offer further insights into their enhanced stability.

  • Transporter Interaction Studies: Investigating the interaction of these compounds with key efflux transporters (e.g., P-gp, BCRP) would help to mechanistically explain the favorable brain-to-plasma ratios observed.

By focusing on scaffolds that inherently possess superior drug-like properties, the field can accelerate the development of new medicines for challenging CNS disorders.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). Application Notes and Protocols: In Vivo Pharmacokinetic Studies of L-732,531 in Rodent Models.
  • Bio-protocol. (2025). Murine Pharmacokinetic Studies.
  • ResearchGate. (2024). Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists | Request PDF.
  • Alzheimer's Drug Discovery Foundation. (2024). NSC001 (also known as AF267B, NGX267, and NI004).
  • PubMed. (2002). AF150(S)
  • Vertex AI Search. (2025).
  • PubMed. (1995). AF150(S)
  • Cyprotex | Evotec. (n.d.). Microsomal Stability.
  • PubMed. (2019). In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents.
  • PMC. (2018).
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  • DDDT. (2015). Characterization of preclinical in vitro and in vivo pharmacokinetics.
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  • Taylor & Francis Online. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
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  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • ResearchGate. (2026). AF150(S) and AF267B - M1 muscarinic agonists as innovative therapies for Alzheimer's disease | Request PDF.
  • PMC. (2015). AF710B, a Novel M1/σ1 Agonist with Therapeutic Efficacy in Animal Models of Alzheimer's disease.
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Comparative

Confirming the Binding Mode of 6-Methyl-1-oxa-4-azaspiro[4.5]decane Through Mutagenesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of mapping complex three-dimensional pharmacophores. In modern drug discovery, the transition from planar, aromatic-heavy compounds to sp3 -rich arc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of mapping complex three-dimensional pharmacophores. In modern drug discovery, the transition from planar, aromatic-heavy compounds to sp3 -rich architectures is a critical strategy for "escaping flatland"[1].

6-Methyl-1-oxa-4-azaspiro[4.5]decane serves as an excellent model for this paradigm. Its rigid, orthogonal ring system provides unique vectorization for hydrogen bond acceptors (the oxa-aza heteroatoms) and steric bulk (the methylcyclohexane moiety). However, because spirocycles lack the conformational flexibility of linear molecules, even minor steric clashes in a target protein's binding pocket can completely abolish affinity.

To confirm its exact binding mode, we must move beyond static structural biology (like X-ray crystallography) and employ dynamic, mutagenesis-based strategies. This guide objectively compares three distinct mutagenesis approaches to validate the binding mode of this spirocyclic scaffold, providing the causality behind each experimental choice and a self-validating workflow.

Comparative Analysis of Mutagenesis Strategies

Method A: Traditional Alanine Scanning Mutagenesis (ASM)

The Concept: Systematically mutating individual residues within the putative binding pocket to Alanine. The Causality: Alanine is deliberately chosen because it truncates the amino acid side chain at the β -carbon. This removes specific functional interactions (e.g., hydrogen bonds with the 1-oxa or 4-aza groups of our spirocycle) without introducing extreme steric bulk or altering the main-chain dihedral angles. Best For: Identifying the primary "hot spot" residues that anchor the 6-Methyl-1-oxa-4-azaspiro[4.5]decane scaffold.

Method B: In Silico-Guided Rational Site-Directed Mutagenesis (SDM)

The Concept: Utilizing computational tools like ABS-Scan to predict the change in binding free energy ( ΔΔG ) prior to in vitro experimentation[2]. The Causality: Synthesizing and purifying dozens of mutant proteins is resource-intensive. By running Molecular Dynamics (MD) simulations and computationally mutating residues to Alanine, we can filter out non-essential amino acids. For a rigid spirocycle, MD helps predict how the target protein breathes around the bulky methylcyclohexane ring, allowing us to target only the residues that restrict its conformation. Best For: Rapid, cost-effective hypothesis generation and lead refinement.

Method C: Deep Mutational Scanning (DMS)

The Concept: A massively parallel approach that couples genotype to phenotype, allowing the simultaneous assessment of hundreds of thousands of variants using Next-Generation Sequencing (NGS)[3]. The Causality: Traditional ASM assumes that mutational effects are additive. However, bulky spirocycles often induce allosteric shifts. DMS uncovers epistatic (non-additive) interactions and allosteric networks by mapping the entire fitness landscape of the protein-ligand interaction. Best For: Comprehensive mapping of the binding pocket and understanding resistance mutations.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method when applied to validating the binding mode of 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

MetricTraditional ASMIn Silico-Guided SDMDeep Mutational Scanning (DMS)
Throughput Low (10–50 variants)High (Computational) / Low (In Vitro)Ultra-High ( >105 variants)
Resolution Single-point energetic lossPredictive ΔΔG scoringComprehensive fitness landscape
Allostery Detection PoorModerate (via MD simulation)Excellent (Captures epistasis)
Time-to-Data 4–6 Weeks1–2 Weeks8–12 Weeks
Relative Cost ModerateLowHigh (Requires NGS & Sorting)

Recommended Workflow: A Self-Validating Hybrid Protocol

Step 1: Computational Prediction & Primer Design
  • Docking: Dock 6-Methyl-1-oxa-4-azaspiro[4.5]decane into the target protein using AutoDock Vina.

  • ABS-Scan: Submit the complex to an in silico Alanine scanning server[2]. Select residues with a predicted ΔΔG>1.0 kcal/mol for in vitro validation.

  • Primer Design: Design overlapping primers containing the targeted GCC/GCG (Alanine) codons.

Step 2: Site-Directed Mutagenesis & Quality Control
  • PCR & Digestion: Amplify the mutant plasmids using a high-fidelity polymerase. Digest the methylated wild-type (WT) template using DpnI.

  • Expression: Transform into E. coli BL21(DE3) and induce protein expression with 0.5 mM IPTG at 18°C to promote proper folding.

  • Purification & Self-Validation (Critical Step): Purify via Ni-NTA affinity chromatography. Causality: You must perform Circular Dichroism (CD) spectroscopy on all purified mutants. This validates that any subsequent loss in ligand affinity is due to the specific removal of a binding interaction, rather than a global unfolding of the protein architecture.

Step 3: Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Immobilize the WT and mutant proteins onto separate flow cells of a CM5 sensor chip via amine coupling.

  • Analyte Injection: Inject a concentration series (e.g., 0.1 µM to 10 µM) of 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

  • Kinetic Analysis: Measure the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Data Interpretation: If a mutation strictly affects koff​ , the residue likely stabilizes the bound state (e.g., hydrogen bonding with the oxazolidine ring). If it affects kon​ , the residue is likely a steric gatekeeper for the bulky methyl group.

Logical Workflow Visualization

G A In Silico Docking & MD (Spirocycle Scaffold) B Identify Putative Interacting Residues A->B C In Silico Alanine Scanning (ABS-Scan ΔΔG) B->C Rational Design D Deep Mutational Scanning (Parallel Library) B->D High-Throughput E Targeted SDM (In Vitro Generation) C->E F Biophysical Validation (SPR / ITC) D->F E->F G Confirmed 3D Binding Mode F->G

Workflow for confirming spirocyclic ligand binding modes via parallel mutagenesis strategies.

References

  • Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products. ACS Central Science. URL:[Link]

  • ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex. F1000Research. URL:[Link]

  • Deep mutational scanning: a new style of protein science. Nature Methods. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Methyl-1-oxa-4-azaspiro(4.5)decane

The core principle of this guidance is risk mitigation. The structural motifs within 6-Methyl-1-oxa-4-azaspiro(4.5)decane—a spirocyclic system containing both an oxa and an aza component—suggest a reactivity profile that...

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guidance is risk mitigation. The structural motifs within 6-Methyl-1-oxa-4-azaspiro(4.5)decane—a spirocyclic system containing both an oxa and an aza component—suggest a reactivity profile that necessitates careful handling and disposal. Similar compounds exhibit a range of hazards, including acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2][3] Therefore, a cautious approach to waste management is paramount.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment must be conducted. Based on the hazard classifications of analogous spiro compounds, it is prudent to treat 6-Methyl-1-oxa-4-azaspiro(4.5)decane as a hazardous substance.[1][2][4]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect for signs of degradation or breakthrough before use.[5]
Eye Protection Safety glasses with side shields or gogglesEssential for preventing splashes and contact with the eyes.[1][3]
Skin and Body Protection Laboratory coatA standard lab coat is necessary to prevent skin contact.[2]
Respiratory Protection Chemical fume hoodAll handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.[1][2]
Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 6-Methyl-1-oxa-4-azaspiro(4.5)decane. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

  • Segregation of Waste:

    • Proper segregation is the foundational step in compliant chemical waste management.[6]

    • Do not mix 6-Methyl-1-oxa-4-azaspiro(4.5)decane waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

    • Incompatible materials, such as strong oxidizing agents or acids, should be kept separate to prevent dangerous reactions.[3][6]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste.[6][7] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, with no cracks or chips, and have a securely fastening lid.[7]

    • For any contaminated solid waste, such as gloves, absorbent pads, or filter paper, use a separate, clearly labeled solid waste container.

  • Labeling:

    • Accurate and clear labeling is a critical regulatory requirement.[6][8]

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "6-Methyl-1-oxa-4-azaspiro(4.5)decane," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • Ensure the date of accumulation is also clearly marked on the label.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • This area should be secure, well-ventilated, and away from general laboratory traffic.[7]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[7]

  • Professional Disposal:

    • The final and most critical step is to arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][6]

    • Never dispose of 6-Methyl-1-oxa-4-azaspiro(4.5)decane down the drain or in regular trash.[1][5]

    • Provide the waste disposal company with all necessary information about the chemical, including its name and any known or suspected hazards.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and EHS department.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Methyl-1-oxa-4-azaspiro(4.5)decane.

DisposalWorkflow Disposal Workflow for 6-Methyl-1-oxa-4-azaspiro(4.5)decane cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Keep Incompatibles Separate) fume_hood->segregate containerize Containerize in a Labeled, Leak-Proof Container segregate->containerize labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards containerize->labeling storage Store in Designated Satellite Accumulation Area labeling->storage professional_disposal Arrange for Professional Waste Disposal Service storage->professional_disposal spill Spill Occurs evacuate Evacuate and Alert Supervisor/EHS spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect and Containerize Spill Debris as Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate decontaminate->professional_disposal Dispose of Spill Waste

Sources

Handling

Personal protective equipment for handling 6-Methyl-1-oxa-4-azaspiro(4.5)decane

Standard Operating Procedure & Safety Matrix: Handling 6-Methyl-1-oxa-4-azaspiro[4.5]decane 6-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 83522-06-9) is a specialized spirocyclic oxazolidine derivative utilized as a rigid s...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Matrix: Handling 6-Methyl-1-oxa-4-azaspiro[4.5]decane

6-Methyl-1-oxa-4-azaspiro[4.5]decane (CAS: 83522-06-9) is a specialized spirocyclic oxazolidine derivative utilized as a rigid structural scaffold in advanced medicinal chemistry and drug development (1 [1]). While its 1-oxa-4-aza spiro system is highly valuable for synthetic applications, it presents distinct operational hazards that differ significantly from standard aliphatic amines. This guide provides an authoritative, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of this compound.

Mechanistic Hazard Assessment

To handle 6-Methyl-1-oxa-4-azaspiro[4.5]decane safely, operators must understand its intrinsic reactivity. The fundamental hazard of the oxazolidine ring is its thermodynamic susceptibility to acid-catalyzed hydrolysis.

When exposed to ambient moisture and acidic pH, the spiro ring undergoes rapid nucleophilic attack, opening to yield a primary amino alcohol and a methylcyclohexanone derivative (2 [2]). This instability dictates our safety approach:

  • Dermal & Ocular Hazard: The intact spiro-amine is inherently basic and lipophilic. It can penetrate compromised barriers, causing severe skin irritation, allergic contact dermatitis, and irreversible corneal damage.

  • Inhalation Hazard: Hydrolytic degradation releases volatile ketones and potentially formaldehyde gas (depending on the specific degradation pathway and cross-reactivity), creating a severe respiratory hazard (3 [3]).

Quantitative PPE & Safety Matrix

Based on the chemical's basicity and hydrolytic profile, standard laboratory PPE is insufficient. The following matrix outlines the required protective barriers and their mechanistic justifications.

Protection ZoneEquipment SpecificationQuantitative Metric / StandardMechanistic Justification
Hands/Skin Heavy-duty Butyl Rubber or Nitrile GlovesThickness ≥ 0.4 mm; Breakthrough time > 480 minsPrevents dermal absorption of the lipophilic freebase amine.
Eyes/Face Non-vented Chemical Splash GogglesANSI Z87.1+ CertifiedProtects against severe corneal damage from basic amine exposure.
Respiratory Half-mask respirator with ABEK cartridgesAssigned Protection Factor (APF) ≥ 10Neutralizes organic vapors and amine off-gassing from ambient hydrolysis.
Environment Certified Chemical Fume HoodFace velocity: 80–100 fpm (0.4–0.5 m/s)Captures volatile degradation products (ketones/aldehydes).

Self-Validation Step: Before handling, perform a pneumatic inflation test on your gloves to check for micro-punctures. The lipophilic nature of the amine allows it to rapidly permeate compromised elastomeric barriers.

Experimental Workflow & Safe Handling

To prevent premature degradation and ensure operator safety, the handling of 6-Methyl-1-oxa-4-azaspiro[4.5]decane must be executed as a strict air- and moisture-sensitive operation.

Workflow Prep 1. Fume Hood Setup (Purge with N2/Ar) Transfer 2. Chemical Transfer (Syringe/Cannula) Prep->Transfer Reaction 3. Experimental Execution (Maintain pH > 7) Transfer->Reaction Decon 4. Decontamination (Basic Wash) Reaction->Decon Disposal 5. Waste Segregation (Non-Acidic Stream) Decon->Disposal

Fig 1. Standard operational workflow for handling 6-Methyl-1-oxa-4-azaspiro[4.5]decane.

Self-Validating Protocol for Chemical Handling:

  • Pre-Operation Setup:

    • Action: Assemble all glassware in a fume hood and purge the system with an inert gas (N₂ or Ar).

    • Causality: Excludes atmospheric water vapor, preventing the thermodynamically favored ring-opening hydrolysis of the oxazolidine moiety.

    • Validation Step: Monitor the mineral oil bubbler; proceed only when a steady, positive pressure flow (1-2 bubbles/second) is visually confirmed.

  • Chemical Transfer:

    • Action: Transfer the compound using an oven-dried, air-tight syringe or cannula system. Do not open the septum to ambient laboratory air.

    • Causality: Minimizes surface area exposure to moisture and prevents the escape of volatile amine vapors into the hood environment.

    • Validation Step: Verify that the syringe plunger maintains resistance and does not spontaneously retract, ensuring a hermetic seal is established.

  • Reaction Execution:

    • Action: If using the compound as a reagent, strictly monitor the pH of the reaction mixture, maintaining it at pH ≥ 7.0 unless ring-opening is the intended synthetic step.

    • Causality: The oxazolidine C-O bond is rapidly cleaved under acidic conditions. Maintaining basicity preserves the spirocyclic integrity.

    • Validation Step: Spot the reaction mixture onto pH indicator paper (using a glass capillary) to visually confirm the pH remains basic prior to adding the spiro-compound.

Spill Response & Disposal Plan

Improper disposal of oxazolidines can lead to dangerous cross-reactions in waste carboys, specifically the generation of exothermic heat and off-gassing.

Spill Mitigation Protocol:

  • Isolate: Immediately lower the fume hood sash or evacuate the bench area. Don the ABEK respirator if the spill is outside of engineering controls.

  • Neutralize & Absorb: Do not use acidic neutralizers. Cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

  • Validate: Sweep the area with a volatile organic compound (VOC) sniffer or pH paper dampened with distilled water to ensure no residual basic amines remain on the surface before removing PPE.

Waste Disposal Protocol:

  • Segregation: Route all 6-Methyl-1-oxa-4-azaspiro[4.5]decane waste into a dedicated "Basic Organic Waste" container.

  • Causality: Mixing oxazolidine waste with acidic aqueous waste streams will trigger rapid, exothermic hydrolysis, potentially over-pressurizing the sealed waste container with volatile gases.

  • Validation Step: Before adding wash solvents to the waste carboy, test the wash aliquot with pH paper. Only transfer the liquid if the pH reads ≥ 7.0.

References

  • 83522-06-9 CAS MSDS (6-Methyl-1-oxa-4-azaspiro(4.5)decane). ChemicalBook.
  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society.
  • ZOLDINE ZE Oxazolidine Safety D

Sources

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